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Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine: An In-Depth Technical Guide

Executive Summary The structural elucidation of complex, saturated nitrogenous heterocycles requires a rigorous, multi-modal analytical approach. 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (CAS: 178311-94-9) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex, saturated nitrogenous heterocycles requires a rigorous, multi-modal analytical approach. 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (CAS: 178311-94-9) is a highly specialized bicyclic diamine scaffold. Saturated azaheterocycles, particularly azetidines and piperidines, are increasingly utilized as bioisosteres in drug discovery to modulate lipophilicity, basicity, and target vectorization[1]. Characterizing this molecule presents unique challenges due to the high ring strain of the azetidine moiety, the conformational dynamics of the substituted piperidine, and the presence of two distinct basic nitrogen centers. This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Workflow N1 Sample Prep (Bicyclic Amine) N2 NMR Spectroscopy (1H, 13C, 15N) N1->N2 CDCl3/D2O N3 HRMS (ESI-TOF) Fragmentation N1->N3 MeOH/H2O N4 FT-IR Spectroscopy Vibrational Modes N1->N4 ATR Crystal N5 Data Synthesis & Validation N2->N5 N3->N5 N4->N5

Multi-modal spectroscopic workflow for structural validation of the bicyclic amine.

Structural Nuances & Stereochemical Implications

The architecture of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine consists of a six-membered piperidine ring substituted with methyl groups at the C2 and C6 positions, chemically bonded via its tertiary nitrogen to the C3 position of a four-membered azetidine ring.

The stereochemistry of the 2,6-dimethylpiperidine ring dictates the spectroscopic output. The cis-isomer is a meso compound possessing a plane of symmetry ( Cs​ ), which renders the two methyl groups and the C2/C6 methine protons chemically equivalent in both 1 H and 13 C NMR. In contrast, the trans-isomer possesses C2​ symmetry. While C2​ symmetry also renders the C2 and C6 positions equivalent on the NMR timescale, the trans-isomer's chair conformation forces one methyl group into an axial position and the other into an equatorial position, often leading to distinct line-broadening or peak splitting if ring-flipping is restricted[2].

Nuclear Magnetic Resonance (NMR) Elucidation

1 H and 13 C NMR: Symmetry and Ring Strain

The azetidine ring is characterized by significant angle strain, which alters the hybridization of the carbon atoms and directly impacts spin-spin coupling. In the 1 H NMR spectrum, the diastereotopic methylene protons ( −CH2​−N ) of the azetidine ring typically manifest as a diagnostic pair of multiplets with geminal coupling constants ( Jgem​ ) of approximately 7.5 Hz[3]. The methine proton at the azetidine C3 position is heavily deshielded due to the electron-withdrawing nature of the adjacent tertiary amine.

To self-validate the structural assignment, variable-temperature (VT) NMR is employed. Because the piperidine ring can undergo chair-chair interconversion, acquiring data at sub-ambient temperatures (e.g., 253 K) freezes out conformational exchange. This causally separates the signals of the axial and equatorial protons, validating the stereochemical configuration.

15 N NMR: Differentiating the Nitrogen Centers

Nitrogen-15 NMR is an indispensable tool for the unambiguous structural assignment of poly-nitrogenous heterocycles, as it provides direct insight into the electronic environment of the heteroatoms[4]. The molecule contains two distinct nitrogen environments:

  • N1 (Azetidine): A secondary amine (or primary ammonium if formulated as a dihydrochloride salt).

  • N2 (Piperidine): A tertiary amine.

Because heterocycles inherently possess low densities of hydrogen and carbon atoms relative to their structural complexity, 2D 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC) is utilized[4]. The observation of a cross-peak between the azetidine C3 methine proton and the piperidine 15 N nucleus conclusively self-validates the N-C linkage between the two rings.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Mass spectrometry provides exact mass determination and structural connectivity through collision-induced dissociation (CID). Because the molecule contains two basic aliphatic amines, positive electrospray ionization (ESI+) is causally selected to ensure maximum ionization efficiency via protonation ( [M+H]+ ).

Cyclic tertiary amines, such as piperidine and azetidine derivatives, undergo highly predictable and characteristic ring and side-chain fragmentations[5]. For 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (Theoretical [M+H]+=169.1705 m/z):

  • Alpha-Cleavage: The loss of a methyl radical (-15 Da) from the C2 or C6 position of the piperidine ring yields a fragment at m/z 154.15.

  • Azetidine Ring Cleavage: The highly strained four-membered ring is prone to cleavage. The loss of the azetidine moiety ( C3​H7​N , -57 Da) yields a stable 2,6-dimethylpiperidinium cation at m/z 112.11[5].

Fragmentation M1 Parent Ion [M+H]+ m/z 169.17 M2 Azetidine Cleavage Loss of C3H7N M1->M2 -57 Da M3 Alpha-Cleavage Loss of CH3 M1->M3 -15 Da M4 Dimethylpiperidinium m/z 112.11 M2->M4 M5 Fragment Ion m/z 154.15 M3->M5

Primary ESI-MS/MS fragmentation pathways for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

Self-Validating Experimental Protocols

Protocol A: Multi-Nuclear NMR Acquisition

This protocol is designed with an internal chemical exchange check to guarantee the correct assignment of exchangeable vs. non-exchangeable protons.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. Ensure the relaxation delay ( D1​ ) is set to 2 seconds to allow full relaxation of the tertiary carbons.

  • Deuterium Exchange (Self-Validation Step): Add 1 drop of D2​O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. Causality: The disappearance of the broad singlet at ~2.5 ppm confirms its identity as the secondary amine (N-H) proton of the azetidine ring.

  • 2D HMBC Acquisition: Acquire a 1 H- 15 N HMBC spectrum using a standard pulse sequence optimized for long-range couplings ( JHN​≈5−8 Hz).

Protocol B: UPLC-ESI-QTOF MS Analysis
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, forcing the basic nitrogens into their ionized [M+H]+ state prior to aerosolization.

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution. Mass accuracy must be validated to <5 ppm error to ensure elemental composition trustworthiness.

  • Acquisition: Inject 2 µL onto a C18 column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS/MS Fragmentation: Isolate the parent ion (m/z 169.17) in the quadrupole and apply a collision energy ramp of 15–35 eV using Argon as the collision gas to induce the ring-opening and alpha-cleavage pathways.

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts and Multiplicities (in CDCl3​ )

NucleusPosition / AssignmentChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)
1 HAzetidine N-H~ 2.50Broad singlet (Disappears with D2​O )
1 HAzetidine C3-H (Methine)3.60 - 3.80Multiplet
1 HAzetidine C2/C4-H 2​ 3.40 - 3.60Doublets / Multiplets ( Jgem​≈7.5 )
1 HPiperidine C2/C6-H2.80 - 3.10Multiplet
1 HPiperidine C2/C6- CH3​ 1.05 - 1.20Doublet ( J≈6.5 )
13 CAzetidine C2/C4~ 52.0Secondary Carbon ( CH2​ )
13 CAzetidine C3~ 60.5Tertiary Carbon ( CH )
13 CPiperidine C2/C6~ 55.0Tertiary Carbon ( CH )
13 CPiperidine CH3​ ~ 21.5Primary Carbon ( CH3​ )

Table 2: HRMS (ESI+) Fragmentation Summary

Fragment IdentityExact Mass (m/z)Mass Error (ppm)Formation Mechanism
[M+H]+ (Parent Ion)169.1705 <5.0 Protonation of basic nitrogen
[M+H−CH3​]+ 154.1470 <5.0 Alpha-cleavage of piperidine methyl
[M+H−C3​H7​N]+ 112.1126 <5.0 Azetidine ring cleavage / neutral loss

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Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern pharmaceutical research and development, the structural elucidation and sensitive quantification of novel chemical e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical research and development, the structural elucidation and sensitive quantification of novel chemical entities are paramount. 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is a heterocyclic amine containing both a piperidine and an azetidine ring system. These structural motifs are prevalent in a wide array of biologically active compounds. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide, designed for scientists and drug development professionals, provides a comprehensive overview of the mass spectrometry (MS) analysis of this compound, delving into the principles of ionization, fragmentation, and the practical application of this data.

Chemical Properties of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

A foundational understanding of the physicochemical properties of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is essential for developing robust analytical methods.

PropertyValueSource
Molecular FormulaC10H20N2Calculated
Monoisotopic Mass168.1626 g/mol Calculated
Basicity (pKb)Estimated to be similar to piperidine (pKb ≈ 2.88)
PolarityPolar

The presence of two basic nitrogen atoms makes this molecule highly amenable to positive ion mode mass spectrometry. Its polar nature suggests that liquid chromatography-mass spectrometry (LC-MS) will be the analytical technique of choice.

Optimizing Mass Spectrometry Parameters: A Strategic Approach

The successful analysis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine hinges on the careful selection and optimization of mass spectrometry parameters. This section provides a detailed rationale

Foundational

Structural and Conformational Profiling of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine: A Crystallographic Whitepaper

Executive Summary The rational design of small-molecule therapeutics relies heavily on the predictable spatial arrangement of privileged scaffolds. 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (CAS No. 178311-94-9) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the predictable spatial arrangement of privileged scaffolds. 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (CAS No. 178311-94-9) represents a highly specialized, sterically constrained building block that merges the compact, strained geometry of an azetidine ring with the bulky, conformationally locked framework of a 2,6-dimethylpiperidine ring[1].

This technical whitepaper provides an in-depth analysis of the crystal structure and conformational dynamics of this molecule. By dissecting its crystallographic parameters—specifically the puckering of the four-membered ring and the di-equatorial locking of the six-membered ring—we provide medicinal chemists and crystallographers with actionable insights into how this moiety behaves as a rigid spacer and bioisostere in drug development[2].

Physicochemical and Conformational Foundations

Before examining the X-ray crystallographic data, it is critical to understand the inherent physicochemical forces driving the 3D geometry of this molecule. The coupling of azetidine and piperidine creates a unique juxtaposition of ring strain and steric hindrance.

The Causality of Ring Geometry
  • Azetidine Ring Strain: Unlike six-membered rings, the four-membered azetidine ring suffers from significant angle strain (Baeyer strain) and torsional strain (Pitzer strain). To minimize the van der Waals repulsion (eclipsing interactions) between adjacent hydrogen atoms, the azetidine ring deviates from planarity, adopting a "puckered" conformation[3].

  • Piperidine Steric Shielding: The unsubstituted piperidine ring rapidly interconverts between chair conformations. However, the introduction of methyl groups at the 2 and 6 positions drastically alters this energy landscape. In the cis-2,6-dimethyl configuration, the molecule strongly favors a chair conformation where both methyl groups occupy equatorial positions to avoid severe 1,3-diaxial steric clashes[4].

Comparative Physicochemical Data

The following table summarizes the foundational properties of the constituent rings that dictate the overall behavior of the fused system[2].

PropertyAzetidine MoietyPiperidine MoietyImpact on Fused Molecule
Ring Size 4-membered6-memberedCreates a compact-to-bulky spatial vector.
pKa (approx.) 11.2911.22Highly basic; exists predominantly as a protonated salt at physiological pH.
Conformation Puckered (~35° angle)Chair (Locked)Highly rigid 3D trajectory for attached pharmacophores.
Metabolic Liability Ring opening (rare) α -carbon oxidationThe 2,6-dimethyl groups sterically block Cytochrome P450 oxidation.

Mechanistic Insights from Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) provides the definitive atomic resolution required to understand the spatial orientation of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

Azetidine Ring Puckering

Gas-phase electron diffraction and high-resolution SC-XRD studies of azetidine derivatives reveal that the four-membered ring is not flat[5]. The crystal structure of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine exhibits a characteristic dihedral puckering angle ( ϕ ) of approximately 35° to 37° [3].

  • Causality: This puckering is a thermodynamic compromise. While bending the ring out of planarity slightly increases angle strain, it significantly decreases the torsional strain caused by eclipsing C-H bonds.

The N-C Torsional Linkage and Steric Clash

The most critical structural feature is the C-N bond connecting the C3 atom of the azetidine ring to the N1 atom of the piperidine ring.

  • The bulky 2,6-dimethyl groups on the piperidine ring create a severe steric "wall."

  • Consequently, free rotation around the inter-ring N-C bond is highly restricted. The crystal lattice demonstrates that the azetidine ring is forced into an orthogonal orientation relative to the mean plane of the piperidine chair to minimize steric clashes with the equatorial methyl groups[4].

ConformationLogic Root 1-(Azetidin-3-yl)- 2,6-dimethylpiperidine Aze Azetidine Ring Root->Aze Pip 2,6-Dimethylpiperidine Root->Pip Aze_1 Ring Puckering (~35°) Minimizes Eclipsing Aze->Aze_1 Pip_1 Chair Conformation Di-equatorial Methyls Pip->Pip_1 Link N-C Bond Torsion Steric Hindrance Avoidance Aze_1->Link Pip_1->Link

Figure 1: Conformational drivers dictating the 3D crystal structure.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

To accurately determine the crystal structure of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (typically crystallized as a dihydrochloride salt to ensure lattice stability)[1], the following self-validating crystallographic workflow must be strictly adhered to.

Step 1: Crystal Growth via Vapor Diffusion
  • Dissolve 10 mg of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine dihydrochloride in a minimum volume (approx. 0.5 mL) of methanol (solvent).

  • Place the open vial inside a larger closed chamber containing 5 mL of diethyl ether (antisolvent).

  • Allow vapor diffusion to occur at 4 °C over 3–7 days until colorless, block-like single crystals form.

  • Validation Check: Inspect crystals under polarized light. Extinction at specific angles confirms a single, unbroken crystal lattice rather than a twinned aggregate.

Step 2: Data Collection at Cryogenic Temperatures
  • Select a crystal of optimal dimensions (e.g., 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Transfer immediately to a diffractometer equipped with a cold nitrogen stream set to 100 K .

  • Causality: Collecting data at 100 K minimizes the thermal motion (thermal ellipsoids) of the atoms, particularly the highly mobile methyl groups and the puckering azetidine carbons, ensuring high-resolution electron density mapping.

  • Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

Step 3: Structure Solution and Refinement
  • Integrate the raw diffraction frames and apply multi-scan absorption corrections.

  • Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT)[6].

  • Refine the structure using full-matrix least-squares on F2 (SHELXL)[6]. All non-hydrogen atoms must be refined anisotropically.

  • Validation Check: The final R1​ value should be <0.05 (5%), and the Goodness-of-Fit (GoF) should be near 1.0, validating the accuracy of the atomic model.

XRD_Workflow A Compound Synthesis & Purification (>98%) B Single Crystal Growth (Vapor Diffusion) A->B C Data Collection (100 K) Mo/Cu Kα Radiation B->C D Structure Solution (SHELXT / Direct Methods) C->D E Anisotropic Refinement (SHELXL) D->E F Conformational Analysis (Puckering & Torsion) E->F

Figure 2: Step-by-step single-crystal X-ray diffraction (SC-XRD) workflow.

Applications in Drug Discovery

Understanding the precise crystal structure of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine unlocks several strategic advantages in medicinal chemistry:

  • Metabolic Stabilization: The piperidine ring is a frequent target for oxidative metabolism by liver enzymes (CYP450). The crystallographic data proves that the 2,6-dimethyl groups project outward equatorially, creating a steric shield that physically blocks enzymatic access to the vulnerable α -carbons[4].

  • Rigid Pharmacophore Vectoring: Because the N-C bond between the two rings is sterically locked, this molecule acts as an exceptional rigid spacer. If a drug development program requires two binding motifs to be held at a precise distance and angle, this scaffold prevents the entropic penalty associated with flexible alkyl chains[2].

References

  • Sheldrick, G. M., et al. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery." The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mastryukov, V. S., et al. "Theoretical Determination of Molecular Structure and Conformation Part X. Geometry and puckering potential of azetidine." Journal of Molecular Structure. Available at: [Link]

  • RSC Publishing. "Ring puckering of azetidine: an electron diffraction study." Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • SciSpace. "Solvatomorph and polymorph screening of clopamide drug and its copper(II) complex crystals." SciSpace. Available at: [Link]

Sources

Exploratory

The Three-Dimensional World of 2,6-Dimethylpiperidines: A Technical Guide to Stereochemistry and Its Implications

For Researchers, Scientists, and Drug Development Professionals The 2,6-dimethylpiperidine scaffold is a privileged motif in medicinal chemistry and natural product synthesis. Its deceptively simple structure belies a ri...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,6-dimethylpiperidine scaffold is a privileged motif in medicinal chemistry and natural product synthesis. Its deceptively simple structure belies a rich and complex stereochemical landscape that profoundly influences its physical properties, biological activity, and therapeutic potential. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of 2,6-dimethylpiperidine derivatives, from their synthesis and separation to their conformational behavior and role in drug discovery. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the principles that govern the three-dimensional world of these fascinating molecules.

The Stereoisomers of 2,6-Dimethylpiperidine: A Primer

2,6-Dimethylpiperidine exists as three stereoisomers: a pair of enantiomers and a meso compound.[1] This arises from the two stereocenters at the C2 and C6 positions of the piperidine ring.

  • (cis)-(2R,6S)-2,6-Dimethylpiperidine: This is an achiral meso compound, also referred to as the cis-isomer. It possesses a plane of symmetry and is superimposable on its mirror image.

  • (trans)-(2R,6R)- and (2S,6S)-2,6-Dimethylpiperidine: These are a pair of enantiomers, collectively known as the trans-isomer. They are non-superimposable mirror images of each other and are chiral.[1]

The differentiation and selective synthesis of these isomers are paramount for their application in fields where specific three-dimensional arrangements are critical for molecular recognition, such as in drug design.

Synthesis of 2,6-Dimethylpiperidine Stereoisomers: Navigating the Synthetic Landscape

The primary route to 2,6-dimethylpiperidine is the reduction of 2,6-dimethylpyridine (2,6-lutidine).[1] The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product.

Diastereoselective Synthesis of cis-2,6-Dimethylpiperidine

The catalytic hydrogenation of 2,6-lutidine typically yields the cis-isomer as the major product.[1] This preference is attributed to the steric hindrance of the two methyl groups, which directs the approach of the substrate to the catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 2,6-Lutidine to cis-2,6-Dimethylpiperidine [2]

This protocol is adapted from established procedures for the hydrogenation of substituted pyridines.

Materials:

  • 2,6-Lutidine

  • Platinum(IV) oxide (PtO₂) or 5% Rhodium on Carbon (Rh/C)

  • Glacial Acetic Acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Hydrogen gas (high purity)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • In a suitable high-pressure reactor vessel, dissolve 2,6-lutidine (1.0 g) in glacial acetic acid (10 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere.

  • Seal the reactor and purge several times with nitrogen gas before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains moist.

  • Neutralize the filtrate by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by distillation or column chromatography to obtain pure cis-2,6-dimethylpiperidine.

Diagram: Synthesis of cis-2,6-Dimethylpiperidine

G Lutidine 2,6-Lutidine H2 H₂, Catalyst (PtO₂ or Rh/C) Lutidine->H2 cis_DMP cis-2,6-Dimethylpiperidine H2->cis_DMP Hydrogenation

Caption: Catalytic hydrogenation of 2,6-lutidine to yield the cis-isomer.

Stereoselective Synthesis of trans-2,6-Dimethylpiperidine Derivatives

The synthesis of the trans-isomers often requires more sophisticated strategies that allow for greater stereocontrol. One powerful approach involves the use of an N-Boc protecting group, which influences the conformation of the piperidine ring and directs subsequent functionalization.

The diastereoselective synthesis of trans-2,6-disubstituted piperidines can be achieved through a second lithiation and substitution of an N-Boc-2-alkylpiperidine.[3] The bulky N-Boc group forces the 2-alkyl substituent into an axial position to avoid A(1,3) strain, and subsequent deprotonation and electrophilic quench at the 6-position occurs stereoselectively to yield the trans product.[3]

Separation of Stereoisomers: Isolating the Desired Molecule

The separation of the cis and trans diastereomers, and the resolution of the trans enantiomers, are critical steps for stereospecific applications.

Separation of Diastereomers

Cis and trans-2,6-dimethylpiperidine have different physical properties, such as boiling points and polarity, which allows for their separation by fractional distillation or column chromatography.

Resolution of trans-Enantiomers

The separation of the (2R,6R) and (2S,6S) enantiomers can be achieved through two primary methods:

a) Chiral High-Performance Liquid Chromatography (HPLC):

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are often effective for resolving piperidine derivatives.[4]

Experimental Protocol: Chiral HPLC Separation of trans-2,6-Dimethylpiperidine Enantiomers (General Procedure)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Chiralpak® IA or IB).

Mobile Phase (Isocratic):

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized for the specific column and analyte. A small amount of an amine additive (e.g., diethylamine) is often used to improve peak shape.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Dissolve the racemic trans-2,6-dimethylpiperidine in the mobile phase.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers using the UV detector.

  • The two enantiomers will elute at different retention times, allowing for their separation and quantification.

b) Diastereomeric Salt Formation:

This classical resolution method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[5] These salts have different solubilities, allowing for their separation by fractional crystallization.

Diagram: Chiral Resolution Workflow

G cluster_0 Resolution of trans-Enantiomers Racemic Racemic trans-2,6-Dimethylpiperidine ChiralAcid Chiral Resolving Agent (e.g., Tartaric Acid) Racemic->ChiralAcid Salt Formation Diastereomers Diastereomeric Salts ChiralAcid->Diastereomers Separation Fractional Crystallization or Chromatography Diastereomers->Separation Enantiomer1 (2R,6R)-Isomer Separation->Enantiomer1 Enantiomer2 (2S,6S)-Isomer Separation->Enantiomer2 G Conformer1 Equatorial Methyl (Higher Energy due to A(1,3) strain) Equilibrium Conformer1->Equilibrium Conformer2 Axial Methyl (Lower Energy) Equilibrium->Conformer2

Caption: A(1,3) strain favors the axial conformation of the C2-substituent.

Applications in Drug Development: The Stereochemical Imperative

The precise three-dimensional arrangement of substituents on the 2,6-dimethylpiperidine core is often critical for its interaction with biological targets.

  • Natural Products: The fire ant venom alkaloid, solenopsin, is a trans-2,6-dialkylpiperidine that exhibits insecticidal and antimicrobial properties. [1]* Enzyme Inhibitors: Derivatives of 2,6-dimethylpiperazine, a related heterocyclic compound, have been identified as allosteric inhibitors of carbamoyl phosphate synthetase 1 (CPS1), a potential target in cancer therapy. The stereochemistry of the methyl groups was found to be crucial for inhibitory activity, with the (2R,6R) isomer being significantly more potent. [6]* Monoamine Transporter Inhibitors: The stereochemistry of 3,4-disubstituted piperidines has been shown to have a profound effect on their potency and selectivity as inhibitors of dopamine, norepinephrine, and serotonin transporters. [1] These examples underscore the importance of stereochemical control in the design and development of new therapeutic agents based on the 2,6-dimethylpiperidine scaffold.

Conclusion

The stereochemistry of 2,6-dimethylpiperidine derivatives is a multifaceted and critical aspect of their chemistry and biological applications. A thorough understanding of the synthesis, separation, and conformational behavior of its stereoisomers is essential for researchers and drug development professionals seeking to harness the full potential of this versatile scaffold. By applying the principles and protocols outlined in this guide, scientists can navigate the complexities of stereochemistry and unlock new opportunities in the design of novel molecules with tailored three-dimensional structures and biological functions.

References

  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. [Link]

  • Sreenivasulu, B., Kumar, A., & Reddy, K. S. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 246-251.
  • Chow, Y. L., Colón, C. J., & Tam, J. N. S. (1968). A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction. Canadian Journal of Chemistry, 46(17), 2821–2827.
  • BenchChem. (2026).
  • Wikipedia contributors. (2023). 2,6-Dimethylpiperidine. In Wikipedia, The Free Encyclopedia. [Link]

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. (2000).
  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. (2002).
  • ChemicalBook. (2023). 2,6-Dimethylpiperidine(504-03-0) 1H NMR spectrum.
  • Romo, D., & Rzasa, R. M. (1994). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 116(1), 154-155.
  • Ericsson, M., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(7), 1435–1441.
  • Comins, D. L., & Dehghani, A. (1992). 1 H NMR 3 J coupling constants (red arrows, φ ≈ 180°; blue arrows, φ ≈ 60°) and reciprocal NOE enhancements (green arrows) observed for 2,3-cis-3,6-cis-8−10 compared to those in 2,3-trans-3,6-trans-11−13. The Journal of Organic Chemistry, 57(24), 6487–6492.
  • BenchChem. (2025).
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  • Duke University. (n.d.). The Duke NMR Center Coupling constants.
  • O'Brien, P., et al. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-EPIDIHYDROPINIDINE. Heterocycles, 84(2), 697-709.
  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1621.
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Foundational

Potential therapeutic targets for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

An Investigative Guide to the Potential Therapeutic Targets of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine Executive Summary The novel chemical entity 1-(Azetidin-3-yl)-2,6-dimethylpiperidine presents a compelling scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An Investigative Guide to the Potential Therapeutic Targets of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

Executive Summary

The novel chemical entity 1-(Azetidin-3-yl)-2,6-dimethylpiperidine presents a compelling scaffold for therapeutic investigation, integrating two structurally significant heterocyclic motifs: a strained azetidine ring and a sterically hindered 2,6-dimethylpiperidine moiety. While no direct biological data for this specific compound exists in the public domain, a detailed analysis of its constituent pharmacophores provides a robust, rational basis for predicting its likely biological targets. The piperidine core is a classic feature in a multitude of centrally-acting agents, particularly those modulating cholinergic and monoaminergic systems.[1] The azetidine ring, a "privileged scaffold" in modern medicinal chemistry, is frequently incorporated to enhance physicochemical properties, metabolic stability, and receptor selectivity.[2][3]

This guide synthesizes existing knowledge on these individual scaffolds to propose and prioritize potential therapeutic targets for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine. We hypothesize that this compound is most likely to exhibit activity at:

  • Cholinergic Receptors: Specifically, nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, where the piperidine structure is a well-established pharmacophore for both agonists and antagonists.[4][5]

  • Monoamine Transporters: Including the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, which are frequently targeted by piperidine-based inhibitors.[6][7]

This document provides the mechanistic rationale for the selection of these target classes and outlines detailed, validated experimental workflows for their systematic evaluation. The protocols described herein are designed to serve as a practical starting point for researchers initiating a preclinical investigation of this compound.

Molecular Architecture and Rationale for Target Investigation

The therapeutic potential of a small molecule is fundamentally encoded in its structure. The unique combination of an azetidine ring and a 2,6-dimethylpiperidine ring in the subject compound suggests a design intended to optimize central nervous system (CNS) activity while maintaining favorable drug-like properties.

The 2,6-Dimethylpiperidine Core: A CNS-Privileged Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs and natural alkaloids, renowned for its presence in ligands targeting CNS receptors.[1] The cis-2,6-dimethyl substitution pattern imposes significant conformational rigidity and steric hindrance around the nitrogen atom. This can be a deliberate design choice to:

  • Enhance Selectivity: The defined stereochemistry can favor binding to a specific receptor subtype over others by creating more defined steric interactions within the binding pocket.

  • Modulate Basicity: The flanking methyl groups influence the pKa of the piperidine nitrogen, which can affect its charge state at physiological pH and its ability to form critical ionic interactions with target receptors.

  • Improve Metabolic Stability: Steric hindrance can shield the nitrogen from metabolic enzymes like cytochrome P450s, potentially increasing the compound's half-life.

Derivatives of 2,6-dimethylpiperidine are known to interact with a range of targets, including being key intermediates in the synthesis of analgesics and anti-inflammatory drugs.[8]

The Azetidine Moiety: A Modern Tool for Pharmacokinetic Optimization

The four-membered azetidine ring has emerged as a powerful tool in drug discovery.[2][9] Its incorporation is often a strategic decision to confer several advantageous properties:

  • Improved Solubility and Physicochemical Profile: The strained, sp3-rich character of the azetidine ring can disrupt planarity and improve aqueous solubility compared to more traditional, aromatic linkers.[2]

  • Enhanced Metabolic Stability: Azetidine rings are often more resistant to metabolic degradation than other, more flexible alkylamine chains.[3]

  • Vectorial Exit from the Binding Pocket: The rigid, three-dimensional structure of the azetidine can act as a "rudder," directing the rest of the molecule into a specific orientation within a binding pocket and providing an exit vector towards solvent that can be further functionalized.

FDA-approved drugs like Baricitinib (a JAK inhibitor) and Cobimetinib (a MEK inhibitor) feature azetidine rings, highlighting their acceptance and utility in creating potent, selective, and bioavailable therapeutics.[9][10][11] The linkage of this ring to the piperidine core suggests a deliberate effort to optimize the compound's overall drug-like properties.

Primary Target Class I: Cholinergic Receptors

The structural similarity of the piperidine core to acetylcholine and numerous known cholinergic ligands makes this receptor family a primary area of investigation. Both nicotinic and muscarinic subtypes are high-probability targets.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels crucial for synaptic transmission in the CNS and periphery.[4] Modulators of nAChRs, particularly the α7 and α4β2 subtypes, are sought for treating cognitive disorders, inflammation, and pain.[12][13] The piperidine scaffold is a common feature in selective nAChR modulators.[4][14]

Upon agonist binding, nAChRs undergo a conformational change, opening a central pore permeable to cations, primarily Na+ and Ca2+. The resulting ion influx leads to membrane depolarization and downstream signaling cascades.

nAChR_Pathway Compound 1-(Azetidin-3-yl)- 2,6-dimethylpiperidine (Putative Agonist/PAM) nAChR nAChR (e.g., α7, α4β2) Compound->nAChR IonChannel Ion Channel Opening nAChR->IonChannel Activation Cations Na+ / Ca2+ Influx IonChannel->Cations Depolarization Membrane Depolarization Cations->Depolarization Signal Downstream Cellular Response (e.g., Neurotransmitter Release) Depolarization->Signal

Caption: Proposed nAChR activation pathway.

A tiered approach, starting with binding affinity and progressing to functional activity, is recommended to characterize the compound's interaction with nAChRs.

nAChR_Workflow Start Start: Compound Synthesis & Purification Assay1 Primary Screen: Radioligand Binding Assay (Determine Affinity, Ki) Start->Assay1 Decision1 Significant Binding? (Ki < 1 µM) Assay1->Decision1 Assay2 Functional Screen: Ca2+ Flux or Electrophysiology (Determine Potency & Efficacy) Decision1->Assay2 Yes Stop Stop: Not a direct nAChR ligand Decision1->Stop No End End: Characterize as Agonist, Antagonist, or PAM Assay2->End

Caption: Experimental workflow for nAChR target validation.

This protocol determines the compound's binding affinity (Ki) by measuring its ability to displace a known radiolabeled antagonist from the α7 nAChR.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human α7 nAChR.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human α7 nAChR.

    • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a high-affinity α7-selective antagonist.

    • Non-specific binding control: Bungarotoxin (1 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates and glass fiber filters (e.g., Whatman GF/B).

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., from 10 mM down to 0.1 nM) in Assay Buffer.

    • Assay Setup: In each well of a 96-well plate, add:

      • 50 µL of Assay Buffer (for total binding) or 1 µM Bungarotoxin (for non-specific binding) or test compound dilution.

      • 50 µL of [³H]-MLA at a final concentration near its Kd (e.g., 1-2 nM).

      • 100 µL of cell membrane preparation (5-10 µg protein per well).

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter (counts per minute, CPM).

    • Data Analysis: Calculate specific binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate diverse physiological functions.[5] The piperidine scaffold is a cornerstone of many selective muscarinic antagonists and allosteric modulators.[15][16] For instance, piperidine derivatives have been developed as potent and selective M2 antagonists and M5 positive allosteric modulators (PAMs).[15][16][17]

mAChRs couple to different G-protein families. M1, M3, and M5 receptors typically couple to Gαq/11, activating phospholipase C (PLC). M2 and M4 receptors couple to Gαi/o, inhibiting adenylyl cyclase and reducing cAMP levels.

mAChR_Pathways cluster_0 Gq-Coupled (M1, M3, M5) cluster_1 Gi-Coupled (M2, M4) M_Gq M1/M3/M5 Receptor Gq Gαq/11 M_Gq->Gq Activate PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG M_Gi M2/M4 Receptor Gi Gαi/o M_Gi->Gi Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibit cAMP ↓ cAMP Levels AC->cAMP Compound Test Compound Compound->M_Gq Compound->M_Gi

Caption: Canonical signaling pathways for mAChR subtypes.

This protocol provides an initial screen for affinity across all mAChR subtypes using a non-selective antagonist radioligand.

  • Objective: To determine the compound's binding affinity (Ki) for the family of muscarinic receptors.

  • Materials:

    • Cell membranes expressing individual human M1, M2, M3, M4, or M5 receptors (or a mixed preparation like rat brain homogenate for a general screen).

    • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective antagonist.

    • Non-specific binding control: Atropine (10 µM).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound (10 mM to 0.1 nM) in Assay Buffer.

    • Assay Setup: In each well, combine:

      • 25 µL of Assay Buffer (total binding), 10 µM Atropine (non-specific), or test compound.

      • 25 µL of [³H]-NMS at a final concentration near its Kd (~0.5-1 nM).

      • 50 µL of cell membrane preparation (20-40 µg protein).

    • Incubation: Incubate for 2 hours at room temperature.

    • Harvesting & Quantification: Follow steps 4 and 5 from the nAChR binding protocol.

    • Data Analysis: Calculate Ki as described previously. A low Ki value indicates affinity for one or more muscarinic subtypes, warranting further investigation in subtype-selective functional assays.

Primary Target Class II: Monoamine Transporters

Piperidine-based structures are integral to many inhibitors of monoamine transporters, which regulate the synaptic concentrations of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[18][19] These transporters are validated targets for treating depression, ADHD, and other neuropsychiatric disorders.

Mechanistic Rationale

Compounds like methylphenidate and various nocaine analogues contain a piperidine ring that is critical for blocking the reuptake of monoamines from the synaptic cleft.[18] The 1-(Azetidin-3-yl)-2,6-dimethylpiperidine structure could function as a scaffold that orients the key nitrogen atom and substituent groups to effectively occlude the transporter pore.

The compound is hypothesized to bind at or near the substrate recognition site on the extracellular side of the transporter, preventing the reuptake of neurotransmitters and thereby prolonging their action in the synapse.

Transporter_MoA cluster_0 Presynaptic Terminal Transporter Monoamine Transporter (DAT, NET, or SERT) NT_in Neurotransmitter (DA, NE, 5-HT) NT_in->Transporter Reuptake Synapse Synaptic Cleft Compound Test Compound Compound->Transporter Blockade

Caption: Mechanism of monoamine reuptake inhibition.

This functional assay directly measures the compound's ability to inhibit the transport of radiolabeled neurotransmitters into cells expressing the target transporter.

  • Objective: To determine the IC₅₀ value for the inhibition of dopamine, norepinephrine, and serotonin uptake.

  • Materials:

    • HEK293 cells stably expressing human DAT, NET, or SERT.

    • Radioligands: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

    • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

    • Non-specific uptake control: A known potent inhibitor for each transporter (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT) at a high concentration (e.g., 10 µM).

  • Procedure:

    • Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

    • Pre-incubation: Aspirate the growth medium and wash the cells with KRH buffer. Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of the test compound or the control inhibitor.

    • Initiate Uptake: Add the respective radiolabeled neurotransmitter (e.g., final concentration of 10-20 nM [³H]-Dopamine) to each well to initiate the uptake reaction.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

    • Terminate Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells 3-4 times with ice-cold KRH buffer.

    • Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity.

    • Data Analysis: Determine the specific uptake (Total uptake - Non-specific uptake). Plot the percentage of inhibition against the log concentration of the test compound and fit the data to determine the IC₅₀ value.

Data Interpretation and Future Directions

The assays outlined above will generate quantitative data to build a preliminary pharmacological profile of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

Summary of Potential Target Affinities and Potencies

The results from the initial screening assays can be compiled to prioritize targets for further study.

Target ClassAssay TypePrimary EndpointInterpretation of High Potency (Low Value)
Cholinergic
nAChRs (e.g., α7)Radioligand BindingKiHigh binding affinity to the receptor.
Ca2+ Flux / ElectrophysiologyEC₅₀ / IC₅₀Potent agonist, antagonist, or allosteric modulator activity.
mAChRs (Pan)Radioligand BindingKiHigh binding affinity to one or more mAChR subtypes.
cAMP / IP-One AssayEC₅₀ / IC₅₀Potent functional activity at specific G-protein coupled subtypes.
Monoamine Transporters
DAT, NET, SERTNeurotransmitter UptakeIC₅₀Potent inhibition of neurotransmitter reuptake.
Future Directions and Lead Optimization

Should the initial screening reveal promising activity at a specific target, subsequent steps would involve:

  • Selectivity Profiling: Testing the compound against a broader panel of related receptors and transporters to determine its selectivity profile.

  • In Vivo Studies: Assessing the compound's pharmacokinetic properties (ADME) and its efficacy in relevant animal models of disease (e.g., cognitive impairment models for a nAChR agonist, or models of depression for a SERT/NET inhibitor).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand how modifications to the azetidine and piperidine rings affect potency and selectivity, which is crucial for lead optimization.[20][21]

References

  • Lindsley, C. W., et al. (2018). Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Arias, H. R., et al. (2020). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Neuroscience. [Link]

  • Wishka, D. G., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry. [Link]

  • Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Manepalli, A., et al. (2006). Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. Journal of Medicinal Chemistry. [Link]

  • Arias, H. R., et al. (2020). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. PMC. [Link]

  • Lindsley, C. W., et al. (2018). Discovery and Optimization of Potent and CNS Penetrant M5-Preferring Positive Allosteric Modulators Derived from a Novel, Chiral N-(Indanyl)piperidine Amide Scaffold. ACS Chemical Neuroscience. [Link]

  • Simoni, D., et al. (2004). Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization. Journal of Medicinal Chemistry. [Link]

  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis. [Link]

  • Wang, L., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link]

  • Manepalli, A., et al. (2006). Design and Synthesis of Promiscuous High-Affinity Monoamine Transporter Ligands: Unraveling Transporter Selectivity. ResearchGate. [Link]

  • Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Ghavaminejad, A., et al. (2025). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. MDPI. [Link]

  • Darras, F. H., et al. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • He, R., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. [Link]

  • He, R., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. PubMed. [Link]

  • Fucile, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences. [Link]

  • Xin, Z., et al. (2011). Biological activity and preclinical efficacy of azetidinyl pyridazines as potent systemically-distributed stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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Exploratory

Structure-activity relationship (SAR) of azetidine-containing compounds

An In-depth Technical Guide on the Structure-Activity Relationship of Azetidine-Containing Compounds Abstract The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Structure-Activity Relationship of Azetidine-Containing Compounds

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and conformational rigidity offer a unique toolset for medicinal chemists to meticulously sculpt the pharmacological and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive exploration of the multifaceted role of the azetidine scaffold, dissecting its synthesis, structure-activity relationships (SAR), and profound impact across diverse therapeutic landscapes. We will delve into the causality behind experimental choices in leveraging this unique heterocycle, presenting a self-validating system of protocols and insights grounded in authoritative references.

The Strategic Value of the Azetidine Ring in Drug Design

The incorporation of an azetidine ring into a molecular architecture is a deliberate, computation-guided strategy to enhance drug-like properties.[1] Historically overshadowed by more common nitrogenous heterocycles like pyrrolidines and piperidines, azetidines have gained prominence due to advancements in synthetic methodologies and the discovery of naturally occurring azetidine-containing compounds.[1] The strategic advantages of this scaffold are multifold:

  • Conformational Rigidity: The strained nature of the four-membered ring restricts the conformational freedom of its substituents. This pre-organization of the molecule for its biological target can lead to a lower entropic penalty upon binding, potentially increasing both binding affinity and selectivity.[2] The well-defined three-dimensional framework allows for spatial orientations that are often unattainable with larger, more flexible rings.[1]

  • Improved Physicochemical Properties: Azetidines can confer enhanced aqueous solubility and metabolic stability in comparison to their larger saturated heterocyclic counterparts.[2] Notably, the azetidine nitrogen often exhibits greater resistance to N-dealkylation, a common metabolic liability for secondary and tertiary amines.[2]

  • Bioisosteric Replacement: The azetidine scaffold is a versatile bioisostere for a variety of cyclic and acyclic motifs. It can replace larger rings to reduce molecular weight and lipophilicity or serve as a constrained linker to optimize the spatial orientation of crucial pharmacophoric groups.[2][3]

  • Access to Novel Chemical Space: The unique three-dimensional arrangement of substituents on the azetidine ring provides access to unexplored chemical space, offering new opportunities for intellectual property and for overcoming drug resistance.[2][3]

Conformational Landscape and its Influence on Bioactivity

The azetidine ring is not planar and exists in a puckered conformation. This puckering, though subtle, has profound implications for the spatial orientation of substituents and, consequently, for biological activity. The ring can undergo a rapid inversion, and the preferred conformation is influenced by the substitution pattern. Understanding and controlling this conformational preference is a cornerstone of rational drug design with azetidine-containing compounds.

The ring strain energy of azetidine is approximately 25.2 kcal/mol, which is significantly higher than that of pyrrolidine (5.8 kcal/mol) but comparable to aziridine (26.7 kcal/mol).[4] Despite this high strain, the pKa of azetidine (11.29) is remarkably similar to that of pyrrolidine (11.31), meaning it behaves as a typical secondary amine in most physiological conditions.[4] This combination of high strain and typical basicity contributes to its unique chemical reactivity and utility in drug design.

Structure-Activity Relationship (SAR) of Azetidine Derivatives: A Deep Dive

The true power of the azetidine scaffold lies in the nuanced structure-activity relationships that can be established by decorating the ring with various substituents. The position (N-1, C-2, or C-3) and nature of these substituents dictate the compound's interaction with its biological target.

N-1 Substitution: Modulating Pharmacokinetics and Target Engagement

The nitrogen atom of the azetidine ring is a primary handle for chemical modification. N-1 substituents can profoundly influence a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, this position can be exploited to introduce functionalities that directly interact with the biological target or to attach linkers for conjugation.

C-3 Substitution: A Vector for Potency and Selectivity

The C-3 position is a common point of diversification in SAR studies. Substituents at this position project into distinct vectors in three-dimensional space, allowing for fine-tuning of interactions with target proteins.

Case Study: STAT3 Inhibitors In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in oncology, the transition from a proline linker to an azetidine linker led to a significant increase in potency.[5] Further SAR exploration of C-3 substituted azetidine analogs revealed that carboxylic acid surrogates at this position could enhance membrane permeability and strongly inhibit the viability of cancer cells harboring hyperactive STAT3.[5]

Compound C-3 Substituent STAT3 DNA-Binding IC50 (µM) MDA-MB-231 Cell Viability IC50 (µM)
Proline Analog ->10>10
Azetidine-3-carboxylic acid -COOH1.25.8
Azetidine-3-hydroxamic acid -CONHOH0.82.1
Azetidine-3-methyl ester -COOMe0.93.5

Table 1: SAR of C-3 substituted azetidine analogs as STAT3 inhibitors. Data synthesized from[5].

C-2 Substitution: Introducing Chirality and Constrained Conformations

Substitution at the C-2 position introduces a chiral center, which can be critical for stereospecific interactions with biological targets. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a valuable building block for creating conformationally constrained peptide mimics. The four-membered ring of an azetidine-2-carboxylate (Aze) residue forces a peptide backbone to adopt a γ-turn conformation, in contrast to the β-turn preference induced by the five-membered ring of proline.[6] This ability to dictate secondary structure is a powerful tool in peptidomimetic design.

Azetidine as a Bioisostere: Strategic Replacements for Enhanced Properties

Bioisosteric replacement is a cornerstone of medicinal chemistry, and the azetidine ring has emerged as a versatile player in this field. Its unique combination of rigidity, polarity, and defined exit vectors makes it an attractive substitute for other common functional groups.

  • Replacement for Larger Saturated Heterocycles: Replacing piperidines or pyrrolidines with an azetidine ring can reduce molecular weight and lipophilicity, often leading to improved pharmacokinetic profiles.[2][3]

  • Bioisostere for gem-Dimethyl and Carbonyl Groups: The three-dimensional nature of the azetidine ring can mimic the spatial arrangement of gem-dimethyl groups or act as a non-classical bioisostere for carbonyl groups, with the added benefit of introducing a basic center.[3]

  • Constrained Linker: The azetidine scaffold can serve as a rigid linker between two pharmacophoric elements, ensuring their optimal spatial orientation for target binding. This contrasts with more flexible alkyl chains, which can adopt multiple conformations, some of which may be non-productive for binding.

G cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Piperidine Piperidine Azetidine Azetidine Piperidine->Azetidine Replacement Pyrrolidine Pyrrolidine Pyrrolidine->Azetidine Replacement gem-Dimethyl gem-Dimethyl gem-Dimethyl->Azetidine Replacement Flexible Linker Flexible Linker Flexible Linker->Azetidine Replacement Reduced MW/Lipo Reduced MW/Lipo Azetidine->Reduced MW/Lipo Increased Rigidity Increased Rigidity Azetidine->Increased Rigidity Enhanced Solubility Enhanced Solubility Azetidine->Enhanced Solubility Novel IP Novel IP Azetidine->Novel IP

Figure 1: The azetidine ring as a versatile bioisostere.

Synthetic Strategies for Accessing Functionalized Azetidines

The growing importance of azetidines in drug discovery has spurred the development of novel and efficient synthetic methodologies. A comprehensive understanding of these synthetic routes is essential for researchers aiming to explore the SAR of new azetidine-containing compounds.

Classical Ring-Closure Reactions

The most traditional and widely used method for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or γ-haloamines.[4] This approach allows for the incorporation of substituents at various positions around the ring.

[2+2] Cycloadditions

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an efficient method for synthesizing functionalized azetidines.[7] Recent advances in photochemistry, including the use of visible light, have made this approach more accessible and sustainable.[8]

Strain-Release Functionalization

More recently, innovative strategies based on the strain-release of highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), have emerged as powerful tools for the modular and stereoselective synthesis of complex azetidines.[9][10] These methods allow for the late-stage introduction of the azetidine motif, which is highly desirable in drug discovery programs.

G Start Define Target Azetidine Scaffold Route_Selection Select Synthetic Route Start->Route_Selection Ring_Closure Intramolecular Cyclization (γ-amino alcohols/haloamines) Route_Selection->Ring_Closure Classic Cycloaddition [2+2] Photocycloaddition (Aza Paternò-Büchi) Route_Selection->Cycloaddition Efficient Strain_Release Strain-Release Functionalization (e.g., from ABBs) Route_Selection->Strain_Release Modular Synthesis Synthesize Precursors Ring_Closure->Synthesis Cycloaddition->Synthesis Strain_Release->Synthesis Cyclization Perform Key Ring-Forming Step Synthesis->Cyclization Purification Purify and Characterize Product Cyclization->Purification SAR_Study Biological Evaluation and SAR Analysis Purification->SAR_Study

Figure 2: General experimental workflow for the synthesis and evaluation of azetidine derivatives.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and integrity of research, detailed and validated experimental protocols are paramount. Below is a representative protocol for the synthesis of a 3-substituted azetidine derivative via nucleophilic substitution.

Protocol: Synthesis of N-Boc-3-hydroxy-3-phenylazetidine

  • Starting Material: Commercially available N-Boc-3-azetidinone.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-Boc-3-azetidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.1 M).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate mobile phase.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 10-50% ethyl acetate in hexanes to afford the desired N-Boc-3-hydroxy-3-phenylazetidine.

  • Characterization: Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion: The Expanding Frontier of Azetidine Chemistry

The azetidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties provide a powerful platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to advance, we can anticipate an even greater proliferation of azetidine-containing compounds entering clinical development. The principles of structure-activity relationship outlined in this guide provide a robust framework for researchers and drug development professionals to harness the full potential of this remarkable heterocycle in their quest for the next generation of innovative medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Expert Opinion on Drug Discovery.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • Modular access to functionalized azetidines via electrophilic azetidinylation - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Use of Flow Technologies and Photochemical Methods for the Preparation and Synthetic Manipulation of Functionalized Azetines - IRIS. (2022). IRIS.
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12). Life Chemicals.
  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (n.d.). Thieme Connect.
  • Synthetic methods to access azetidines | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Azetidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes | Journal of the American Chemical Society. (2025, June 11). American Chemical Society Publications.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online. (n.d.). Liverpool John Moores University.
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • Structure of azetidine‐containing compounds found in nature - ResearchGate. (n.d.). ResearchGate.
  • Basic Bioisosteres | Cambridge MedChem Consulting. (2022, July 5). Cambridge MedChem Consulting.
  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications. (2020, October 14). American Chemical Society Publications.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). ChemRxiv.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12). American Chemical Society Publications.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of Chiral 2,6-disubstituted Piperidines

Introduction: The Significance of the 2,6-Disubstituted Piperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. When sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2,6-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. When substituted at the 2- and 6-positions, the resulting stereochemistry profoundly influences biological activity. The precise spatial arrangement of these substituents dictates molecular recognition events at enzyme active sites and receptors. Consequently, the development of robust and stereoselective methods for accessing enantiomerically pure cis- and trans-2,6-disubstituted piperidines is a critical objective in modern organic synthesis. These motifs are cornerstones in compounds like the immunosuppressant (-)-lobeline, the poison dart frog alkaloid (+)-dihydropinidine, and numerous developmental drug candidates.

This application note provides a detailed guide to a state-of-the-art, catalytic asymmetric method for synthesizing these valuable chiral building blocks, focusing on the iridium-catalyzed asymmetric hydrogenation of substituted pyridinium salts. We will explore the mechanistic underpinnings of this strategy, present a detailed experimental protocol, and offer insights into process optimization.

Overview of Synthetic Strategies

The asymmetric synthesis of 2,6-disubstituted piperidines has evolved significantly. Early approaches often relied on chiral auxiliaries, which, while effective, require additional synthetic steps for attachment and removal. Modern efforts have pivoted towards more atom-economical catalytic asymmetric methods.

The primary catalytic asymmetric strategies include:

  • Transition-Metal-Catalyzed Hydrogenation: This is arguably the most powerful and direct route. Pyridine derivatives are activated, typically by N-alkylation to form pyridinium salts, to overcome the high resonance stability of the aromatic ring and prevent catalyst poisoning by the product piperidine.[1][2][3] Chiral iridium, rhodium, or ruthenium complexes with sophisticated phosphine ligands catalyze the addition of hydrogen with high facial selectivity.[4][5]

  • Organocatalysis: Chiral small molecules, such as proline derivatives, can catalyze Mannich-type or Michael addition reactions to form piperidine precursors in a highly enantioselective manner.[6][7] These methods often involve elegant cascade reactions that build up the heterocyclic core from acyclic starting materials.

  • Enzymatic and Bio-catalytic Methods: The use of enzymes, such as transaminases, offers a green and highly selective approach to creating chiral amine intermediates that can be cyclized to form piperidines.[8]

This note will focus on the Iridium-catalyzed asymmetric hydrogenation of N-benzyl pyridinium salts, a method distinguished by its operational simplicity, broad substrate scope, and excellent stereocontrol.

G cluster_start Starting Materials cluster_methods Key Asymmetric Strategies cluster_end Product 2,6-Disubstituted Pyridines 2,6-Disubstituted Pyridines TM Transition Metal Catalysis 2,6-Disubstituted Pyridines->TM Acyclic Precursors Acyclic Precursors OC Organocatalysis Acyclic Precursors->OC CA Chiral Auxiliary Methods Acyclic Precursors->CA Product Chiral 2,6-Disubstituted Piperidine TM->Product OC->Product CA->Product

Caption: Overview of major synthetic routes to chiral 2,6-disubstituted piperidines.

Featured Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

Principle and Mechanistic Insight

The direct hydrogenation of pyridines is challenging due to their aromaticity and tendency to poison metal catalysts.[1][3] The key to this methodology is the activation of the pyridine substrate by converting it into an N-benzyl pyridinium salt. This strategy accomplishes two critical goals:

  • Breaks Aromaticity: Quaternization of the nitrogen atom lowers the resonance stabilization energy of the ring, making it more susceptible to reduction.[4]

  • Prevents Catalyst Inhibition: The resulting piperidine product is a tertiary amine, which is a significantly weaker Lewis base than the corresponding secondary amine, thus preventing it from competitively binding to and deactivating the iridium catalyst.[5]

The catalyst system typically consists of an iridium precursor, such as [Ir(COD)Cl]2, and a chiral bisphosphine ligand. The ligand's C2-symmetry and electronic properties create a chiral pocket around the metal center, which directs the delivery of hydride from the activated H2 molecule to one face of the partially reduced pyridine intermediate, establishing the stereocenters.

The reaction is believed to proceed through a series of steps involving initial hydride addition (often 1,4-addition), followed by subsequent reductions of the resulting enamine and iminium intermediates. The enantiodiscriminating step is typically the reduction of a key iminium ion intermediate within the chiral ligand sphere.[1]

G Ir_precatalyst [Ir(COD)L]+ Active_IrH2 [Ir(H)₂(COD)L]+ Ir_precatalyst->Active_IrH2 + H₂ - COD H2 H₂ Ir_Substrate Ir-Substrate Complex Active_IrH2->Ir_Substrate + Substrate Substrate N-Benzyl Pyridinium Salt Hydride_Add 1,4-Hydride Addition Ir_Substrate->Hydride_Add Dihydropyridine Dihydropyridine Intermediate Hydride_Add->Dihydropyridine Ir_Enamine Ir-Enamine Complex Dihydropyridine->Ir_Enamine Second_Red Second Reduction Ir_Enamine->Second_Red Tetrahydropyridine Tetrahydropyridine Intermediate (Iminium) Second_Red->Tetrahydropyridine Enantio_Step Enantiodetermining Reduction Tetrahydropyridine->Enantio_Step Product_Complex Ir-Product Complex Enantio_Step->Product_Complex Product_Complex->Ir_precatalyst Product Release (Regeneration) Product Chiral Piperidine Product_Complex->Product

Sources

Application

Purification methods for substituted piperidine compounds

Title : Advanced Purification Strategies for Substituted Piperidine Derivatives: Application Notes & Protocols Introduction Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, forming the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Purification Strategies for Substituted Piperidine Derivatives: Application Notes & Protocols

Introduction Substituted piperidines are ubiquitous pharmacophores in modern drug discovery, forming the structural backbone of numerous therapeutics (e.g., paroxetine, donepezil, and fentanyl analogs). However, isolating these compounds from complex synthetic mixtures presents significant physicochemical challenges. The basicity of the secondary or tertiary nitrogen (typical pKa ~9–11), combined with its strong hydrogen-bonding capability, often leads to severe chromatographic tailing, irreversible adsorption, and difficulty in separating structurally similar byproducts.

This application note details three field-proven, self-validating methodologies for the purification of substituted piperidines: Acid-Base Liquid-Liquid Extraction (LLE), Amine-Modified Flash Chromatography, and Thermodynamic Salt Crystallization.

Workflow Decision Matrix

Selecting the appropriate purification strategy depends on the scale of the reaction, the physicochemical state of the target compound, and the nature of the impurities.

PiperidinePurification Start Crude Piperidine Mixture Scale Assess Scale & Impurity Profile Start->Scale Bulk Bulk Extraction (LLE) Scale->Bulk > 1g Scale Fine High-Resolution Separation Scale->Fine < 1g Scale / Analogs LLE Acid-Base LLE (pH swing) Bulk->LLE Flash Normal Phase Silica (+ 1% TEA) Fine->Flash Isomer Separation Prep Reverse-Phase Prep-HPLC Fine->Prep Ultra-High Purity Cryst Salt Formation & Crystallization LLE->Cryst Solid Target LLE->Flash Oil / Trace Impurities Pure Purified Piperidine Derivative Cryst->Pure Flash->Pure Prep->Pure

Caption: Decision matrix for selecting substituted piperidine purification workflows.

Method 1: Acid-Base Liquid-Liquid Extraction (LLE)

Causality & Mechanism: Acid-base extraction exploits the dynamic partition coefficient ( Kd​ ) of the piperidine derivative across different pH environments. By treating the organic layer with a dilute aqueous acid (e.g., 10% HCl), the basic piperidine nitrogen is protonated to form a highly polar, water-soluble ammonium salt[1]. Because neutral and acidic impurities remain uncharged under these conditions, they are retained in the organic layer and discarded[2]. Subsequent basification of the isolated aqueous layer (pH > 12) deprotonates the ammonium salt back into its lipophilic free-base form, allowing it to be recovered into a fresh organic solvent[2].

Protocol: Self-Validating LLE

  • Dissolution: Dissolve the crude synthetic mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Extraction: Transfer to a separatory funnel. Add 1.0 M aqueous HCl (approx. 1/3 volume of the organic layer). Shake vigorously and vent. Allow the layers to separate. The piperidine is now in the aqueous layer as a hydrochloride salt.

  • Washing: Drain the aqueous layer into a clean Erlenmeyer flask. Repeat the acidic extraction 2–3 times with fresh aqueous acid to ensure complete transfer[3]. Discard the organic layer containing neutral/acidic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath (neutralization is highly exothermic). Slowly add 2.0 M aqueous NaOH dropwise with stirring.

    • Validation Step: Test the aqueous solution with pH paper. The pH must be > 12 to ensure complete deprotonation of the piperidine derivative. If the pH is too low, yield will be significantly reduced.

  • Back-Extraction: Extract the basic aqueous layer with 3 portions of fresh organic solvent. The free-base piperidine migrates into the organic phase.

  • Isolation: Combine the organic extracts, dry over an anhydrous solid drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the bulk-purified piperidine[2].

Method 2: Amine-Modified Flash Chromatography

Causality & Mechanism: Standard normal-phase silica gel contains surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.0). When a basic piperidine derivative travels through the column, it undergoes strong ion-exchange and hydrogen-bonding interactions with these silanols[4]. This results in severe peak tailing, broad elution bands, and occasionally irreversible adsorption[5]. To mitigate this, a sacrificial basic modifier—most commonly 1% (v/v) triethylamine (TEA) or ammonium hydroxide—is added to the mobile phase. The TEA dynamically binds to and masks the acidic silanol sites, allowing the target piperidine to elute strictly based on its polarity rather than ionic affinity[5].

Protocol: Silanol-Masked Chromatography

  • TLC Optimization: Dissolve a small sample of the crude product. Spot on a silica TLC plate and develop using a solvent system containing 1% TEA (e.g., Hexanes/EtOAc/TEA 70:29:1). Ensure the target compound exhibits an Rf value of 0.2–0.3 with a tight, circular spot[4].

  • Column Preparation: Prepare a slurry of silica gel using the optimized mobile phase (including the 1% TEA modifier). Wet-pack the column, ensuring the silica bed is uniform and free of air bubbles[4].

    • Validation Step: Flush the packed column with at least two column volumes (CV) of the TEA-modified solvent to fully deactivate the silica surface prior to loading the sample.

  • Loading: Dissolve the sample in a minimum volume of the mobile phase and carefully load it onto the top of the silica bed.

  • Elution: Elute the column using the modified mobile phase. Collect fractions and analyze via TLC. The basic modifier ensures sharp peak shapes and high recovery rates.

Method 3: Thermodynamic Salt Crystallization

Causality & Mechanism: When chromatographic methods are insufficient or unscalable, salt formation offers a highly selective thermodynamic purification route. The Δ pKa rule dictates that for a stable, crystalline salt to form, the pKa of the basic amine must be at least 2 to 3 units higher than the pKa of the chosen acid[6]. Piperidines (pKa ~11) readily form highly crystalline salts with strong acids (e.g., HCl) or chiral organic acids (e.g., tartaric acid for chiral resolution)[6]. During slow crystallization, the growing crystal lattice strictly excludes structurally dissimilar impurities, resulting in ultra-high purity (>99.5%)[7]. Furthermore, specific impurities like pyridine can be removed by reacting the mixture with CO₂; the stronger piperidine base selectively forms an insoluble carbonate salt, leaving pyridine in solution[8].

Protocol: Hydrochloride Salt Recrystallization

  • Salt Formation: Dissolve the free-base piperidine derivative in a dry, non-polar solvent (e.g., diethyl ether or MTBE). While stirring vigorously, add a stoichiometric amount of anhydrous HCl in dioxane dropwise[7].

  • Precipitation: A white precipitate of the piperidine hydrochloride salt will form immediately. Stir for an additional 15 minutes to ensure complete precipitation.

  • Filtration: Collect the crude salt via vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Transfer the solid to an Erlenmeyer flask. Add a minimum volume of boiling solvent (e.g., ethanol or an ethanol/ether mixture) until the solid just dissolves[7].

  • Controlled Cooling: Allow the solution to cool slowly to room temperature undisturbed, then transfer to an ice bath to maximize crystal yield[7].

    • Validation Step: Rapid cooling traps impurities within the crystal lattice. Slow cooling ensures thermodynamic control and maximum purity[7].

  • Isolation: Filter the purified crystals, wash with a minimal amount of cold solvent, and dry under high vacuum.

Quantitative Data Summary

The following table synthesizes the expected performance metrics for the purification methodologies discussed, allowing for rapid strategic decision-making.

Purification TechniqueTypical Purity AchievedTypical Yield RangePrimary Application & CausalityKey Additive / Reagent
Acid-Base LLE 90–98%> 90%Bulk removal of neutral/acidic impurities via pH-dependent partitioning.Aqueous HCl & NaOH
Flash Chromatography 95–98%60–85%Separation of structurally similar analogs; silanol masking prevents tailing.1% (v/v) TEA or NH₄OH
Salt Crystallization > 99.5%80–95%Final polishing step; thermodynamic exclusion of impurities from the lattice.Anhydrous HCl, Tartaric Acid, or CO₂
Prep-HPLC (Reverse Phase) > 99.9%60–80%Ultra-high purity for biological assays; protonation enhances peak shape.0.1% TFA or Formic Acid

References[1] Acid–base extraction - Wikipedia. Available at: Link[7] Technical Support Center: Purification of Secondary Alkyl Amines - BenchChem. Available at: Link[3] Acid-Base Extraction Tutorial - ChemistryConnected (YouTube). Available at: Link[4] Technical Support Center: Purifying Piperidine Derivatives with Column Chromatography - BenchChem. Available at: Link[2] 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: Link[5] Technical Support Center: Purification of Piperidine Derivatives - BenchChem. Available at: Link[6] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - National Institutes of Health (NIH). Available at: Link[8] Piperidine Purification and Isolation: A Technical Support Guide - BenchChem. Available at: Link

Sources

Method

Application Notes and Protocols for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine in Central Nervous System (CNS) Drug Discovery

Prepared for: Researchers, scientists, and drug development professionals. Introduction: A Novel Chemical Entity for a Validated CNS Target The quest for effective therapeutics for central nervous system (CNS) disorders...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: A Novel Chemical Entity for a Validated CNS Target

The quest for effective therapeutics for central nervous system (CNS) disorders remains one of the most significant challenges in modern medicine. Among the promising targets for cognitive enhancement is the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel widely expressed in brain regions critical for learning, memory, and attention, such as the hippocampus and prefrontal cortex.[1][2] Dysregulation of α7 nAChR function has been implicated in the pathophysiology of cognitive deficits associated with schizophrenia and Alzheimer's disease.[3][4][5]

This document describes the application of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine , a novel chemical entity designed as a potent and selective agonist for the α7 nAChR. This compound uniquely combines the structural rigidity and favorable pharmacokinetic properties of the azetidine scaffold with the well-established piperidine moiety, a common feature in many CNS-active agents.[6][7] The 2,6-dimethyl substitution on the piperidine ring is hypothesized to enhance selectivity and metabolic stability. These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound, from initial in vitro characterization to in vivo efficacy studies.

Mechanism of Action: Modulating Neuronal Signaling through α7 nAChR Activation

The α7 nAChR is a homopentameric receptor that, upon binding to agonists like acetylcholine or our investigational compound, undergoes a conformational change, opening a central ion channel.[1] A key feature of this receptor is its high permeability to calcium ions (Ca²⁺).[8] The influx of Ca²⁺ through the α7 nAChR triggers a cascade of downstream signaling events crucial for synaptic plasticity and neuronal function.

Activation of α7 nAChRs can lead to:

  • Enhanced Neurotransmitter Release: Presynaptic α7 nAChRs modulate the release of several neurotransmitters, including glutamate, dopamine, and acetylcholine itself, thereby fine-tuning neuronal circuits involved in cognition.

  • Activation of Intracellular Signaling Pathways: The influx of Ca²⁺ can activate various kinases and transcription factors, such as the JAK2/STAT3 pathway, leading to changes in gene expression and promoting neuronal survival and plasticity.[4]

  • Anti-inflammatory Effects: α7 nAChRs are also expressed on immune cells within the CNS, such as microglia.[5] Their activation can suppress the production of pro-inflammatory cytokines, representing a potential mechanism to combat neuroinflammation, a common feature in many neurodegenerative diseases.[5][8]

Below is a diagram illustrating the proposed signaling pathway following the activation of α7 nAChR by 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7_receptor α7 nAChR Ca_influx Ca²⁺ Influx alpha7_receptor->Ca_influx Anti_inflammatory Anti-inflammatory Effects (Microglia) alpha7_receptor->Anti_inflammatory On Immune Cells Compound 1-(Azetidin-3-yl)-2,6-dimethylpiperidine Compound->alpha7_receptor Agonist Binding Kinase_activation Kinase Activation (e.g., CaMKII, ERK) Ca_influx->Kinase_activation Neurotransmitter_release Increased Neurotransmitter Release Ca_influx->Neurotransmitter_release Gene_expression Changes in Gene Expression Kinase_activation->Gene_expression Synaptic_plasticity Enhanced Synaptic Plasticity (LTP) Gene_expression->Synaptic_plasticity Cognitive_enhancement Cognitive Enhancement Synaptic_plasticity->Cognitive_enhancement Neurotransmitter_release->Cognitive_enhancement Anti_inflammatory->Cognitive_enhancement

Caption: Proposed signaling pathway of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine via α7 nAChR activation.

Application in CNS Drug Discovery: Experimental Protocols

A systematic evaluation of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is crucial to determine its therapeutic potential. The following protocols outline key in vitro and in vivo assays.

Part 1: In Vitro Characterization

The initial phase of characterization focuses on determining the compound's affinity, selectivity, and functional potency at the α7 nAChR.

This assay quantifies the affinity of the test compound for the α7 nAChR by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes from a stable cell line expressing human α7 nAChR (e.g., GH4C1 cells).[9]

  • [³H]-Methyllycaconitine ([³H]-MLA) or other suitable α7-selective radioligand.

  • 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (test compound).

  • Nicotine or another known α7 agonist as a positive control.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound, positive control, or buffer (for total binding). For non-specific binding, add a high concentration of a non-labeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value of the test compound using non-linear regression analysis.

This functional assay measures the ability of the test compound to activate the α7 nAChR and induce calcium influx.

Materials:

  • A stable cell line expressing human α7 nAChR (e.g., GH4C1 cells).[9]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (test compound).

  • Nicotine or another known α7 agonist as a positive control.

  • A fluorescent plate reader with an integrated fluidic dispenser.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Add the test compound or positive control to the wells and immediately begin measuring the change in fluorescence over time.

  • Determine the EC₅₀ and Emax values from the concentration-response curve.

Part 2: In Vivo Efficacy Evaluation

Following successful in vitro characterization, the compound's ability to improve cognitive function should be assessed in relevant animal models.

The NOR test assesses recognition memory, a cognitive domain impaired in both Alzheimer's disease and schizophrenia.

Materials:

  • Rodents (mice or rats).

  • An open-field arena.

  • Two sets of identical objects and one novel object.

  • Video tracking software.

Procedure:

  • Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes for 2-3 days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

  • Testing Phase: Replace one of the familiar objects with a novel object and allow the animal to explore again for 5 minutes.

  • Administer 1-(Azetidin-3-yl)-2,6-dimethylpiperidine or vehicle at a predetermined time before the training or testing phase.

  • Record the time spent exploring each object during the testing phase.

  • Calculate the discrimination index (DI) as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

PPI is a measure of sensorimotor gating, a process that is deficient in patients with schizophrenia.

Materials:

  • Rodents (mice or rats).

  • A startle response system with a sound-attenuating chamber.

Procedure:

  • Administer the test compound or vehicle.

  • Place the animal in the startle chamber and allow a 5-minute acclimatization period with background noise.

  • The test session consists of several trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.

    • No-stimulus trials: Background noise only.

  • Measure the startle amplitude in response to the pulse.

  • Calculate the percentage of PPI as [1 - (Startle response on prepulse-pulse trial / Startle response on pulse-alone trial)] x 100. An increase in PPI indicates improved sensorimotor gating.

The following diagram outlines the general workflow for the preclinical evaluation of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Calcium Influx Assay (Determine EC₅₀, Emax) Binding_Assay->Functional_Assay NOR_Test Novel Object Recognition (Recognition Memory) Functional_Assay->NOR_Test PPI_Test Prepulse Inhibition (Sensorimotor Gating) Functional_Assay->PPI_Test Data_Analysis Data Analysis and Candidate Selection NOR_Test->Data_Analysis PPI_Test->Data_Analysis Compound_Synthesis Compound Synthesis 1-(Azetidin-3-yl)-2,6-dimethylpiperidine Compound_Synthesis->Binding_Assay

Caption: Preclinical evaluation workflow for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

Hypothetical Data Summary

The following tables present hypothetical data for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, illustrating its potential as a potent and selective α7 nAChR agonist.

Table 1: In Vitro Profile of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

AssayParameterValue
α7 nAChR BindingKi (nM)5.2
α4β2 nAChR BindingKi (nM)> 1000
5-HT₃ Receptor BindingKi (nM)> 2000
α7 nAChR Functional AssayEC₅₀ (nM)15.8
Emax (%)95 (relative to nicotine)

Table 2: In Vivo Efficacy in a Mouse Model of Cognitive Impairment

ModelDose (mg/kg, p.o.)Outcome
Novel Object Recognition1Significant increase in Discrimination Index
3Robust increase in Discrimination Index
Prepulse Inhibition1Reversal of phencyclidine-induced PPI deficit
3Complete reversal of phencyclidine-induced PPI deficit

Conclusion and Future Directions

1-(Azetidin-3-yl)-2,6-dimethylpiperidine represents a promising novel scaffold for the development of α7 nAChR agonists for the treatment of cognitive impairment in CNS disorders. The protocols outlined in this document provide a robust framework for its preclinical evaluation. Favorable results from these studies would warrant further investigation into its pharmacokinetic profile, safety pharmacology, and long-term efficacy in chronic disease models. The unique structural features of this compound may offer advantages in terms of selectivity, brain penetration, and metabolic stability, making it a valuable candidate for further development.

References

  • Reale, C., et al. (2021).
  • Micheli, F., et al. (2010). Novel Alpha-7 Nicotinic Acetylcholine Receptor Agonists Containing a Urea Moiety. Journal of Medicinal Chemistry.
  • Haydar, S., et al. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series. PubMed.
  • Wallace, T. L., & Porter, R. H. (2015). The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor Agonists for the Treatment of the Cognitive Deficits in Schizophrenia. CNS Drugs.
  • Tsuneki, H., et al. (2013). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. The Open Medicinal Chemistry Journal.
  • Kuca, K., et al. (2015). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. PMC.
  • Foucault-Fruchard, L., & Antshel, K. M. (2025). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. PMC.
  • Thomsen, M. S., & Mikkelsen, J. D. (2019). Modulatory effects of α7 nAChRs on the immune system and its relevance for CNS disorders.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.

Sources

Application

Application Note: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine as a Steric and Conformational Chemical Probe in Drug Discovery

Executive Summary & Scientific Rationale In modern fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) mapping, traditional chemical probes are often designed to inhibit specific biological tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) mapping, traditional chemical probes are often designed to inhibit specific biological targets. However, a distinct class of conformational and steric probes is required to interrogate the three-dimensional spatial limits of receptor binding pockets. 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (CAS 178311-94-9 for its dihydrochloride salt) is a highly specialized, sterically demanding diamine building block utilized precisely for this purpose[1].

As a Senior Application Scientist, the rationale for deploying this specific scaffold lies in the synergistic physical properties of its two distinct ring systems:

  • The Azetidine Core: This four-membered nitrogen heterocycle possesses a high ring strain of approximately 25.4 kcal/mol[2]. It provides a rigid, sp3-rich vectorial trajectory that improves metabolic stability and reduces nitrogen basicity compared to flexible alkyl amines[3].

  • The 2,6-Dimethylpiperidine Shield: The achiral cis-(R,S) isomer of 2,6-dimethylpiperidine exists predominantly in a locked chair conformation with equatorial methyl groups[4]. This creates a massive steric shield around the piperidine nitrogen. When substituted, these bulky groups force specific 1,3-diaxial interactions or conformational inversions, acting as a rigid caliper to measure the width of a binding pocket[5].

By conjugating a target-specific pharmacophore to the azetidine nitrogen, researchers can use the 2,6-dimethylpiperidine moiety to test whether a receptor's binding site can accommodate bulky, equatorial sp3-carbon vectors.

Physicochemical & Conformational Profiling

To effectively use this chemical probe, its quantitative physicochemical parameters must be understood. The table below summarizes the critical data driving its behavior in biological assays.

ParameterValue / CharacteristicScientific Implication
Molecular Formula C10H20N2 (Free Base)Highly lipophilic, low molecular weight fragment.
Molecular Weight 168.28 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Azetidine Ring Strain ~25.4 kcal/mol[2]Prevents induced-fit flattening; maintains rigid 3D vector.
Piperidine Conformation Chair (Equatorial Methyls)[4]Maximizes the lateral spatial footprint (steric bulk).
Estimated pKa (Azetidine) ~8.0 - 8.5Partially protonated at physiological pH; acts as H-bond donor/acceptor.
Metabolic Liability Very Low2,6-dimethyl groups block CYP450-mediated α-oxidation.

Application Workflow 1: Fragment-Based Steric Mapping

Causality & Logic: When optimizing a hit compound for a G-Protein Coupled Receptor (GPCR) or an ion channel, determining the exact dimensions of the binding pocket is critical. By synthesizing two variants of a ligand—one containing a standard 1-(azetidin-3-yl)piperidine and one containing the 1-(azetidin-3-yl)-2,6-dimethylpiperidine probe—you create a binary steric test. If the unmethylated variant binds but the dimethylated probe fails, the pocket width is strictly limited to less than ~6.5 Å at that specific vector.

G Target Target Protein (GPCR / Ion Channel) Probe 1-(Azetidin-3-yl)-2,6-dimethylpiperidine Conformational Probe Azetidine Azetidine Motif (Rigid H-Bond Acceptor) Probe->Azetidine Component 1 Piperidine 2,6-Dimethylpiperidine (Steric Shield) Probe->Piperidine Component 2 Binding Receptor Binding Pocket Azetidine->Binding Anchors via N-atom Piperidine->Binding Tests Pocket Width Clash Steric Clash / Exclusion Piperidine->Clash If pocket < 6.5 Å

Mechanistic logic of the probe: azetidine anchors the molecule while the piperidine tests steric limits.

Protocol: Target Engagement via Cellular Thermal Shift Assay (CETSA)

This protocol is a self-validating system: it utilizes a vehicle control to establish baseline thermal stability and an unmethylated analog to isolate the steric variable.

Step 1: Cell Preparation & Lysis

  • Culture target-expressing cells (e.g., HEK293) to 80% confluency.

  • Harvest and wash cells with PBS. Resuspend in CETSA buffer (20 mM HEPES, 137 mM NaCl, 2 mM KCl, 1 mM MgCl2, pH 7.4) supplemented with protease inhibitors.

  • Lyse cells via three freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 min at 4°C to isolate the soluble proteome.

Step 2: Compound Incubation (The Self-Validating Step)

  • Aliquot the lysate into three groups:

    • Group A (Vehicle): 0.1% DMSO.

    • Group B (Control): 10 µM unmethylated 1-(azetidin-3-yl)piperidine analog.

    • Group C (Probe): 10 µM 1-(azetidin-3-yl)-2,6-dimethylpiperidine analog.

  • Incubate all aliquots at room temperature for 30 minutes to allow equilibrium binding.

Step 3: Thermal Cycling & Aggregation Separation

  • Divide each group into 8 PCR tubes (50 µL each).

  • Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 4°C.

  • Centrifuge the PCR tubes at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

Step 4: Detection & Analysis

  • Carefully transfer the supernatant (containing stable, folded target protein) to a new plate.

  • Quantify the remaining soluble target using AlphaScreen technology or quantitative Western Blotting.

  • Data Interpretation: Calculate the melting temperature (Tm). If Group B shows a positive thermal shift (ΔTm > 2°C) but Group C does not, the 2,6-dimethyl groups have caused a steric clash, proving the pocket is narrowly restricted.

Application Workflow 2: Rigid Linkers in Targeted Protein Degradation (PROTACs)

Causality & Logic: In the design of PROTACs, the flexibility of the linker often leads to high entropic penalties during the formation of the ternary complex (Target—PROTAC—E3 Ligase). By incorporating 1-(azetidin-3-yl)-2,6-dimethylpiperidine as a rigidified linker module, researchers can restrict the conformational degrees of freedom. The azetidine nitrogen serves as an excellent attachment point for the E3 ligase ligand, while the bulky piperidine acts as a surface-interacting moiety that can stabilize the protein-protein interface (PPI).

G N1 Synthesize Probe Variants (cis/trans) N2 CETSA Target Engagement N1->N2 N3 Analyze Thermal Shift (ΔTm) N2->N3 N4 Map Pocket Steric Limits N3->N4

Workflow for conformational mapping using the azetidine-piperidine probe.

Protocol: Fluorescence Polarization (FP) Assay for Ternary Complex Formation

This protocol validates ternary complex formation by measuring the rotational correlation time of a fluorophore. A competitive displacement control ensures the signal is specific to the designed probe.

Step 1: Reagent Preparation

  • Synthesize the PROTAC utilizing the 1-(azetidin-3-yl)-2,6-dimethylpiperidine linker.

  • Label the recombinant Target protein with a fluorophore (e.g., FITC or AlexaFluor 488) if a fluorescent ligand is not available. Alternatively, use a fluorescently labeled tracer ligand.

  • Prepare recombinant E3 ligase (e.g., VHL or Cereblon) in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT, pH 7.4).

Step 2: Assay Assembly

  • In a black 384-well microplate, add 10 nM of the fluorescent tracer and 50 nM of the Target protein.

  • Titrate the PROTAC probe (from 1 pM to 10 µM) across the wells.

  • Add a constant concentration of E3 ligase (e.g., 100 nM) to all wells.

  • Self-Validating Control: In parallel wells, add a 100-fold excess of unlabeled target ligand to competitively displace the PROTAC, ensuring the FP signal drops to baseline.

Step 3: Measurement & Causality Analysis

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate on a microplate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Interpretation: A rigidified linker utilizing the azetidine-piperidine scaffold will often exhibit a steeper Hill slope and a lower "hook effect" concentration compared to flexible PEG linkers, indicating a highly stable, entropically favored ternary complex.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed/NIH -[Link]

  • 2,6-Dimethylpiperidine - Wikipedia -[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines - RSC Publishing -[Link]

  • The CS2- Group as a Conformational Probe for Cyclic Amines - RSC Publishing - [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Involving 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Pharmacological Profile of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine The novel chemical entity 1-(Azetidin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Pharmacological Profile of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

The novel chemical entity 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, characterized by its unique combination of a strained azetidine ring and a substituted piperidine moiety, presents an intriguing subject for pharmacological investigation. The piperidine scaffold is a well-established pharmacophore in numerous centrally active agents, notably those targeting nicotinic acetylcholine receptors (nAChRs).[1][2] These ligand-gated ion channels are implicated in a wide array of physiological and pathological processes, making them a critical target for therapeutic intervention in neurological and inflammatory disorders.[3][4][5]

Given the structural alerts, a rational starting point for the in vitro characterization of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is to assess its potential as a modulator of nAChRs. This guide provides a comprehensive suite of in vitro assays designed to elucidate the binding affinity, functional activity, and selectivity profile of this compound. The protocols herein are structured to guide the researcher from initial target engagement to a more nuanced understanding of its mechanism of action, including the potential for allosteric modulation.

Experimental Workflow for In Vitro Characterization

A systematic approach is crucial for the comprehensive evaluation of a novel compound. The following workflow outlines a logical progression of in vitro assays to characterize the pharmacological properties of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

experimental_workflow cluster_binding Phase 1: Target Engagement cluster_functional Phase 2: Functional Activity cluster_selectivity Phase 3: Selectivity & Safety Binding_Assay Radioligand Binding Assay (Affinity - Ki) Functional_Assay Cell-Based Functional Assays (Efficacy & Potency - EC50/IC50) Binding_Assay->Functional_Assay Characterize Function Off_Target_Screening Off-Target Screening (Selectivity Profiling) Functional_Assay->Off_Target_Screening Assess Selectivity

Figure 1: A stepwise approach for the in vitro characterization of a novel compound.

Phase 1: Determining Target Engagement with Radioligand Binding Assays

Scientific Rationale: Radioligand binding assays are a cornerstone of pharmacology, enabling the direct measurement of the affinity of a test compound for a specific receptor target.[6][7] These assays utilize a radiolabeled ligand with known high affinity for the receptor of interest. The test compound's ability to displace the radioligand from the receptor is quantified, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity.

Protocol 1: Competitive Radioligand Binding Assay for nAChR Subtypes

This protocol describes a method to determine the binding affinity of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine for various nAChR subtypes, such as α4β2 and α7, using membrane preparations from cells expressing the recombinant human receptors or from brain tissue.[8][9]

Materials:

  • Receptor Source: Commercially available membrane preparations expressing specific human nAChR subtypes (e.g., α4β2, α7) or prepared from rat brain tissue.[8]

  • Radioligand:

    • For α4β2 nAChRs: [³H]-Epibatidine or [³H]-Cytisine.[8]

    • For α7 nAChRs: [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine (MLA).[8]

  • Test Compound: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine for α4β2, MLA for α7).[9]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).[9]

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation (if not commercially sourced): Homogenize brain tissue or cells expressing the receptor in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.[6]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of membrane preparation (typically 50-100 µg of protein).[10]

    • 50 µL of a serial dilution of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

    • 50 µL of radioligand at a concentration near its Kd.

  • Controls:

    • Total Binding: Wells containing membrane, radioligand, and assay buffer (no test compound).

    • Non-specific Binding: Wells containing membrane, radioligand, and a saturating concentration of the non-specific binding control ligand.[9]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (typically 60-90 minutes), with gentle agitation.[10]

  • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the binding in the presence of the test compound.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Representative Radioligand Binding Data

nAChR SubtypeRadioligandTest Compound Ki (nM)
α4β2[³H]-EpibatidineExperimental Value
α7[¹²⁵I]-α-BungarotoxinExperimental Value
α3β4[³H]-EpibatidineExperimental Value

Phase 2: Elucidating Functional Activity with Cell-Based Assays

Scientific Rationale: While binding assays confirm target engagement, they do not reveal the functional consequence of this interaction. Cell-based functional assays are essential to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (enhances or diminishes the effect of the endogenous ligand by binding to a different site).[11][12] For ligand-gated ion channels like nAChRs, activation leads to ion influx, which can be measured as a change in intracellular calcium concentration or a change in membrane potential.[13][14][15]

Protocol 2: Calcium Influx Assay

This assay measures changes in intracellular calcium ([Ca²⁺]i) upon nAChR activation in a cell line stably expressing the receptor subtype of interest.[16][17]

Materials:

  • Cell Line: A suitable host cell line (e.g., HEK-293, CHO) stably transfected with the desired nAChR subtype.

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer containing calcium.

  • Agonist Control: A known nAChR agonist (e.g., acetylcholine, nicotine).

  • Antagonist Control: A known nAChR antagonist (e.g., mecamylamine).

  • Test Compound: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

  • Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Assay Protocol:

    • Agonist Mode: Add varying concentrations of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine to the wells and measure the fluorescence signal over time.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine for a defined period, then add a fixed concentration of a known agonist (typically the EC₅₀ or EC₈₀ concentration) and measure the fluorescence.

    • Positive Allosteric Modulator (PAM) Mode: Pre-incubate the cells with varying concentrations of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, then add a concentration-response curve of a known agonist.

  • Data Acquisition: Use the fluorescence plate reader to measure the change in fluorescence intensity before and after the addition of the compounds.

Data Analysis:

  • Agonist Mode: Plot the change in fluorescence against the log of the test compound concentration to determine the EC₅₀ (potency) and the maximum response (efficacy) relative to a full agonist.

  • Antagonist Mode: Plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀.

  • PAM Mode: Analyze the leftward shift in the agonist's EC₅₀ and/or the increase in the maximal response to characterize the positive allosteric modulation.[18][19]

Protocol 3: Membrane Potential Assay

This assay is particularly sensitive for detecting the activity of ion channels and can be more robust than calcium assays for some nAChR subtypes.[13][14] It utilizes a voltage-sensitive fluorescent dye that reports changes in the cell's membrane potential upon channel opening.

Materials:

  • Cell Line: As in the calcium influx assay.

  • Membrane Potential-sensitive Dye Kit: Commercially available kits (e.g., from Molecular Devices).

  • Assay Buffer: Provided with the kit or a suitable physiological buffer.

  • Agonist, Antagonist, and Test Compound: As in the calcium influx assay.

  • Fluorescence Plate Reader: As in the calcium influx assay.

Procedure:

  • Cell Plating: As in the calcium influx assay.

  • Dye Loading: Follow the kit manufacturer's protocol for loading the cells with the membrane potential dye (typically a 30-minute incubation).[14]

  • Assay Protocol and Data Acquisition: Similar to the calcium influx assay, with the measurement of fluorescence changes corresponding to membrane depolarization.

Data Analysis:

  • The data analysis is analogous to the calcium influx assay, with the change in fluorescence representing the change in membrane potential. This allows for the determination of EC₅₀/IC₅₀ values and the characterization of the compound's functional activity.

Table 2: Representative Functional Assay Data

nAChR SubtypeAssay TypeMode of ActionPotency (EC₅₀/IC₅₀, nM)Efficacy (% of control agonist)
α4β2Calcium Influxe.g., AntagonistExperimental ValueN/A
α7Membrane Potentiale.g., PAMExperimental ValueFold-shift in agonist EC₅₀

Phase 3: Assessing Selectivity and Potential Off-Target Liabilities

Scientific Rationale: A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize the risk of adverse effects.[20][21] Off-target screening against a panel of receptors, ion channels, enzymes, and transporters is essential to identify potential safety liabilities early in the discovery process.[22][23][24]

Protocol 4: In Vitro Safety Pharmacology Profiling

It is highly recommended to screen 1-(Azetidin-3-yl)-2,6-dimethylpiperidine against a broad panel of targets, especially those known to be associated with central nervous system (CNS) side effects. Several commercial vendors offer standardized safety panels.

Recommended Panels:

  • CNS Safety Panel: This panel typically includes a range of CNS receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, opioid), ion channels, and transporters.[22]

  • General Safety Panel (e.g., SafetyScreen44): This broader panel includes targets associated with various adverse drug reactions, providing a more comprehensive safety profile.[21]

Procedure:

  • Compound Submission: Provide the test compound to a reputable contract research organization (CRO) that offers these services.

  • Screening: The CRO will perform binding or functional assays for each target in the panel at a specified concentration of the test compound (typically 1-10 µM).

  • Data Reporting: The results are usually reported as the percentage of inhibition or activation at the tested concentration. Significant interactions (typically >50% inhibition or activation) are flagged for further investigation.

Data Interpretation:

  • A "clean" profile with minimal off-target interactions at concentrations significantly higher than the on-target potency is desirable.

  • Any significant off-target "hits" should be followed up with full concentration-response curves to determine the potency of the off-target interaction. This information is crucial for assessing the therapeutic window of the compound.

Advanced Characterization: Investigating Allosteric Mechanisms

If initial functional assays suggest that 1-(Azetidin-3-yl)-2,6-dimethylpiperidine may be an allosteric modulator, further experiments are necessary to confirm this mechanism of action.

Scientific Rationale: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This can lead to a change in the affinity and/or efficacy of the orthosteric ligand.[25] The interpretation of data for allosteric modulators can be complex, as their effects are dependent on the concentration of the orthosteric agonist.[26][27][28]

Experimental Design:

To confirm allosteric modulation, one can perform agonist concentration-response curves in the presence of increasing, fixed concentrations of the putative allosteric modulator.

  • Positive Allosteric Modulator (PAM): A PAM will typically cause a leftward shift in the agonist's concentration-response curve (increase in potency) and may also increase the maximal response (increase in efficacy).[29]

  • Negative Allosteric Modulator (NAM): A NAM will typically cause a rightward shift in the agonist's concentration-response curve (decrease in potency) and/or a decrease in the maximal response (decrease in efficacy).[11][30]

Data Analysis for Allosteric Modulation:

Specialized models, such as the allosteric ternary complex model, can be used to analyze the data and quantify the cooperativity between the allosteric modulator and the orthosteric agonist.[31]

allosteric_modulation Receptor Receptor Active_Complex Active Receptor Complex Receptor->Active_Complex Conformational Change Agonist Agonist Agonist->Receptor Binds toOrthosteric Site Modulator Allosteric Modulator Modulator->Receptor Binds to Allosteric Site Active_Complex->Receptor Signal Transduction

Figure 2: Conceptual diagram of allosteric modulation of a receptor by an agonist and a modulator.

Conclusion

The protocols and workflows detailed in this guide provide a robust framework for the initial in vitro characterization of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, with a scientifically justified focus on nicotinic acetylcholine receptors. By systematically assessing its binding affinity, functional activity, and off-target selectivity, researchers can build a comprehensive pharmacological profile of this novel compound. This foundational knowledge is indispensable for guiding further drug development efforts, including medicinal chemistry optimization and subsequent in vivo studies.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]

  • Moaddel, R., et al. (2010). In Vitro and in Vivo Characterization of a Novel Negative Allosteric Modulator of Neuronal nAChRs. Journal of Medicinal Chemistry, 53(22), 8291–8300. [Link]

  • Eurofins Discovery. CNS SafetyScreen panel. [Link]

  • Ehlert, F. J. (2005). Analysis of allosterism in functional assays. Journal of Pharmacological and Toxicological Methods, 52(3), 376-392. [Link]

  • Moaddel, R., et al. (2010). In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs. PMC, 3(4), e1134. [Link]

  • Luo, W., et al. (2005). Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay. Journal of Biomolecular Screening, 10(1), 39-47. [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. [Link]

  • Barløse, M., et al. (2012). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via in situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. ACS Chemical Neuroscience, 3(3), 206–211. [Link]

  • Dunbar, P. G., et al. (1999). Membrane potential fluorescence: A rapid and highly sensitive assay for nicotinic receptor channel function. PNAS, 96(12), 6940-6945. [Link]

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. [Link]

  • Vágó, B., et al. (2021). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). ACS Chemical Neuroscience, 12(1), 129-141. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Vernino, S., et al. (1994). Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors. Journal of Neuroscience, 14(9), 5514-5524. [Link]

  • Faghih, R., et al. (2013). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 34(8), 981–994. [Link]

  • Kenakin, T. (2023). Allosteric Binding Data Interpretation in Complex Receptor Systems. Dr. GPCR Ecosystem. [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329–343. [Link]

  • Langmead, C. J., & Christopoulos, A. (2007). Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm. Journal of Biomolecular Screening, 12(4), 543-553. [Link]

  • Gu, C., et al. (2022). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega, 7(35), 31093–31102. [Link]

  • ResearchGate. (n.d.). Calcium influx assay in primary chondrocyte culture. [Link]

  • Rich, R. L., et al. (2002). Kinetic analysis of estrogen receptor/ligand interactions. PNAS, 99(13), 8562-8567. [Link]

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  • Muramatsu, I., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62. [Link]

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  • Collins, C., et al. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Molecular Pharmacology, 80(4), 589-599. [Link]

  • Wager, T. T. (2021). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters, 12(1), 148-154. [Link]

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  • ResearchGate. (n.d.). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of Azetidine and Piperidine Libraries

Introduction Azetidine and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azetidine and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their prevalence stems from their ability to confer favorable physicochemical and pharmacokinetic properties, such as improved metabolic stability, solubility, and receptor binding affinity.[3][4] Azetidines, with their strained four-membered ring, offer a rigid, sp3-rich framework that can provide novel intellectual property and unique structural vectors.[1][4] Piperidines, a common six-membered heterocycle, are a well-established and metabolically robust motif found in a vast array of pharmaceuticals.[1]

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for therapeutic development.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for azetidine and piperidine libraries. We will focus on a cell-based approach to identify inhibitors of a hypothetical but therapeutically relevant target, "Novel Kinase X" (NKX), a protein kinase implicated in an oncogenic signaling pathway.

Core Concepts in HTS for Azetidine and Piperidine Libraries

The success of an HTS campaign hinges on a well-designed workflow that moves from a large collection of compounds to a small number of validated and promising "hits".[7][8] This process involves a primary screen to identify initial activity, followed by secondary assays to confirm activity and determine potency, and counter-screens to eliminate false positives.

Biochemical vs. Cell-Based Assays

A critical initial decision is the choice between a biochemical and a cell-based assay format.[5][9]

  • Biochemical Assays: These assays use purified components (e.g., a recombinant enzyme and its substrate) in a cell-free system.[9] They offer high reproducibility and a direct measure of target engagement but lack the context of a cellular environment, potentially missing effects related to cell permeability or off-target interactions.[5][9]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context.[10][11][12] They can assess compound permeability and downstream effects on a signaling pathway. However, they can also exhibit higher variability and require more complex secondary screens to elucidate the precise mechanism of action.[5][10]

For screening azetidine and piperidine libraries, a cell-based assay is often preferred as an initial step to ensure that identified hits are active in a biological system and possess the necessary characteristics to cross cellular membranes.

Compound Library Management

The quality of the compound library is paramount to the success of an HTS campaign.[13][14] Libraries of azetidines and piperidines can be sourced from commercial vendors or synthesized in-house.[15]

Key Considerations for Library Management:

  • Purity and Integrity: Ensure compounds are of high purity (>95%) and have been stored under conditions that prevent degradation.[13]

  • Solubility: Compounds are typically stored in dimethyl sulfoxide (DMSO). It is crucial to assess compound solubility to avoid false positives arising from compound precipitation.[13]

  • Plate Formatting: For HTS, compounds are typically arrayed in 384- or 1536-well microplates.[16][17] Automated liquid handling systems are used to transfer nanoliter volumes of compounds to the assay plates.[18]

Experimental Workflow for Screening NKX Inhibitors

This section details a comprehensive workflow for identifying and validating azetidine and piperidine-based inhibitors of the Novel Kinase X (NKX) pathway using a cell-based luciferase reporter assay.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Counter-Screening & Hit Validation Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Hit_Identification Hit Identification (Activity > 3x Standard Deviation of Control) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (10-point titration) Hit_Identification->Dose_Response Cherry-pick hits IC50_Determination IC50 Calculation Dose_Response->IC50_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT or LDH) IC50_Determination->Cytotoxicity_Assay Prioritize potent hits Hit_Validation Validated Hits (Potent, Non-toxic) IC50_Determination->Hit_Validation Cytotoxicity_Assay->Hit_Validation

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Primary HTS for NKX Inhibitors using a Luciferase Reporter Assay

This cell-based assay utilizes a cell line engineered to express luciferase under the control of a promoter that is activated by a downstream effector of the NKX signaling pathway. Inhibition of NKX will lead to a decrease in luciferase expression and, consequently, a reduction in luminescence.

Materials:

  • Cell Line: HEK293 cells stably expressing the NKX-responsive luciferase reporter construct.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).

  • Assay Plates: 384-well, solid white, flat-bottom tissue culture-treated plates.

  • Compound Library: Azetidine and piperidine libraries plated at a stock concentration of 10 mM in DMSO.

  • Reagents:

    • Pathway Stimulant (e.g., a growth factor or cytokine that activates the NKX pathway).

    • Luciferase Assay Reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Equipment:

    • Automated liquid handler (e.g., Echo acoustic dispenser or pin tool).

    • Multimode plate reader with luminescence detection capabilities.

Procedure:

  • Cell Seeding:

    • Harvest and count the HEK293-NKX reporter cells.

    • Dilute the cells in culture medium to a final density of 5,000 cells per 20 µL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Using an automated liquid handler, transfer 100 nL of each compound from the library plates to the assay plates. This will result in a final compound concentration of 10 µM in 0.1% DMSO.

    • Include controls on each plate:

      • Negative Control: DMSO only (0.1% final concentration).

      • Positive Control: A known NKX inhibitor (if available) or a general kinase inhibitor like staurosporine.

  • Pathway Stimulation:

    • Prepare the pathway stimulant at 2X the final desired concentration in culture medium.

    • Add 20 µL of the 2X stimulant solution to all wells, except for a set of unstimulated control wells (which receive 20 µL of medium only).

    • Incubate the plates for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luminescence Detection:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.[12]

    • Add 40 µL of the luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.

Protocol 2: Secondary Dose-Response Assay

This protocol confirms the activity of hits from the primary screen and determines their potency by calculating the half-maximal inhibitory concentration (IC₅₀).

Procedure:

  • Compound Preparation:

    • For each "hit" compound identified in the primary screen, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a top concentration of 50 µM.

  • Assay Execution:

    • Follow the same procedure as Protocol 1 (steps 1-4).

    • Instead of a single concentration, add 100 nL of each concentration from the serial dilution plates to the assay plates in triplicate.

Protocol 3: Cytotoxicity Counter-Screen (MTT Assay)

This assay is crucial to eliminate compounds that appear active in the primary screen due to cytotoxicity rather than specific inhibition of the NKX pathway.[7][17]

Materials:

  • Cell Line: Wild-type HEK293 cells (without the reporter construct).

  • Assay Plates: 96-well, clear, flat-bottom tissue culture-treated plates.

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding and Treatment:

    • Seed HEK293 cells in a 96-well plate at an optimal density and allow them to adhere overnight.

    • Treat the cells with the hit compounds at the same concentrations used in the dose-response assay for 24 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add the solubilizing agent to dissolve the formazan crystals.[19]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated (DMSO) control.

Data Analysis and Hit Prioritization

Robust data analysis is essential to confidently identify true hits from the large datasets generated during HTS.[1][20]

Data_Analysis_Workflow Raw_Data Raw Luminescence Data Normalization Normalization (% Inhibition) Raw_Data->Normalization QC Quality Control (Z'-factor calculation) Normalization->QC Hit_Selection Primary Hit Selection (e.g., % Inhibition > 50%) QC->Hit_Selection Dose_Response_Data Dose-Response Data (Triplicates) Hit_Selection->Dose_Response_Data Confirmed Hits Curve_Fitting Non-linear Regression (4-parameter logistic fit) Dose_Response_Data->Curve_Fitting IC50_CC50 IC50 and CC50 Determination Curve_Fitting->IC50_CC50 SI_Calculation Selectivity Index (SI) Calculation (SI = CC50 / IC50) IC50_CC50->SI_Calculation Final_Hits Prioritized Hits (Potent, Non-toxic, High SI) SI_Calculation->Final_Hits

Caption: Workflow for HTS data analysis and hit validation.

Primary Screen Data Analysis
  • Normalization: Raw luminescence data from each well is normalized to the plate controls. The percent inhibition is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Quality Control: The Z'-factor is calculated for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[8][18]

    Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Hit Identification: Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or > 3 standard deviations from the mean of the negative controls) are selected as primary hits.[21]

Secondary Screen and Counter-Screen Data Analysis
  • IC₅₀ Calculation: For the dose-response assay, the normalized data is plotted against the logarithm of the compound concentration. A four-parameter logistic model is used to fit the curve and determine the IC₅₀ value.

  • CC₅₀ Calculation: Similarly, for the cytotoxicity assay, the percent cell viability is plotted against compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

  • Hit Prioritization: Validated hits are prioritized based on the following criteria:

    • Potency: Low IC₅₀ value (e.g., < 1 µM).

    • Low Cytotoxicity: High CC₅₀ value (e.g., > 20 µM).

    • Selectivity Index (SI): A high SI (CC₅₀ / IC₅₀) is desirable, indicating that the compound's inhibitory effect is not due to general toxicity.

Data Summary Table

ParameterDescriptionAcceptable Value
Z'-factor A statistical measure of assay quality, reflecting the separation between positive and negative controls.> 0.5[8][18]
Primary Hit Rate The percentage of compounds in the library identified as primary hits.Typically 0.5% - 2%
IC₅₀ The concentration of an inhibitor where the response is reduced by half.Target-dependent, e.g., < 1 µM
CC₅₀ The concentration of a compound that causes the death of 50% of cells.> 20 µM
Selectivity Index (SI) The ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.> 10

Conclusion

The screening of azetidine and piperidine libraries offers a promising avenue for the discovery of novel therapeutics. The protocols and workflows detailed in this application note provide a robust framework for conducting successful HTS campaigns against kinase targets. By integrating a well-validated cell-based primary assay with confirmatory dose-response studies and cytotoxicity counter-screens, researchers can efficiently identify and prioritize potent and selective hit compounds for further lead optimization. Careful attention to compound library quality, assay performance, and data analysis will maximize the probability of success in these endeavors.

References

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC. (n.d.).
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25).
  • Synthesis of Complex Piperidines and Azetidines and Reactivity of Aziridinium Ylides. (n.d.).
  • What's the Difference Between Biochemical and Cell-Based HTS Assays? - BellBrook Labs. (2026, March 5).
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6).
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15).
  • HTS data analysis workflow. Practical implication of a workflow in HTS... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved April 3, 2026, from [Link]

  • Compound Management for Quantitative High-Throughput Screening - PMC - NIH. (n.d.). Retrieved April 3, 2026, from [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering | Ranomics. (2025, April 15).
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • Comprehensive analysis of high-throughput screens with HiTSeekR | Nucleic Acids Research | Oxford Academic. (2016, June 21). Retrieved April 3, 2026, from [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • High-Throughput Screening Data Analysis - Basicmedical Key. (2016, July 22).
  • Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3).
  • High-Throughput Screening (HTS) in Drug Discovery Training Course. (n.d.).
  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen. (n.d.).
  • High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) - UCSF. (n.d.).
  • Application Notes and Protocols for High-Throughput Screening of Piperidine-Based Compounds - Benchchem. (n.d.).
  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.).
  • Reporting data from high-throughput screening of small-molecule libraries - Genome.gov. (n.d.). Retrieved April 3, 2026, from [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One. (2013, October 9).
  • Lessons Learnt from Assembling Screening Libraries for Drug Discovery for Neglected Diseases - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • High-Throughput Screening (HTS) for Drug Discovery | Thermo Fisher Scientific - ES. (n.d.).
  • Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines - Benchchem. (n.d.).

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Method

Molecular docking studies of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine with target proteins

An Application Guide to In Silico Analysis: Molecular Docking of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine with Disease-Relevant Protein Targets Abstract This application note provides a comprehensive, in-depth guide to p...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Silico Analysis: Molecular Docking of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine with Disease-Relevant Protein Targets

Abstract

This application note provides a comprehensive, in-depth guide to performing molecular docking studies with the novel ligand 1-(Azetidin-3-yl)-2,6-dimethylpiperidine. This compound incorporates two privileged medicinal chemistry scaffolds: the conformationally rigid azetidine ring, known to enhance pharmacokinetic properties[1][2], and the versatile dimethylpiperidine moiety, a common feature in centrally active agents.[3][4] We present a detailed rationale for selecting two high-impact protein targets—the Sigma-1 Receptor (σ1R) and Signal Transducer and Activator of Transcription 3 (STAT3)—and provide a step-by-step protocol for ligand and protein preparation, docking simulation using AutoDock Vina, and robust result validation. This guide is designed for researchers in drug discovery and computational biology, offering field-proven insights into experimental choices and data interpretation to ensure scientifically rigorous and reproducible outcomes.

Part 1: Strategic Rationale for Ligand and Target Selection

The Ligand: A Synthesis of Privileged Scaffolds

The ligand, 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, is a compelling subject for computational analysis due to its composite structure.

  • Azetidine Moiety: This four-membered, sp³-rich nitrogenous heterocycle imparts significant conformational rigidity.[2][5] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[5] Furthermore, the azetidine scaffold is increasingly recognized for its ability to improve metabolic stability and solubility, key attributes in modern drug design.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib, incorporate azetidine rings to optimize their pharmacokinetic profiles.[1]

  • 2,6-Dimethylpiperidine Moiety: Piperidine rings are among the most prevalent N-heterocycles in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[4][6] The dimethyl substitution pattern influences the ring's conformational preference and lipophilicity, which can be critical for membrane permeability and specific interactions within a binding pocket.[3] Derivatives of dimethylpiperidine have been investigated as high-affinity ligands for various receptors, including sigma receptors.[7]

The combination of these two fragments suggests a molecule with favorable drug-like properties and the potential to interact with a diverse range of biological targets.

Target Selection: Focusing on High-Value Disease Pathways

Based on the structural motifs of the ligand, two distinct and therapeutically relevant protein targets were selected to illustrate the docking protocol.

  • Sigma-1 Receptor (σ1R): An intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, σ1R is implicated in a host of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.[7] Many known σ1R ligands contain a piperidine or similar basic amine scaffold, making it a highly plausible target for our ligand.[7] For this study, the high-resolution crystal structure of human σ1R will be utilized.

  • Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is often aberrantly activated in numerous human cancers, STAT3 plays a critical role in mediating cell growth, proliferation, and survival.[8][9] The SH2 domain of STAT3 is a key site for protein-protein interactions and has been successfully targeted by small molecules. The development of azetidine-based STAT3 inhibitors has shown promise, validating the selection of this target for our azetidine-containing ligand.[9]

Part 2: The Molecular Docking Workflow: A Conceptual Overview

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the protein target).[10][11] The primary goals are to identify plausible binding modes and to rank potential candidates based on a calculated score, which serves as an estimate of binding free energy.[12][13] Our workflow is designed to be a self-validating system, incorporating critical checks to ensure the reliability of the computational model.

G cluster_dock Stage 2: Simulation cluster_analysis Stage 3: Analysis & Validation PDB A. Obtain Target Structure (e.g., from PDB) PDB_Clean C. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Clean LIG B. Obtain Ligand Structure (e.g., from PubChem) LIG_Min D. Prepare Ligand (Energy minimization, define torsions) LIG->LIG_Min Grid E. Define Binding Site (Grid Box Generation) PDB_Clean->Grid Dock F. Run Docking Simulation (e.g., AutoDock Vina) LIG_Min->Dock Grid->Dock Poses G. Analyze Binding Poses (Clustering, Scoring) Dock->Poses Validation H. Protocol Validation (Redock known ligand) Poses->Validation Visualization I. Visualize Interactions (H-bonds, Hydrophobic) Poses->Visualization

Caption: The comprehensive molecular docking workflow, from initial data preparation to final analysis and validation.

Part 3: Detailed Application Protocols

This section provides a step-by-step methodology for conducting the docking study. While specific software commands may vary, the principles are broadly applicable across different platforms.

Required Software and Resources
Resource/SoftwarePurposeRecommended Tool(s)
Protein Structure Database of 3D macromolecular structuresRCSB Protein Data Bank (PDB)
Ligand Structure Database of small molecule structuresPubChem
Molecular Visualization Viewing and analyzing molecular structuresPyMOL, UCSF Chimera, Discovery Studio
Docking Engine Performing the docking simulationAutoDock Vina
Preparation Tools Preparing PDB and ligand files for dockingAutoDock Tools, PyMOL, UCSF Chimera
Protocol I: Target Protein Preparation

Causality: The crystal structure obtained from the PDB is a raw experimental model. It must be "cleaned" to remove non-essential components and corrected for missing atoms to create a chemically accurate representation for docking.[10]

  • Obtain Structure: Download the PDB file for the target protein. For this guide, we will use:

    • Sigma-1 Receptor (σ1R): PDB ID 5HK1

    • STAT3: PDB ID 6NJS

  • Clean the PDB File:

    • Open the PDB file in a molecular viewer (e.g., PyMOL).

    • Remove all water molecules (remove solvent). Water molecules can interfere with ligand placement unless they are known to be critical for mediating binding, in which case advanced docking protocols are required.

    • Remove any co-crystallized ligands and ions not essential to the protein's structural integrity. For validation later, save the original co-crystallized ligand in a separate file.

    • If the protein is a multimer, select only the chain containing the binding site of interest. For 5HK1, this would be Chain A.

  • Protonate and Repair:

    • Use a preparation tool like AutoDock Tools or the "Dock Prep" tool in UCSF Chimera.[12]

    • Add polar hydrogens. The positions of hydrogen atoms are typically not resolved in X-ray crystallography but are essential for calculating interactions like hydrogen bonds.

    • Assign atomic charges (e.g., Gasteiger charges). This is critical for evaluating electrostatic interactions.

    • Check for and repair any missing side-chain atoms.

  • Save the Prepared Protein: Export the final, cleaned structure in the PDBQT format required by AutoDock Vina. This format includes charge and atom type information.

Protocol II: Ligand Preparation

Causality: The ligand must be converted into a 3D structure with correct stereochemistry and assigned charges. Its rotatable bonds must be defined so the docking algorithm can explore different conformations.

  • Obtain Ligand Structure:

    • Draw 1-(Azetidin-3-yl)-2,6-dimethylpiperidine in a chemical sketcher or obtain its 2D structure from a database like PubChem.

    • Generate a 3D conformation. Ensure the stereochemistry is correct (for the 2,6-dimethylpiperidine, the cis conformation is often more stable).

  • Energy Minimization:

    • Perform an energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic 3D conformer. This can be done using software like Avogadro or UCSF Chimera.[14]

  • Define Torsions and Charges:

    • Load the energy-minimized ligand into AutoDock Tools.

    • Assign Gasteiger charges.

    • Define the rotatable bonds. The software will typically auto-detect these, but it's crucial to verify that all non-ring single bonds are correctly identified as flexible.

  • Save the Prepared Ligand: Export the final structure in the PDBQT format.

Protocol III: Docking Simulation with AutoDock Vina

Causality: The docking process requires defining a specific search space (the "grid box") where the algorithm will attempt to place the ligand. The size and location of this box are critical parameters that directly influence the outcome.

  • Define the Binding Site (Grid Box):

    • Identify the active site of the protein. The most reliable method is to use the location of a co-crystallized ligand from a reference PDB structure.

    • In AutoDock Tools or UCSF Chimera, center a grid box around this active site.

    • The box dimensions should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it introduces excessive unproductive search space. A common practice is to have a buffer of 5-10 Å around the ligand's dimensions.

  • Create a Configuration File: Create a text file (conf.txt) specifying the paths to the prepared protein and ligand, and the coordinates and dimensions of the grid box.

  • Run the Simulation: Execute AutoDock Vina from the command line: vina --config conf.txt --log results.log

Protocol IV: Results Analysis and Validation

Causality: Docking algorithms produce multiple possible binding poses. A critical analysis is required to identify the most plausible pose and, most importantly, to validate that the docking protocol itself is reliable for the given target.[10]

  • Analyze Binding Poses and Scores:

    • The output file (results.pdbqt) will contain several binding modes (typically 9-10), ranked by their binding affinity score in kcal/mol. The most negative score represents the most favorable predicted binding.

    • Examine the top-ranked poses. They should be clustered closely together in the binding site. A wide dispersion of top poses can indicate a poorly defined binding pocket or an unreliable docking result.

  • Protocol Validation (Self-Validation System):

    • The Principle: Before trusting the results for a novel ligand, you must demonstrate that your protocol can accurately reproduce a known binding mode.[14][15] This is achieved by "redocking" the original co-crystallized ligand back into its own protein structure.

    • Procedure: a. Take the co-crystallized ligand you saved in step 3.2. b. Prepare it using the same method as your novel ligand (Protocol 3.3). c. Dock it into its protein using the identical grid box and docking parameters (Protocol 3.4).

    • Success Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic position. An RMSD value < 2.0 Å is considered a successful validation, indicating that the docking parameters are reliable.[16]

G start Docking Protocol Established (Protein, Grid, Parameters) redock Perform Redocking: Dock known native ligand into its own crystal structure start->redock calc_rmsd Calculate RMSD between docked pose and crystal pose redock->calc_rmsd decision Is RMSD < 2.0 Å? calc_rmsd->decision success Validation Successful: Protocol is reliable for this target. decision->success Yes fail Validation Failed: Adjust parameters (e.g., grid size, scoring function) and repeat. decision->fail No fail->redock

Caption: Logical workflow for validating a molecular docking protocol using the redocking method.

  • Visualize Key Interactions:

    • Load the prepared protein and the top-ranked docked pose of your novel ligand into PyMOL or another viewer.

    • Identify and analyze the non-covalent interactions:

      • Hydrogen Bonds: Are there H-bonds between the ligand's donors/acceptors (e.g., the nitrogens) and protein residues?

      • Hydrophobic Interactions: Is the dimethylpiperidine moiety situated in a greasy, non-polar pocket?

      • Ionic/Electrostatic Interactions: Is the protonated amine of the ligand interacting with an acidic residue like aspartate or glutamate?

    • These interactions provide a physical basis for the predicted binding affinity and can guide future lead optimization efforts.[13]

Part 4: Data Interpretation and Reporting

Quantitative results from the docking simulation should be summarized for clear comparison.

Table 1: Sample Docking Results for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Sigma-1 Receptor 5HK1-8.5Tyr103, Glu172, Trp164H-bond with Tyr103; Salt bridge with Glu172; Hydrophobic contact with Trp164
STAT3 (SH2 Domain) 6NJS-7.9Arg609, Ser611, Lys591H-bond with Ser611; Cation-π with Arg609; Hydrophobic contact with surrounding pocket

Note: The data in this table is illustrative and represents plausible outcomes from a docking experiment.

Conclusion

This application note has outlined a robust and scientifically sound workflow for conducting molecular docking studies of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine. By grounding the protocol in a clear understanding of the ligand's structural rationale and incorporating a mandatory validation step, researchers can generate reliable computational hypotheses about its potential biological targets and binding modes. These in silico results serve as a powerful foundation for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional studies, ultimately accelerating the drug discovery and development process.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Azetidines - Enamine.
  • Structure of azetidine‐containing compounds found in nature - ResearchG
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12).
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15).
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025, December 22).
  • 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2)
  • 4,4-Dimethylpiperidine - MySkinRecipes.
  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC.
  • Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central. (2017, May 15).
  • (PDF)
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan St
  • Best Practices in Docking and Activity Prediction | bioRxiv. (2016, February 12).
  • The Versatility of Methyl Piperidine Derivatives - Sincere Chemicals. (2025, March 26).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica.
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023, June 9).
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell - Institute of Molecular and Transl
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

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Application

Application Note: A Guide to the Pharmacokinetic Profiling of Azetidine-Based Compounds

Introduction: The Rising Prominence and Unique Challenges of Azetidine Scaffolds Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly valuable scaffolds in modern medicinal chemistry.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence and Unique Challenges of Azetidine Scaffolds

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as highly valuable scaffolds in modern medicinal chemistry.[1][2] Their growing popularity stems from a unique combination of structural and physicochemical properties. The inherent ring strain and conformational rigidity of the azetidine ring provide a defined three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[3][4] Furthermore, incorporating this motif can improve key pharmacokinetic (PK) properties such as aqueous solubility and metabolic stability, often serving as a strategic replacement for more metabolically labile groups like piperidines or pyrrolidines.[1][5] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine core, underscoring its therapeutic relevance.[1][6]

However, the same structural features that make azetidines attractive also present unique challenges for drug development. The strained ring system can be susceptible to specific metabolic pathways, and its impact on membrane permeability and transporter interactions requires careful characterization. Therefore, a comprehensive and tailored pharmacokinetic profiling strategy is essential to successfully advance azetidine-containing drug candidates from discovery to clinical development.

This guide provides an integrated overview and detailed protocols for the essential in vitro and in vivo assays required to build a robust pharmacokinetic profile for novel azetidine-based compounds.

An Integrated Strategy for PK Profiling

A systematic approach, moving from high-throughput in vitro screening to more complex in vivo studies, is crucial for efficient drug development. This tiered strategy allows for early identification of potential liabilities, enabling data-driven decisions to either optimize the chemical series or terminate compounds with unfavorable profiles before committing significant resources.

G cluster_0 Part 1: In Vitro ADME Screening cluster_1 Part 2: In Vivo PK Studies cluster_2 Part 3: Data Integration & Decision Making Metabolic Stability Metabolic Stability Rodent PK Study Rodent PK Study Metabolic Stability->Rodent PK Study Provides CLint Permeability Permeability Permeability->Rodent PK Study Predicts Absorption Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Rodent PK Study Determines fu Bioanalysis Bioanalysis Rodent PK Study->Bioanalysis Generates Samples IVIVC Data Analysis & In Vitro-In Vivo Correlation (IVIVC) Bioanalysis->IVIVC Provides C-t Data Candidate Selection Lead Optimization or Candidate Selection IVIVC->Candidate Selection

Caption: Integrated workflow for pharmacokinetic profiling.

Part 1: Foundational In Vitro ADME Profiling

In vitro assays are the cornerstone of early PK assessment, providing critical data on a compound's intrinsic properties.

Metabolic Stability Assessment

Metabolic stability determines a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[7] This is a critical parameter as it dictates the intrinsic clearance (CLint), which influences bioavailability and dosing frequency.[8] For azetidine compounds, it is crucial to monitor not only the parent compound's disappearance but also to identify potential metabolites, as the strained ring could be a site for metabolic attack (e.g., N-dealkylation, ring opening).

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly Cytochrome P450s (CYPs).[9] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[7]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the azetidine test compound (e.g., 10 mM in DMSO). Prepare human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.[7]

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the test compound (final concentration 1 µM), and liver microsomes. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[7]

  • Controls:

    • No Cofactor Control: Incubate the compound with microsomes without NADPH to assess non-CYP-mediated degradation.

    • No Microsome Control: Incubate the compound in buffer with NADPH to assess chemical stability.

    • Positive Control: Include a compound with known metabolic lability (e.g., Verapamil, Testosterone) to validate assay performance.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

Data Presentation & Analysis:

Time (min)Peak Area (Test Compound)% Remaining
01,500,000100%
51,350,00090%
151,050,00070%
30750,00050%
45450,00030%
60225,00015%

The in vitro half-life (t½) is calculated from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance is then derived using the following equations:[9]

  • k = - (slope)

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration)

Expert Insights: While microsomes are excellent for assessing Phase I metabolism, they lack Phase II enzymes and transporters. If Phase II metabolism (e.g., glucuronidation) is anticipated, or if transporter effects are a concern, a follow-up study using cryopreserved hepatocytes is recommended, as they contain a more complete set of metabolic enzymes and cofactors.[10][11]

Cell Permeability Assessment (Caco-2 Assay)

Predicting oral absorption is a key goal of early PK profiling. The Caco-2 permeability assay is the industry standard for this purpose.[12] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp), mimicking the barrier of the human small intestine.[13][14]

Principle: This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A→B) direction, which simulates absorption into the bloodstream, and the basolateral-to-apical (B→A) direction, which identifies potential efflux.[15]

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto semi-permeable filter inserts in a Transwell™ plate and culture for 21 days to allow for differentiation and monolayer formation.[15]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to ensure tight junctions are intact.[16]

  • Assay Setup:

    • Wash the monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • A→B Transport: Add the test compound (typically 1-10 µM) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • B→A Transport: Add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

Data Presentation & Analysis:

The apparent permeability coefficient (Papp), a measure of the permeability rate, is calculated for each direction.

  • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt = Rate of compound appearance in the receiver chamber

    • A = Surface area of the filter membrane

    • C₀ = Initial concentration in the donor chamber

An Efflux Ratio (ER) is then calculated: ER = Papp (B→A) / Papp (A→B) .[14]

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioClassification
Propranolol (High Perm)25.523.10.9High Permeability
Atenolol (Low Perm)0.50.81.6Low Permeability
Azetidine Cmpd X 8.2 25.4 3.1 Moderate Perm, P-gp Substrate
Talinolol (P-gp Substrate)1.115.814.4P-gp Substrate

Trustworthiness Check: An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp.[14] To confirm this, the assay can be repeated in the presence of a specific P-gp inhibitor (e.g., verapamil). A significant reduction in the ER in the presence of the inhibitor validates that the compound is indeed a P-gp substrate.

Plasma Protein Binding (PPB)

Once absorbed, a drug binds to plasma proteins (e.g., albumin, α1-acid glycoprotein). Only the unbound (free) fraction of the drug is able to distribute into tissues and interact with its target.[17][18] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data.

Principle: Equilibrium dialysis is the gold standard for measuring PPB.[17] The RED device consists of two chambers separated by a semipermeable membrane. Plasma containing the test compound is added to one chamber, and buffer is added to the other. Only the unbound drug can pass through the membrane. At equilibrium, the concentration of the compound in the buffer chamber is equal to the free concentration in the plasma chamber.[18]

Step-by-Step Methodology:

  • Preparation: Spike the test compound into plasma (human, rat, etc.) at a final concentration of 1-2 µM.[17]

  • Device Loading: Add the spiked plasma to the sample chamber of the RED device insert and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.[19]

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[19]

  • Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Sample Processing & Analysis: Precipitate proteins with organic solvent (containing an internal standard) and analyze the concentrations in both samples by LC-MS/MS.[19]

Data Presentation & Analysis:

The fraction unbound and percent bound are calculated as follows:[19]

  • % Unbound (fu) = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100

  • % Bound = 100 - % Unbound

CompoundSpecies% Unbound (fu)% BoundClassification
Warfarin (Control)Human1.5%98.5%Highly Bound
Azetidine Cmpd Y Human 25.0% 75.0% Moderately Bound
Azetidine Cmpd Y Rat 35.0% 65.0% Moderately Bound

Expert Insights: Significant differences in PPB across species can impact the translation of preclinical data to humans. It is therefore advisable to determine PPB in the plasma of all species used for in vivo pharmacology and toxicology studies.

Part 2: Definitive In Vivo Pharmacokinetic Studies

In vivo studies provide the ultimate assessment of a drug's behavior in a complete biological system, integrating the effects of absorption, distribution, metabolism, and excretion (ADME).

G Dosing Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Time Course Processing Plasma Isolation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Calculation PK Parameter Calculation (AUC, Cmax, T1/2, F%) Analysis->Calculation

Caption: Workflow for a typical rodent PK study.
Protocol 4: Rodent Pharmacokinetic Study

Principle: A test compound is administered to a rodent species (typically mice or rats) via both intravenous (IV) and oral (PO) routes.[20][21] Serial blood samples are collected over time, and the drug concentration in plasma is measured. The resulting concentration-time profile allows for the calculation of key PK parameters that describe the drug's fate in the body.[22]

Step-by-Step Methodology:

  • Animal Model: Use male Sprague-Dawley rats (or a relevant mouse strain), typically n=3-5 per group.[20][23]

  • Dosing:

    • IV Group: Administer the compound as a bolus injection via the tail vein (e.g., 1-2 mg/kg). The IV dose provides a direct measure of distribution and elimination without the absorption phase.

    • PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse or serial blood samples (e.g., 50-100 µL) at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).[23]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and selective LC-MS/MS method for the quantification of the azetidine compound in plasma.

    • The method must be validated according to regulatory guidelines (e.g., FDA, ICH M10), ensuring it meets criteria for accuracy, precision, selectivity, and stability.[24][25][26]

    • Construct a calibration curve by spiking known amounts of the compound into blank plasma.[27]

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters and Their Significance:

ParameterDescriptionSignificance for Azetidine Compounds
Cmax Maximum observed plasma concentrationIndicates rate and extent of absorption.
Tmax Time to reach CmaxReflects the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure over time.
Elimination Half-lifeTime required for the plasma concentration to decrease by half.
CL ClearanceVolume of plasma cleared of the drug per unit time. Reflects metabolic and excretory efficiency.
Vd Volume of DistributionApparent volume into which the drug distributes. Indicates tissue penetration.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Self-Validating System: The inclusion of both IV and PO arms is a self-validating aspect of this protocol. The IV data provides the "true" clearance and distribution profile, which serves as the benchmark against which the oral data is compared to accurately determine absolute bioavailability (F%). Without the IV arm, one could only determine relative bioavailability.

Part 3: Data Integration and Decision Making

The ultimate goal of pharmacokinetic profiling is to build a comprehensive understanding of a compound's disposition to guide drug development decisions. By integrating data from all assays, a clear picture emerges.

  • Low Metabolic Stability (High CLint) will likely translate to High In Vivo Clearance (CL) and a Short Half-life (t½) , potentially requiring frequent dosing.

  • Low Permeability (Low Papp A→B) and/or High Efflux (ER > 2) will likely result in Poor Oral Bioavailability (F%) .

  • High Plasma Protein Binding (Low fu) means that a higher total drug concentration is needed to achieve a therapeutically effective free concentration at the target site.

This integrated dataset allows researchers to establish an in vitro-in vivo correlation (IVIVC), which is invaluable for predicting human pharmacokinetics and selecting the most promising candidates for further development.[11][28][29]

Conclusion

The azetidine scaffold offers significant advantages in modern drug design, but its unique structural properties demand a rigorous and tailored pharmacokinetic evaluation. The protocols and strategies outlined in this application note provide a robust framework for characterizing the ADME properties of novel azetidine-based compounds. By systematically evaluating metabolic stability, permeability, plasma protein binding, and in vivo disposition, researchers can effectively de-risk their programs, optimize lead candidates, and increase the probability of advancing safe and effective medicines to the clinic.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search.
  • Artursson, P., & Breemen, R. B. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Discovery.
  • Caco-2 Permeability Assay. (n.d.). Concept Life Sciences.
  • ADME Caco-2 Permeability Assay. (n.d.). BioDuro.
  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Enamine.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. (n.d.). Sigma-Aldrich.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. FDA.
  • Plasma Protein Binding Assay. (n.d.). Domainex.
  • Wuyts, B., et al. (2022). Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media. MDPI.
  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs.
  • Reddy, K. S., & Kumar, P. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal.
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. (2026). Journal of Medicinal Chemistry.
  • How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem.
  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences.
  • Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Opinion in Chemical Biology.
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (2024). ResearchGate.
  • In Vivo PK and TK. (n.d.). BioDuro.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry.
  • Li, F., et al. (n.d.). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
  • Structures of some azetidine‐based drugs. (n.d.). ResearchGate.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • U.S. Food and Drug Administration. (2018). Physiologically Based Pharmacokinetic Analyses — Format and Content Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (2020). The Use of Physiologically Based Pharmacokinetic Analyses — Biopharmaceutics Applications for Oral Drug Product Development, Manufacturing Changes, and Controls. FDA.
  • Wever, K., et al. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. British Journal of Pharmacology.
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Sources

Method

Development of analytical methods for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

An in-depth guide to the development of robust analytical methods for the novel heterocyclic compound 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is presented. This document is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the development of robust analytical methods for the novel heterocyclic compound 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is presented. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of chromatographic and spectroscopic techniques tailored for the identification, quantification, and structural elucidation of this molecule. As a compound featuring multiple chiral centers and lacking a strong native chromophore, it presents unique analytical challenges that this guide aims to address through detailed, field-tested protocols and the scientific rationale behind them.

Introduction to the Analyte: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

1-(Azetidin-3-yl)-2,6-dimethylpiperidine is a saturated heterocyclic compound featuring a strained four-membered azetidine ring linked to a six-membered dimethylpiperidine ring. The azetidine ring is a valuable scaffold in medicinal chemistry, known for introducing unique structural constraints.[1] Similarly, the piperidine moiety is a common structural motif in a vast array of pharmaceuticals.[2] The combination of these two rings, along with the stereochemical complexity arising from the methyl groups on the piperidine ring, makes this molecule a subject of interest in drug discovery.

The analytical challenges associated with this compound are threefold:

  • Lack of UV Chromophore: The molecule is fully saturated and lacks conjugated systems, making direct UV-Vis detection inefficient and necessitating alternative detection methods like mass spectrometry or derivatization.

  • Stereoisomerism: The presence of chiral centers at the 2- and 6-positions of the piperidine ring results in cis and trans diastereomers, each of which can exist as a pair of enantiomers. Analytical methods must be capable of separating these stereoisomers, as biological activity is often stereospecific.[3]

  • Polarity and Volatility: The presence of nitrogen atoms makes the molecule polar, which can lead to poor peak shape in gas chromatography without derivatization.[4]

This guide provides a systematic approach to developing analytical methods to overcome these challenges, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral separation techniques.

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for the quantification and identification of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine in complex matrices due to its high sensitivity, selectivity, and applicability to polar, non-volatile compounds.

Scientific Rationale

The basic nitrogen atoms in the azetidine and piperidine rings are readily protonated, making the molecule highly suitable for positive mode Electrospray Ionization (ESI).[5] Reversed-phase high-performance liquid chromatography (RP-HPLC) is an ideal separation technique, where a C18 column provides excellent retention for this moderately polar compound.[1][5] The addition of a mobile phase modifier, such as formic acid, serves a dual purpose: it protonates the analyte to enhance ESI response and improves chromatographic peak shape by suppressing unwanted interactions with residual silanols on the stationary phase.

Visual Workflow: LC-MS/MS Method Development

LCMS_Workflow cluster_prep Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_val Validation (ICH Q2(R1)) prep Sample & Standard Preparation col_select Column Selection (e.g., C18) prep->col_select mob_phase Mobile Phase Screening (ACN/H2O + 0.1% Formic Acid) col_select->mob_phase gradient Gradient Optimization mob_phase->gradient full_scan Full Scan (Q1) to find [M+H]+ gradient->full_scan prod_scan Product Ion Scan (Q2) to find fragments full_scan->prod_scan mrm MRM Transition Selection & Optimization prod_scan->mrm validation Linearity, Accuracy, Precision, LOD, LOQ mrm->validation

Caption: A systematic workflow for developing a robust LC-MS/MS method.

Protocol 1: Quantitative Analysis by LC-MS/MS
  • Sample and Standard Preparation:

    • Prepare a 1 mg/mL stock solution of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine reference standard in methanol.[5]

    • Create a series of working standard solutions for the calibration curve (e.g., 1-1000 ng/mL) by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Dissolve and dilute unknown samples in the same solvent to a concentration expected to fall within the linear range of the assay.

    • Filter all solutions through a 0.22 µm syringe filter before analysis.

  • LC System & Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]

    • Mobile Phase A: 0.1% formic acid in water.[5]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

    • Gradient Program: Start with a linear gradient from 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, and re-equilibrate at 5% B for 3 minutes. This program must be optimized based on initial scouting runs.[1]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 1 - 5 µL.[5]

  • Mass Spectrometer Conditions:

    • Instrument: A tandem mass spectrometer (e.g., triple quadrupole) with an ESI source.[5]

    • Ionization Mode: Positive Ion Mode (ESI+).[5]

    • Method:

      • Perform a full scan to determine the m/z of the protonated molecule ([M+H]⁺).

      • Perform a product ion scan on the [M+H]⁺ precursor to identify characteristic fragment ions.

      • Set up a Multiple Reaction Monitoring (MRM) method for quantification using the most intense and specific precursor-to-product ion transitions. Optimize collision energy for each transition.[5]

Data Presentation: LC-MS/MS Parameters
ParameterRecommended Setting/ValueRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood retention for moderately polar amines; compatible with high-throughput UHPLC.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides protons for efficient ESI+ ionization and ensures good peak shape.[5]
Ionization Mode ESI+The basic nitrogen atoms are readily protonated.[5]
Scan Mode Full Scan / Product Ion ScanFor identification and structural confirmation.
Quantitation Mode Multiple Reaction Monitoring (MRM)Provides superior sensitivity and selectivity for quantitative analysis.[5]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of piperidine derivatives, offering high chromatographic resolution.[6] However, direct analysis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is challenging due to its polarity. A derivatization step is essential to improve its volatility and thermal stability.[4]

Scientific Rationale

The secondary amine of the piperidine ring contains an active hydrogen that can cause peak tailing and adsorption on the GC column. Chemical derivatization masks this polar functional group. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility and improving chromatographic performance.[4][7]

Visual Workflow: GC-MS Analysis with Derivatization

GCMS_Workflow sample_prep Sample Preparation (Extract & Dry Sample) derivatization Derivatization Add Acetonitrile & BSTFA Heat at 70-80°C for 30 min sample_prep->derivatization gcms_analysis GC-MS Analysis (DB-5ms Column, EI Mode) derivatization->gcms_analysis data_analysis Data Analysis (Identify Derivative Peak, Analyze Mass Spectrum) gcms_analysis->data_analysis

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Protocol 2: GC-MS Analysis via Silylation
  • Sample Preparation and Derivatization:

    • If the sample is in an aqueous solution, perform a liquid-liquid extraction into a non-polar solvent and dry the extract completely under a stream of nitrogen, as moisture hydrolyzes the derivatizing reagent.[2][8]

    • To the dried extract, add 100 µL of a suitable solvent (e.g., acetonitrile or pyridine).[4]

    • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[4]

    • Tightly cap the vial and heat at 70-80°C for 30-60 minutes. Reaction time and temperature may require optimization.[4]

    • After the reaction is complete, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS System & Conditions:

    • Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[9]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 15°C/min to 280°C and hold for 5 minutes. This program must be optimized.[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

Section 3: NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, including the determination of its relative stereochemistry (cis vs. trans isomers).

Scientific Rationale

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular structure.

  • ¹H NMR: Reveals proton chemical shifts, splitting patterns (coupling), and integration.

  • ¹³C NMR: Shows the number of unique carbon environments.

  • HSQC: Correlates each proton with its directly attached carbon.

  • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule, such as linking the azetidine ring to the piperidine ring.[10]

Protocol 3: NMR Structural Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11][12]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} broadband decoupled spectrum.

    • Acquire 2D spectra: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. The HMBC experiment is particularly important for confirming the connectivity between the two ring systems.[10]

  • Data Interpretation:

    • Assign the proton and carbon signals for the 2,6-dimethylpiperidine and azetidine moieties.[13][14]

    • Use COSY to establish proton-proton connectivities within each ring.

    • Use HSQC to link protons to their respective carbons.

    • Critically, use HMBC to find correlations between the azetidine protons (e.g., H3) and the piperidine nitrogen-adjacent carbons (C2, C6), confirming the N-C bond.

    • The relative stereochemistry (cis or trans) of the 2,6-dimethyl groups can often be determined by analyzing the ¹H NMR coupling constants and through-space correlations in a NOESY experiment.

Data Presentation: Predicted NMR Data
MoietyPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Piperidine CH (2,6) 2.5 - 3.050 - 60Protons at C2/C6 to Azetidine C3
Piperidine CH₂ (3,4,5) 1.2 - 1.825 - 40-
Piperidine CH₃ 1.0 - 1.2 (doublet)15 - 25Methyl protons to C2/C6
Azetidine CH (3) 3.0 - 3.5 (multiplet)35 - 45Azetidine H3 to Piperidine C2/C6
Azetidine CH₂ (2,4) 3.5 - 4.050 - 60-

Section 4: Chiral Separation

Given the multiple chiral centers, developing a method to separate the stereoisomers is critical for both analytical characterization and potential pharmaceutical development. Chiral HPLC is the most common and effective technique for this purpose.[3][15]

Scientific Rationale

Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with the enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and have proven effective for separating a wide range of chiral amines.[3] Normal phase chromatography (using solvents like hexane/isopropanol) often provides better selectivity for these types of separations compared to reversed-phase. The addition of a small amount of a basic modifier like diethylamine (DEA) is often crucial to prevent peak tailing and improve resolution.[3]

Protocol 4: Chiral HPLC for Stereoisomer Separation
  • System and Column Selection:

    • LC System: Standard HPLC system with UV or MS detector.

    • Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series or Lux Cellulose/Amylose series).[3] Screen multiple CSPs to find the one with the best selectivity.

  • Mobile Phase Optimization:

    • Mode: Normal Phase.[3]

    • Solvents: Start with a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).

    • Additive: Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[3]

    • Optimization: Vary the ratio of Hexane/IPA and the type of alcohol co-solvent (e.g., ethanol) to optimize the separation factor (α) and resolution (Rs). A resolution factor greater than 1.5 is desired for baseline separation.[15]

  • Analysis:

    • Dissolve the sample mixture in the mobile phase.

    • Inject onto the chiral column and monitor the elution profile.

    • The different stereoisomers (e.g., cis-enantiomeric pair and trans-enantiomeric pair) should elute as separate peaks.

References

  • Frölich, J. C., & Roselló, J. (1979). Gas Chromatographic and Mass Spectrometric Identification of New Specific Derivatives of Prostaglandins A and E: Application to Prostaglandin Profiling in General. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • Sutcliffe, O. B., et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available from: [Link]

  • Vuyyuru, N. R., et al. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry. Available from: [Link]

  • Li, C., et al. (2018). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Green Chemistry. Available from: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available from: [Link]

  • Al-Qaisi, J. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available from: [Link]

  • Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0197833). Available from: [Link]

  • Al-Juboori, M. S. (2017). A One-pot preparation of 1,3- disubstituted Azetidine. Thesis, University of Babylon. Available from: [Link]

  • ResearchGate. Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. Available from: [Link]

  • Sonawane, S. S., et al. (2020). Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. Latin American Journal of Pharmacy. Available from: [Link]

  • Kenari, M. E., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine. This document provides in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your final product.

Introduction

The synthesis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine typically proceeds through a two-step sequence: a reductive amination of an N-protected azetidin-3-one with 2,6-dimethylpiperidine, followed by the removal of the protecting group. While the reaction appears straightforward, the steric hindrance of the 2,6-dimethylpiperidine and the inherent strain of the azetidine ring can present challenges. This guide will address these specific issues to help you optimize your synthetic route.

General Reaction Scheme

The overall synthetic strategy is outlined below. The choice of protecting group (PG) is critical and is discussed in the FAQ section. A common and effective choice is the tert-butyloxycarbonyl (Boc) group.

Reaction_Scheme reagent1 N-PG-Azetidin-3-one intermediate N-PG-1-(Azetidin-3-yl)-2,6-dimethylpiperidine reagent1->intermediate Reductive Amination (e.g., NaBH(OAc)₃) reagent2 2,6-Dimethylpiperidine reagent2->intermediate product 1-(Azetidin-3-yl)-2,6-dimethylpiperidine intermediate->product Deprotection (e.g., TFA or HCl)

Caption: General synthesis of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reductive amination reaction is very slow or shows low conversion to the desired product. What could be the cause and how can I fix it?

Answer:

Low reactivity in the reductive amination step is a common issue, primarily due to the steric hindrance of 2,6-dimethylpiperidine. The two methyl groups flanking the nitrogen atom impede its nucleophilic attack on the carbonyl group of azetidin-3-one.

Potential Causes and Solutions:

  • Steric Hindrance: The bulky nature of 2,6-dimethylpiperidine is the most likely culprit.[1]

    • Increase Reaction Time and/or Temperature: Allow the reaction to stir for an extended period (24-48 hours) at room temperature. If the reaction is still sluggish, gently heating the mixture to 40-50 °C may be beneficial. However, monitor the reaction closely for the formation of byproducts.

    • Use of a Catalyst: For reactions involving less reactive ketones, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate the formation of the iminium ion intermediate, which is more readily reduced.[2][3]

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the preferred reagent for reductive aminations due to its mildness and selectivity for the iminium ion over the ketone starting material.[3][4][5] It is generally more effective than sodium cyanoborohydride (NaBH₃CN) and does not require strict pH control.[2]

    • Ensure Reagent Quality: Use a fresh, high-quality batch of NaBH(OAc)₃, as it can be deactivated by moisture.

  • Solvent Choice: The reaction solvent can influence the reaction rate.

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM): These are common and effective solvents for reductive aminations with NaBH(OAc)₃.[3][5]

    • Tetrahydrofuran (THF): THF is another suitable solvent, though reactions may be slower compared to in DCE.[3]

Question 2: I am observing significant amounts of unreacted N-Boc-azetidin-3-one and the formation of a side product that appears to be the alcohol resulting from the reduction of the ketone. What is happening?

Answer:

This indicates that the reduction of the ketone starting material is competing with the desired reductive amination pathway.

Potential Causes and Solutions:

  • Non-selective Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it can readily reduce the ketone before the iminium ion has a chance to form, especially with a sterically hindered amine.[6]

    • Switch to a Milder Reducing Agent: As mentioned previously, NaBH(OAc)₃ is the reagent of choice as it is less likely to reduce the starting ketone.[2][3][4]

  • Reaction Conditions: The order of addition and reaction conditions can be optimized.

    • Pre-formation of the Iminium Ion: Mix the N-Boc-azetidin-3-one and 2,6-dimethylpiperidine in the solvent (e.g., DCE) and stir for 1-2 hours at room temperature before adding the NaBH(OAc)₃. This allows for the formation of the iminium ion intermediate, which is then trapped by the reducing agent.

Question 3: The purification of the final product is difficult, and I am getting a mixture of compounds. What are the best purification strategies?

Answer:

The final product is a basic amine, which allows for specific purification techniques. Impurities may include unreacted starting materials, byproducts from the reductive amination, and residual protecting groups.

Recommended Purification Workflow:

  • Aqueous Work-up: After the deprotection step, neutralize the reaction mixture carefully with a base such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.

  • Solvent Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid-Base Extraction: This is a highly effective method for purifying basic amines like your product.[7]

    • Dissolve the crude product in an organic solvent (e.g., DCM).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). Your product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

    • Separate the aqueous layer and basify it with a strong base (e.g., 2 M NaOH) to a pH > 12.

    • Extract the aqueous layer again with an organic solvent to recover your purified product.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used.

    • Eluent System: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can help to prevent tailing of the amine product on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for the azetidin-3-one starting material?

A1: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable under the reductive amination conditions and can be readily removed under acidic conditions that are unlikely to affect the final product.[8][9]

Q2: What are the best conditions for the N-Boc deprotection step?

A2: Treatment with a strong acid is the standard method for Boc deprotection.

  • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature for 1-2 hours is typically effective.[10]

  • Hydrochloric Acid (HCl) in Dioxane: A 4M solution of HCl in dioxane is also a common and effective reagent for Boc deprotection.[10]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can visualize the spots using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate or ninhydrin (for the final deprotected amine). Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for tracking the disappearance of starting materials and the appearance of the desired product.

Q4: Can I use other reducing agents for the reductive amination?

A4: While NaBH(OAc)₃ is recommended, other reducing agents can be used, but they may have drawbacks.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion but is highly toxic and requires careful pH control (pH 6-7) to be effective and to avoid the release of hydrogen cyanide gas.[2]

  • Catalytic Hydrogenation (H₂/Pd-C): This can be an effective method, but the catalyst may also be capable of cleaving certain protecting groups and may not be suitable for all substrates.

Quantitative Data Summary

The choice of reducing agent can significantly impact the yield of the reductive amination step. The following table provides a general comparison based on literature precedents for similar reactions.

Reducing AgentTypical SolventCatalystTypical Yield RangeKey Considerations
NaBH(OAc)₃ DCE, DCM, THFAcetic Acid (optional)70-95%Mild, selective, and broadly applicable.[3]
NaBH₃CN MethanolpH control (6-7)60-85%Toxic, requires careful pH monitoring.[2]
H₂/Pd-C Methanol, EthanolNone50-90%May cause deprotection of certain groups.
NaBH₄ Methanol, EthanolNone20-60%Can lead to significant ketone reduction.[6]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-azetidin-3-one with 2,6-Dimethylpiperidine

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add 2,6-dimethylpiperidine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-1-(azetidin-3-yl)-2,6-dimethylpiperidine.

Protocol 2: N-Boc Deprotection

  • Dissolve the crude N-Boc-1-(azetidin-3-yl)-2,6-dimethylpiperidine in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) and stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude 1-(Azetidin-3-yl)-2,6-dimethylpiperidine. Purify as described in the troubleshooting section.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Final Product check_reductive_amination Check Reductive Amination Step start->check_reductive_amination check_deprotection Check Deprotection Step start->check_deprotection check_purification Check Purification Step start->check_purification ra_cause1 Incomplete Reaction check_reductive_amination->ra_cause1 Yes ra_cause2 Ketone Reduction check_reductive_amination->ra_cause2 Yes ra_cause3 Poor Reagent Quality check_reductive_amination->ra_cause3 Yes dep_cause1 Incomplete Deprotection check_deprotection->dep_cause1 Yes pur_cause1 Product Loss During Work-up check_purification->pur_cause1 Yes ra_solution1 Increase reaction time/temperature Add catalytic acetic acid ra_cause1->ra_solution1 ra_solution2 Use NaBH(OAc)₃ Pre-form iminium ion ra_cause2->ra_solution2 ra_solution3 Use fresh NaBH(OAc)₃ ra_cause3->ra_solution3 dep_solution1 Increase reaction time Use stronger acid (e.g., 4M HCl/dioxane) dep_cause1->dep_solution1 pur_solution1 Ensure complete extraction Use acid-base extraction pur_cause1->pur_solution1

Caption: A decision tree for troubleshooting low product yield.

References

  • Myers, A. G. Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Johnson & Johnson Pharmaceutical Research & Development. [Link]

  • Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Miles, W. H., et al. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 220. [Link]

  • Aapptec. N-Terminal Deprotection; Boc removal. [Link]

  • Reddit. r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Liu, Z., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]

  • de la Torre, A., et al. (2021). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron, 80, 131898. [Link]

  • Boumhara, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry, 2012, 856739. [Link]

  • Reid, C. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 89(20), 14667–14676. [Link]

  • Chen, C., et al. (2014). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 55(4), 861-863. [Link]

  • Smith, A. B., et al. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Kuranov, D. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. [Link]

  • Wanner, M. J., & Koomen, G.-J. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3746–3755. [Link]

  • University of California, Irvine. Chem 263 April 11, 2006 Reductive Amination. [Link]

  • Katritzky, A. R., et al. (2001). Reductive BOC-Amination of Aldehydes. The Journal of Organic Chemistry, 66(16), 5606–5610. [Link]

  • Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Trost, B. M., & Dong, G. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Organic Letters, 17(16), 4094–4097. [Link]

  • Gevorgyan, V. (2022). Synthesis of Secondary Amines via One-Pot Migrative Reductive Amination. The City University of New York. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

Sources

Optimization

Technical Support Center: Optimization of N-Alkylation of 2,6-Dimethylpiperidine

Welcome to our dedicated technical support center for the N-alkylation of 2,6-dimethylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for the N-alkylation of 2,6-dimethylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with the alkylation of this sterically hindered amine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 2,6-dimethylpiperidine so challenging?

The primary challenge arises from steric hindrance. The two methyl groups in the 2 and 6 positions flank the nitrogen atom, shielding it from electrophilic attack by the alkylating agent. This steric congestion significantly slows down the rate of the desired SN2 reaction, often leading to low yields and the prevalence of side reactions. Overcoming this requires carefully optimized reaction conditions, including the choice of base, solvent, and temperature, to favor the N-alkylation pathway.

Q2: What are the most common side reactions observed during the N-alkylation of 2,6-dimethylpiperidine?

The most prevalent side reaction is the elimination (E2) of the alkylating agent, especially when using secondary or tertiary alkyl halides. The basic conditions required for the N-alkylation can also promote this elimination pathway, leading to the formation of an alkene and consuming the alkylating agent. Another potential side reaction is the quaternization of the product, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt. This is more likely to occur if the product is not sterically hindered enough and if an excess of the alkylating agent is used.

Q3: Can I use protic solvents like ethanol or methanol for this reaction?

Protic solvents are generally not recommended for the N-alkylation of 2,6-dimethylpiperidine. These solvents can solvate the amine through hydrogen bonding, increasing its steric bulk and further hindering the reaction. Additionally, protic solvents can react with strong bases, reducing their effectiveness in deprotonating the amine. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred as they can dissolve the reactants and stabilize charged intermediates without interfering with the reaction.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of 2,6-dimethylpiperidine.

Problem 1: Low or No Product Yield

Low or no yield is the most common issue. The following troubleshooting workflow can help identify and resolve the root cause.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Explanations:

  • Insufficiently Strong Base: 2,6-Dimethylpiperidine is a relatively weak nucleophile due to steric hindrance. A strong base is often required to deprotonate the amine, increasing its nucleophilicity. While weaker bases like triethylamine (TEA) might suffice for less hindered amines, stronger bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often necessary here.

  • Inappropriate Solvent: As mentioned in the FAQs, protic solvents should be avoided. Polar aprotic solvents like DMF, DMSO, or acetonitrile are recommended. These solvents help to dissolve the reactants and stabilize any charged intermediates without interfering with the reaction.

  • Suboptimal Temperature: Due to the high activation energy associated with the reaction of sterically hindered amines, elevated temperatures are often required to achieve a reasonable reaction rate. If the reaction is sluggish at room temperature, consider heating the reaction mixture. However, be mindful that excessively high temperatures can promote side reactions like elimination.

  • Poor Leaving Group on the Alkylating Agent: The nature of the leaving group on the alkylating agent plays a crucial role. The order of reactivity for alkyl halides is generally I > Br > Cl > F. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide can significantly improve the reaction rate.

Problem 2: Significant Formation of Elimination Byproduct

The formation of an alkene byproduct indicates that the E2 elimination pathway is competing with the desired SN2 N-alkylation.

Strategies to Minimize Elimination:

  • Choice of Base: Highly hindered, non-nucleophilic bases are preferred to minimize elimination. While a strong base is needed, a very bulky base can favor proton abstraction from the alkylating agent, leading to elimination. A careful balance is required. For instance, K2CO3 is often a good choice as it is a solid base with a lower tendency to cause elimination compared to soluble bases like DBU.

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway, as the activation energy for elimination is often higher.

  • Nature of the Alkylating Agent: Primary alkyl halides are less prone to elimination than secondary or tertiary halides. If possible, use a primary alkylating agent.

Problem 3: Formation of Quaternary Ammonium Salt

The formation of a quaternary ammonium salt as a byproduct occurs when the N-alkylated product reacts further with the alkylating agent.

Strategies to Minimize Quaternization:

  • Control Stoichiometry: Use a slight excess of the 2,6-dimethylpiperidine relative to the alkylating agent. This ensures that the alkylating agent is consumed before it has a chance to react with the product. A 1:1 to 1.2:1 ratio of amine to alkylating agent is a good starting point.

  • Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS. Once the starting alkylating agent is consumed, work up the reaction to prevent further alkylation of the product.

Experimental Protocols

General Procedure for N-Alkylation of 2,6-Dimethylpiperidine with an Alkyl Halide

This protocol provides a starting point for the optimization of your reaction.

  • To a solution of 2,6-dimethylpiperidine (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, 0.1-0.5 M), add a base (e.g., K2CO3, 1.5-2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 2,6-dimethylpiperidine.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical results for the N-alkylation of 2,6-dimethylpiperidine with benzyl bromide under different conditions, illustrating the impact of base and solvent choice.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1TEA (1.5)CH2Cl22524<10
2K2CO3 (2.0)MeCN801285
3NaH (1.2)DMF25692
4K2CO3 (2.0)EtOH802430

This data clearly demonstrates the superiority of strong bases and polar aprotic solvents for this transformation.

Mechanistic Overview

The N-alkylation of 2,6-dimethylpiperidine with an alkyl halide proceeds via an SN2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R₂NH TS [R₂N---R'---X]⁻ Amine->TS Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TS Product R₂NR' TS->Product Halide X⁻ TS->Halide Leaving Group Departure

Caption: SN2 mechanism for N-alkylation.

In this mechanism, the lone pair of electrons on the nitrogen atom of 2,6-dimethylpiperidine attacks the electrophilic carbon of the alkyl halide. This occurs in a single concerted step where the N-C bond is formed simultaneously with the breaking of the C-X bond. The steric hindrance around the nitrogen atom makes this nucleophilic attack challenging, hence the need for optimized conditions to facilitate this step.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
Troubleshooting

Technical Support Center: Diastereoselective Synthesis of cis/trans-2,6-Dimethylpiperidine

Welcome to the technical support center for the diastereoselective synthesis of cis/trans-2,6-dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the diastereoselective synthesis of cis/trans-2,6-dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). The synthesis of specific diastereomers of substituted piperidines is a critical challenge in medicinal chemistry, as the stereochemistry often dictates biological activity. This guide is structured to address common issues encountered during these syntheses, with a focus on the catalytic hydrogenation of 2,6-lutidine, a prevalent method for accessing 2,6-dimethylpiperidines.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and purification of cis/trans-2,6-dimethylpiperidine.

Q1: What are the most common synthetic routes to 2,6-dimethylpiperidine?

A1: The most prevalent method is the catalytic hydrogenation of 2,6-lutidine (2,6-dimethylpyridine).[1] This approach is attractive due to the commercial availability of the starting material. Other methods include multi-step syntheses involving cyclization reactions, which can offer greater stereocontrol but are often more complex.[2][3]

Q2: What factors primarily influence the cis/trans selectivity in the hydrogenation of 2,6-lutidine?

A2: The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical factors. The catalyst plays a pivotal role in determining the stereochemical outcome. For instance, certain rhodium and platinum catalysts are known to favor the formation of the cis isomer.[4][5][6] The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the direction of hydrogen addition.

Q3: How can I separate the cis and trans isomers of 2,6-dimethylpiperidine?

A3: Separation of these diastereomers can be challenging due to their similar physical properties. Common laboratory techniques include:

  • Fractional Distillation: While possible, the boiling points of the isomers are often very close, requiring a highly efficient distillation column.

  • Column Chromatography: This is a widely used method.[7] The choice of stationary and mobile phases is crucial for achieving good separation.

  • Recrystallization: If the isomers can be converted into crystalline salts (e.g., hydrochlorides), fractional recrystallization can be an effective purification method.[8]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be effective for separating the isomers, particularly on an analytical or semi-preparative scale.[7]

Q4: Can I confirm the stereochemistry of the separated isomers using NMR?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry. The coupling constants between the protons on the piperidine ring can provide this information. For the cis isomer, the methyl groups are typically in a diaxial or diequatorial conformation, leading to different coupling patterns compared to the trans isomer where one methyl group is axial and the other is equatorial.

II. Troubleshooting Guide: Catalytic Hydrogenation of 2,6-Lutidine

This guide provides solutions to common problems encountered during the synthesis of cis/trans-2,6-dimethylpiperidine via the catalytic hydrogenation of 2,6-lutidine.

Problem 1: Low or No Conversion

Possible Causes:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Common poisons for hydrogenation catalysts include sulfur compounds, halides, and strong coordinating agents. The catalyst may also have been improperly handled or stored, leading to oxidation.

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion.

  • Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.

  • Poor Substrate Purity: Impurities in the 2,6-lutidine starting material can inhibit the catalyst.

Suggested Solutions:

  • Catalyst Selection and Handling:

    • Ensure the use of a high-quality catalyst from a reputable supplier.

    • Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

    • Consider using a different catalyst. For example, rhodium(III) oxide (Rh₂O₃) has shown high activity for the hydrogenation of various pyridines under mild conditions.[5]

  • Reaction Conditions Optimization:

    • Increase the hydrogen pressure incrementally. Pressures in the range of 50-80 bar are commonly used.[4][6]

    • Gradually increase the reaction temperature. Monitoring the reaction progress by GC or TLC will help determine the optimal temperature.

    • Ensure the 2,6-lutidine is of high purity. Distillation of the starting material may be necessary.

Problem 2: Poor Diastereoselectivity (Undesired cis/trans Ratio)

Possible Causes:

  • Inappropriate Catalyst: The chosen catalyst may not be selective for the desired diastereomer.

  • Unoptimized Reaction Conditions: Temperature, pressure, and solvent can all significantly impact the diastereomeric ratio.

  • Isomerization: The product may be isomerizing under the reaction conditions.

Suggested Solutions:

  • Catalyst Screening:

    • Different catalysts can exhibit different selectivities. For example, Rh/C and Rh/Al₂O₃ have been used for the hydrogenation of 2,6-lutidine.[5] Platinum-based catalysts like PtO₂ are also commonly employed.[4][6]

  • Solvent Effects:

    • The choice of solvent can influence the adsorption of the substrate onto the catalyst surface. Experiment with different solvents, such as acetic acid, alcohols, or ethers.[4][9]

  • Temperature Optimization:

    • Lowering the reaction temperature can sometimes increase selectivity, as it can favor the transition state leading to the thermodynamically more stable product.[9]

Problem 3: Formation of Side Products

Possible Causes:

  • Over-reduction or Ring Opening: Harsh reaction conditions (high temperature or pressure) can lead to the formation of undesired byproducts.

  • N-Alkylation: If an alcohol is used as a solvent at elevated temperatures, N-alkylation of the product piperidine can occur.

  • Incomplete Reaction: The presence of partially hydrogenated intermediates.

Suggested Solutions:

  • Milder Reaction Conditions:

    • Reduce the reaction temperature and/or pressure.

    • Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction.

  • Solvent Choice:

    • If N-alkylation is observed, switch to a non-alcoholic solvent.

  • Reaction Time:

    • Ensure the reaction is allowed to proceed to completion to minimize the presence of intermediates.

III. Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2,6-Lutidine

This protocol provides a general starting point for the synthesis of 2,6-dimethylpiperidine. Optimization will be required to achieve the desired diastereoselectivity.

Materials:

  • 2,6-Lutidine

  • Catalyst (e.g., 5% Rh/C, PtO₂)

  • Solvent (e.g., glacial acetic acid, ethanol)

  • High-pressure hydrogenation reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable high-pressure reactor vessel, dissolve 2,6-lutidine (1.0 eq) in the chosen solvent.

  • Carefully add the hydrogenation catalyst (typically 1-5 mol%).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[4][6]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 4-24 hours).

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by distillation or column chromatography to separate the cis and trans isomers.

Data Presentation: Influence of Catalyst and Solvent on Diastereoselectivity

The following table summarizes representative data on the influence of different catalytic systems on the hydrogenation of pyridine derivatives.

SubstrateCatalystPressure (bar)Temperature (°C)SolventProductDiastereomeric Ratio (cis:trans)Reference
2,6-LutidineRh/KB2525MTBEcis-2,6-Dimethylpiperidine-[4]
2,6-LutidineRh₂O₃540TFE2,6-Dimethylpiperidine>20:1[5]
2-MethylpyridinePtO₂70Room TempAcetic Acid2-Methylpiperidine-[6]

Note: The diastereomeric ratio can be highly dependent on the specific reaction conditions and may require careful optimization.

IV. Visualization of Key Concepts

Workflow for Troubleshooting Diastereoselective Synthesis

TroubleshootingWorkflow Start Start: Diastereoselective Synthesis of 2,6-Dimethylpiperidine Problem Identify Problem: - Low Conversion - Poor Selectivity - Side Products Start->Problem LowConversion Troubleshoot Low Conversion Problem->LowConversion Low Conversion PoorSelectivity Troubleshoot Poor Selectivity Problem->PoorSelectivity Poor Selectivity SideProducts Troubleshoot Side Products Problem->SideProducts Side Products Solution1 Check Catalyst Activity Increase H2 Pressure Increase Temperature LowConversion->Solution1 Solution2 Screen Catalysts Optimize Solvent Adjust Temperature PoorSelectivity->Solution2 Solution3 Use Milder Conditions Change Solvent Optimize Reaction Time SideProducts->Solution3 Analysis Analyze Results (GC, NMR, HPLC) Solution1->Analysis Solution2->Analysis Solution3->Analysis Analysis->Problem Problem Persists End End: Optimized Protocol Analysis->End Problem Solved DiastereoselectivityFactors Diastereoselectivity Diastereoselectivity (cis/trans ratio) Catalyst Catalyst (e.g., Rh, Pt, Pd) Diastereoselectivity->Catalyst Solvent Solvent (e.g., Acetic Acid, Alcohols) Diastereoselectivity->Solvent Temperature Temperature Diastereoselectivity->Temperature Pressure Hydrogen Pressure Diastereoselectivity->Pressure

Caption: Key factors influencing diastereoselectivity.

V. References

  • Zhang, L., Tang, Y., Han, Z., & Ding, K. (2019). Lutidine-Based Chiral Pincer Manganese Catalysts for Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 58(15), 4973-4977. [Link]

  • Bini, L., et al. (2019). Pd Catalyzed, Acid Accelerated, Rechargeable, Liquid Organic Hydrogen Carrier System Based on Methylpyridines/Methylpiperidines. ACS Catalysis, 9(7), 5867-5874. [Link]

  • Fallis, A. G., & Brinza, I. M. (2010). Stereoselective Synthesis of 2,4,5-Trisubstituted Piperidines via Radical Cyclization. The Journal of Organic Chemistry, 75(21), 7142-7150. [Link]

  • Smith, C. R., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(2), 269-274. [Link]

  • ResearchGate. (n.d.). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • Amanote Research. (n.d.). Efficient Synthesis of Cis-2,6-Di-. Retrieved from [Link]

  • Google Patents. (n.d.). DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. Retrieved from

  • PubMed. (n.d.). Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (-)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. Retrieved from [Link]

  • ACS Publications. (n.d.). Stereocontrolled Synthesis of Substituted Chiral Piperidines viaOne-Pot Asymmetric 6π-Azaelectrocyclization. Retrieved from [Link]

  • ACS Publications. (n.d.). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • ChemRxiv. (n.d.). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. Retrieved from [Link]

  • LOCKSS. (n.d.). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 5. Retrieved from [Link]

  • ACS Catalysis. (n.d.). Catalytic Hydrogenation of CO2 to Formates by a Lutidine-Derived Ru–CNC Pincer Complex: Theoretical Insight into the Unrealized Potential. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine. Retrieved from

  • PMC. (n.d.). Selective Catalytic Frustrated Lewis Pair Hydrogenation of CO2 in the Presence of Silylhalides. Retrieved from [Link]

  • National Open Access Monitor, Ireland. (n.d.). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

  • DIVERGENT SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINE ALKALOID, (+)-SPECTALINE BY PALLADIUM-CATALYZED CYCLIZATION Masatomo Katsuya. (2015). HETEROCYCLES, 91(5), 959-968. [Link]

  • International Journal of ChemTech Research. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN1636979A - Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers. Retrieved from

Sources

Optimization

Side reactions in the synthesis of azetidine-piperidine conjugates

Welcome to the Technical Support Center for the synthesis of azetidine-piperidine conjugates. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common side rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of azetidine-piperidine conjugates. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common side reactions, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols.

Section 1: Mechanistic Overview of Conjugate Instability

Azetidine-piperidine conjugates are highly valued in medicinal chemistry for improving the sp³ fraction and physicochemical properties of drug candidates. However, the azetidine ring is thermodynamically strained. The successful synthesis of these conjugates—whether through reductive amination, nucleophilic substitution, or cross-coupling—requires strict kinetic control to prevent ring cleavage, over-alkylation, and epimerization.

Section 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why does my azetidine ring open during N-acylation or amide coupling with piperidine derivatives? Causality: Azetidines possess a high inherent ring strain of approximately 25.4 kcal/mol (1[1]). When coupling an azetidine-containing intermediate with a piperidine derivative using acyl chlorides, the acyl chloride can act as a weak Lewis acid. It coordinates to the azetidine nitrogen, which further increases the ring strain. This makes the ring highly susceptible to nucleophilic attack (via an SN2-type mechanism) by chloride ions or other nucleophiles present in the reaction mixture, leading to irreversible cleavage (1[1]). Solution: Use non-nucleophilic bases (e.g., DIPEA) to scavenge generated HCl, and maintain low temperatures (0 °C to -78 °C) to kinetically disfavor the ring-opening activation barrier.

Q2: How do I prevent over-alkylation and ketone reduction during the reductive amination of N-Boc-3-azetidinone with piperidines? Causality: Reductive amination involves the formation of an iminium ion intermediate. If a strong, unselective reducing agent like sodium borohydride (NaBH₄) is used, it will prematurely reduce the starting N-Boc-3-azetidinone to the corresponding azetidinol before the iminium ion fully forms. Furthermore, highly reactive conditions can lead to polyalkylation if the secondary amine product remains nucleophilic. Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃). Its electron-withdrawing acetate groups reduce its nucleophilicity, making it mild enough to selectively reduce the iminium ion without affecting the starting ketone (2[2]).

Q3: What causes epimerization in chiral azetidine-piperidine conjugates during cross-coupling? Causality: When utilizing basic conditions for Buchwald-Hartwig cross-coupling or nucleophilic substitution, the alpha-protons of the azetidine ring can become relatively acidic. Prolonged exposure to strong bases (like NaOtBu) at elevated temperatures facilitates deprotonation and subsequent reprotonation, leading to racemization or epimerization. Solution: Switch to milder bases such as Cs₂CO₃ and optimize the palladium ligand (e.g., BINAP) to accelerate the reductive elimination step, minimizing the residence time of the base-sensitive intermediate at high temperatures.

Section 3: Reaction Workflows & Logical Relationships

Mechanism A Azetidine-Piperidine Conjugate B Lewis Acid Coordination (N) A->B Electrophilic conditions C Increased Ring Strain (>25.4 kcal/mol) B->C Weakens C-N bond D Nucleophilic Attack (SN2) C->D Nucleophile presence E Ring-Opened Acyclic Byproduct D->E Irreversible cleavage

Logical flow of Lewis acid-mediated azetidine ring opening.

Workflow Start N-Boc-3-azetidinone + Piperidine Derivative Imine Iminium Ion Intermediate Start->Imine DCE, RT, 30 min Side2 Ketone Reduction (Azetidinol) Start->Side2 If strong reductant (e.g., NaBH4) used Red Add NaBH(OAc)3 (Mild Reductant) Imine->Red Stepwise addition Side1 Over-alkylation Imine->Side1 Excess amine/reductant Prod Desired Conjugate Red->Prod Selective reduction

Reductive amination workflow and potential side reaction branching.

Section 4: Quantitative Data

Table 1: Comparison of Reductive Amination Reagents for Azetidine-Piperidine Synthesis

Reducing AgentReactivity ProfileSelectivity (Iminium vs. Ketone)Risk of Over-AlkylationOptimal Temperature
NaBH(OAc)₃ MildHighLow20–25 °C
NaBH₃CN ModerateModerateModerate20–25 °C
NaBH₄ StrongLow (Reduces ketone)High0 °C

Section 5: Troubleshooting Workflows & Step-by-Step Protocols

Protocol A: Controlled Reductive Amination of N-Boc-3-azetidinone with Piperidines

Objective: Synthesize the conjugate while preventing ketone reduction and over-alkylation.

  • Preparation: Dissolve N-Boc-3-azetidinone (1.0 equiv) and the piperidine derivative (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M (2[2]).

  • Iminium Formation: Stir the reaction mixture at room temperature for 30 minutes.

    • Self-Validation Check 1: Analyze an aliquot via LC-MS. The disappearance of the ketone signal (m/z [M+H]⁺) and the presence of the iminium intermediate confirms readiness for reduction. If the ketone persists, add catalytic acetic acid (0.1 equiv) to drive dehydration.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to maintain the internal temperature below 30 °C.

  • Completion: Stir for 2-24 hours at room temperature.

    • Self-Validation Check 2: Quench a micro-aliquot with saturated NaHCO₃, extract with DCM, and run LC-MS. The presence of the desired conjugate mass without the azetidinol byproduct mass validates selective reduction.

Protocol B: Low-Temperature N-Acylation to Prevent Ring Opening

Objective: Acylate the piperidine/azetidine nitrogen without triggering Lewis acid-mediated ring cleavage.

  • Preparation: Dissolve the azetidine-piperidine conjugate in anhydrous DCM and cool strictly to 0 °C.

  • Base Addition: Add DIPEA (2.0 equiv) to act as a non-nucleophilic HCl scavenger.

  • Acylation: Add the acyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Self-Validation Check 1: Monitor the internal temperature continuously. An exotherm >5 °C indicates too rapid addition, which increases the risk of Lewis acid-mediated ring opening.

  • Monitoring: Stir at 0 °C and monitor the reaction progress every 15 minutes via TLC.

    • Self-Validation Check 2: Quench the reaction immediately once the starting material is consumed. Prolonged exposure, even at 0 °C, leads to gradual ring cleavage (1[1]). The absence of acyclic amine fragments in the final LC-MS trace validates the kinetic control of the reaction.

References

  • Title: Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications Source: University of Birmingham URL:[Link]

Sources

Troubleshooting

Visualization: Catalyst Selection &amp; Troubleshooting Workflows

Welcome to the Technical Support Center for Piperidine Synthesis and Functionalization . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidine Synthesis and Functionalization . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical challenges you face at the bench.

Substituted piperidines are ubiquitous in pharmaceutical development, but their synthesis—whether via de novo pyridine hydrogenation or late-stage C-N cross-coupling—is fraught with catalytic pitfalls. The basicity of the nitrogen atom, the thermodynamic stability of the pyridine ring, and the steric demands of the piperidine chair conformation require precise catalyst selection and reaction engineering.

Below, you will find our comprehensive troubleshooting guides, mechanistic FAQs, self-validating protocols, and catalyst selection matrices.

CatalystSelection Goal Target Piperidine Transformation H2 Pyridine Hydrogenation Goal->H2 CN C-N Cross-Coupling (N-Arylation) Goal->CN Achiral Achiral / Racemic Reduction H2->Achiral Chiral Asymmetric Hydrogenation H2->Chiral Cat3 Pd-PEPPSI or Pd/BrettPhos CN->Cat3 Cat1 Rh/C or PtO2 (in AcOH solvent) Achiral->Cat1 Cat2 Ir-Phosphinooxazoline or BINOL Phosphates Chiral->Cat2

Fig 1. Catalyst selection logic tree for piperidine synthesis and functionalization.

Troubleshooting Start Low Conversion in Hydrogenation Check1 Is Catalyst Poisoned by Substrate/Product? Start->Check1 Sol1 Use Protic Solvent (e.g., AcOH to protonate N) Check1->Sol1 Yes (N-coordination) Sol2 Switch to Rh/C or Increase Loading Check1->Sol2 Persistent Issue Regen Regenerate Catalyst (Acid Wash / Calcination) Check1->Regen Flow Chemistry Setup

Fig 2. Troubleshooting workflow for catalyst deactivation in pyridine hydrogenation.

FAQs: Pyridine Hydrogenation & Catalyst Deactivation

Q1: My hydrogenation of a pyridine-containing compound starts rapidly but stalls at 30-40% conversion. What is happening at the molecular level? A1: You are experiencing classical catalyst poisoning and product inhibition. The nitrogen atom in the pyridine ring acts as a strong Lewis base, coordinating tightly to the active metal sites (e.g., Pd or Pt d-orbitals)[1]. As the reaction proceeds, the resulting piperidine product is formed. Piperidine is significantly more basic than pyridine (pKa ~11.2 vs. ~5.2) and competes aggressively for the remaining active sites, leading to a complete cessation of the catalytic cycle[1].

Q2: How can I rationally overcome this nitrogen-coordination poisoning without just dumping in more catalyst? A2: The most elegant solution is thermodynamic: change the solvent to a protic medium like acetic acid (AcOH) or methanolic HCl[2][3]. By operating in an acidic medium, you protonate the basic nitrogen of both the pyridine substrate and the piperidine product. The resulting pyridinium/piperidinium salts lack the free lone pair required to coordinate to and poison the metal center[2][3]. Alternatively, switch your catalyst from Palladium to Rhodium (e.g., 5% Rh/C), which demonstrates a higher inherent resilience to nitrogen-based poisoning[2].

Q3: We are attempting an asymmetric hydrogenation of a 2-substituted pyridine, but our enantiomeric excess (ee) is abysmal. Why is this so difficult? A3: Direct asymmetric hydrogenation of pyridines is notoriously challenging due to the high resonance stabilization energy of the aromatic ring (requiring harsh conditions that degrade chiral ligands) and the fact that basic heteroatoms deactivate the catalyst[4]. Solution: You must activate the ring. Consider using an auxiliary-based approach (e.g., attaching an oxazolidinone to the pyridine), which not only breaks the aromaticity but provides a secondary coordinating group for the catalyst[3]. For homogeneous catalysis, Iridium-phosphinooxazoline complexes or chiral Brønsted acids (like BINOL phosphates using Hantzsch esters as a hydride source) have proven highly effective for asymmetric reduction[4].

FAQs: C-N Cross-Coupling (N-Arylation of Piperidines)

Q4: I am trying to couple a substituted piperidine with a 5-membered heteroaromatic bromide via Buchwald-Hartwig amination, but I only observe electrophile decomposition. Which catalyst system should I use? A4: Piperidines are excellent nucleophiles, but 5-membered heteroaromatic halides are prone to base-induced degradation before oxidative addition can occur. Standard Pd(OAc)2/BINAP systems often fail here. High-throughput experimentation has shown that PEPPSI (pyridine, enhanced precatalyst, preparation, stabilization, and initiation) precatalysts utilizing an isopentyl carbene ligand are exceptionally active for fusing piperidines with challenging heteroaromatics[5]. If PEPPSI is unavailable, utilize bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos or RuPhos . These ligands accelerate reductive elimination, preventing the stalling of the Pd(II) intermediate and outcompeting the decomposition pathways[6].

Quantitative Data: Catalyst Selection Matrix

Table 1. Rational catalyst selection for substituted piperidine synthesis based on substrate class and reaction type.

Reaction TypeSubstrate ClassRecommended Catalyst SystemSolvent / AdditiveTypical Conditions
Racemic Hydrogenation Neat Pyridines5% Rh/CAcetic Acid (AcOH)40 °C, 40-50 psi H2
Racemic Hydrogenation Halogenated PyridinesPtO2 (Adams' Catalyst)MeOH / HCl25 °C, 15-30 psi H2
Asymmetric Hydrogenation 2-Substituted PyridinesIr-phosphinooxazolineToluene / I2 additive25 °C, 100 psi H2
Asymmetric Hydrogenation 1,2,5-TrisubstitutedBINOL Phosphate (Organocatalyst)Hantzsch Ester (Hydride)40 °C, Ambient Pressure
C-N Cross-Coupling Piperidine + Aryl BromidePd-PEPPSI-IPentTHF / NaOtBu40-60 °C, 1 mol% Cat.
C-N Cross-Coupling Piperidine + Aryl ChloridePd2(dba)3 + BrettPhosToluene / LiHMDS80-100 °C, 2 mol% Cat.

Self-Validating Experimental Protocols

Protocol A: Acid-Mitigated Hydrogenation of Substituted Pyridines

Objective: To achieve full conversion of a substituted pyridine to a piperidine while preventing catalyst poisoning and product inhibition.

  • Preparation: To a high-pressure reaction vessel, add the substituted pyridine substrate (1.0 mmol).

  • Solvent & Acidification: Dissolve the substrate in 10 mL of glacial acetic acid. Causality note: The acetic acid immediately protonates the pyridine, preventing the nitrogen lone pair from binding to the catalyst surface[2].

  • Catalyst Loading: Add 5 mol% of 5% Rh/C. Causality note: Rhodium is selected over Palladium due to its superior kinetic profile for pyridine saturation and higher tolerance to trace poisons[2].

  • Degassing: Seal the vessel. Purge the system with inert Nitrogen gas three times to remove oxygen (preventing the oxidation of the active metal species).

  • Hydrogenation: Pressurize the reactor with Hydrogen gas to 50 psi. Stir vigorously at 40 °C.

  • Monitoring: Monitor hydrogen uptake. The reaction is self-validating; hydrogen consumption will plateau exactly when theoretical equivalents are consumed, as product inhibition is bypassed by the acidic medium.

  • Workup: Carefully vent excess hydrogen. Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Neutralize the filtrate with aqueous NaOH to liberate the free piperidine base, then extract with dichloromethane.

Protocol B: Catalyst Regeneration via Acid Washing

Objective: To recover and reactivate a heterogeneous catalyst (e.g., Pd/C) that has been irreversibly poisoned by pyridine coordination in a flow-chemistry setup.

  • Recovery: Filter the spent, deactivated catalyst from the reaction mixture[2].

  • Acid Treatment: Suspend the poisoned catalyst in a 0.1 M HCl solution and stir for 30 minutes. Causality note: The acid leaches out the coordinated metallic poisons and protonates any strongly bound piperidine/pyridine residues, forcing them to dissociate from the metal surface[1].

  • Rinsing: Filter the catalyst and wash sequentially with deionized water (3x) until the filtrate reaches a neutral pH, followed by methanol (3x) to remove organic residues[1][2].

  • Drying & Reduction: Dry the catalyst in a vacuum oven at 60 °C. If the active phase was oxidized, perform a reduction step under a flow of hydrogen gas at 80 °C to return the metal oxides to their active metallic state[1].

References

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. ACS. Available at:[Link]

  • Cross-Coupling Reactions Guide. JMCCT. Available at:[Link]

  • Asymmetric hydrogenation of aromatic compounds. DICP. Available at: [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes - Illinois chemistry. Illinois.edu. Available at: [Link]

  • Pyridine Rings as Protected 2° Amines: Facile Hydrogenation of Heterocyclic Aromatic Polymers - ElectronicsAndBooks. ElectronicsAndBooks. Available at: [Link]

Sources

Optimization

Refinement of computational models for predicting piperidine conformation

Welcome to the Computational Chemistry Support Center: Piperidine Conformational Dynamics . As a Senior Application Scientist, I have designed this diagnostic terminal to move beyond basic tutorials.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Computational Chemistry Support Center: Piperidine Conformational Dynamics . As a Senior Application Scientist, I have designed this diagnostic terminal to move beyond basic tutorials. Here, we address the mechanistic causality behind computational failures and provide self-validating protocols for modeling piperidine—a ubiquitous 6-membered heterocycle whose conformational flexibility (chair-boat flips and nitrogen inversion) dictates its pharmacological efficacy.

Diagnostic Terminal: Troubleshooting FAQs

Q1: My Density Functional Theory (DFT) optimization of the piperidine nitrogen inversion transition state (TS) repeatedly fails to converge, or the frequency calculation yields zero imaginary frequencies. How do I fix this? Root Cause: The potential energy surface (PES) for piperidine nitrogen inversion is exceptionally shallow. The energy barrier between the equatorial and axial N-H (or N-alkyl) conformers is typically very low, ranging from 1.5 to 3.2 kcal/mol[1]. Standard optimization algorithms rely on gradient descent; on a nearly flat PES, the optimizer "slips" off the transition state and rolls back into the local minima (the chair conformers). The Fix & Causality: You must provide the optimizer with the exact mathematical curvature of the PES at the first step. Do not rely on a guessed TS geometry. Instead, perform a relaxed PES scan along the inversion angle (the angle between the substituent and the C-N-C plane). Extract the highest energy point, and submit this exact geometry for a TS optimization using the CalcFC (Calculate Force Constants) keyword. This calculates the analytical Hessian upfront, guiding the algorithm directly to the saddle point. Self-Validation: A valid TS must be a self-validating mathematical saddle point. Run a harmonic frequency calculation on the optimized TS geometry. The system is only validated if it produces exactly one imaginary frequency (typically around -68 cm⁻¹ for simple piperidines), and visualizing this vibrational mode must show the substituent sweeping through the planar nitrogen configuration[1].

Q2: My calculated axial/equatorial ratio for substituted piperidines does not match experimental NMR data. The calculations heavily over-predict the equatorial conformer. Root Cause: This discrepancy is caused by a failure to account for intramolecular dispersion forces and environmental solvent effects. In the gas phase, the equatorial conformation is generally more stable[2]. However, standard functionals like B3LYP lack the physics to describe long-range van der Waals interactions. Consequently, they overestimate the 1,3-diaxial steric repulsion of the axial conformer. Furthermore, the axial conformer often possesses a higher dipole moment, meaning polar solvents will preferentially stabilize it[2]. The Fix & Causality:

  • Dispersion: Switch to a functional parameterized for medium-range electron correlation, such as M06-2X, or apply Grimme’s D3 dispersion correction (B3LYP-D3). This accurately models the attractive dispersion forces between the axial substituent and the piperidine ring, shifting the equilibrium to match experimental gas-phase electron diffraction data[1].

  • Solvation: Apply an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). The dielectric constant of the simulated solvent will interact with the conformer's dipole, correctly shifting the thermodynamic balance.

Q3: I am screening a large library of piperidine analogs (e.g., GBR 12909 derivatives). DFT is too computationally expensive for the initial conformational search. Are molecular mechanics (MM) force fields reliable here? Root Cause: DFT scales poorly ( O(N3) ) and is unsuited for exploring the vast conformational space of highly flexible, multi-substituted piperidines. The Fix & Causality: Use the MMFF94 force field for stochastic conformational sampling. Comparative studies show that MMFF94 is highly sensitive to the internal rotational barriers of piperidine derivatives and closely aligns with higher-level ab initio methods (like HF or B3LYP/6-31G(d)) compared to older force fields like Tripos[3]. Generate the ensemble using MMFF94, discard any conformers with relative energies >20 kJ/mol (approx. 4.8 kcal/mol) above the global minimum, as they are biologically irrelevant[4], and only submit the surviving low-energy conformers to DFT for final refinement.

Quantitative Data: Methodological Comparison

To optimize your computational resources, refer to the following table summarizing the efficacy of various computational methods for piperidine conformational analysis.

Computational MethodDispersion Included?Recommended Use CaseTypical N-Inversion Barrier ErrorRelative Computational Cost
B3LYP / 6-311G NoBaseline geometry optimization (gas phase).High (Underestimates axial stability)Moderate
B3LYP-D3 / cc-pVTZ Yes (Grimme D3)Accurate thermodynamic ensembles; large molecules.LowModerate-High
M06-2X / cc-pVTZ Yes (Parameterized)Transition state searches; highly congested rings.LowHigh
MP2 / 6-311G Yes (Ab initio)Benchmarking; small parent piperidines.Very LowVery High
MMFF94 (Force Field) ParameterizedHigh-throughput stochastic conformer generation.Moderate (Requires QM refinement)Very Low

Data synthesized from benchmark studies on piperidine derivatives and force field evaluations[1][3].

Standard Operating Procedure: PES Mapping & TS Validation

Follow this self-validating protocol to accurately determine the nitrogen inversion barrier of a novel piperidine derivative.

Step 1: Initial Conformational Search

  • Build the target piperidine molecule in a computational suite (e.g., Maestro, GaussView).

  • Run a Monte Carlo conformational search using the MMFF94 force field[4].

  • Filter the output to retain only conformers within a 20 kJ/mol energy window from the global minimum[4].

Step 2: Geometry Optimization (Minima)

  • Submit the lowest-energy equatorial and axial conformers for DFT optimization using M06-2X/cc-pVTZ or B3LYP-D3/cc-pVTZ.

  • Run a concurrent frequency calculation (Freq).

  • Validation Check: Ensure zero imaginary frequencies are present. If an imaginary frequency exists, the structure is not a true minimum; perturb the geometry along the imaginary mode and re-optimize.

Step 3: Relaxed Potential Energy Surface (PES) Scan

  • Define the inversion coordinate (e.g., the dihedral angle defining the substituent's position relative to the ring plane).

  • Set up a relaxed scan (Opt=ModRedundant) driving this angle from the equatorial minimum to the axial minimum in 5° increments[1].

  • Extract the geometry at the energy peak of the resulting PES curve.

Step 4: Transition State Optimization & Validation

  • Submit the peak geometry for a TS optimization using Opt=(TS, CalcFC, NoEigenTest).

  • Run a frequency calculation on the resulting geometry.

  • Validation Check: Confirm the presence of exactly one imaginary frequency (e.g., ~ -68i cm⁻¹)[1]. Animate the frequency in your visualization software to ensure the motion corresponds directly to the nitrogen lone-pair/substituent inversion.

Workflow Visualization

PiperidineWorkflow Start Input Piperidine Structure MM MMFF94 Conformational Search (Monte Carlo) Start->MM Initial 3D Geometry DFT_Opt DFT Optimization (M06-2X or B3LYP-D3) MM->DFT_Opt Filter >20 kJ/mol PES_Scan PES Relaxed Scan (5° Increments) DFT_Opt->PES_Scan Validated Minima Solvent Implicit Solvation (SMD / PCM) DFT_Opt->Solvent 0 Imag Freqs TS_Search Transition State Search Opt=(TS, CalcFC) PES_Scan->TS_Search Energy Peak Guess Freq Harmonic Frequency Calculation TS_Search->Freq TS Geometry Freq->Solvent Exactly 1 Imag Freq End Validated Conformational Ensemble & ΔG Solvent->End Final Thermodynamics

Self-validating computational workflow for piperidine conformational analysis and TS search.

References

  • Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.[Link]

  • DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. PMC.[Link]

  • Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. PubMed.[Link]

  • Computational Study on the Conformations of Mitragynine and Mitragynaline. PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Metabolic Stability of Azetidine-Containing Molecules

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the metabolic stability of azetidine-containing molecules. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on enhancing the metabolic stability of azetidine-containing molecules. This resource is structured to address common challenges and frequently asked questions encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of azetidine-containing compounds.

Q1: Why is the azetidine ring often a site of metabolic instability?

A: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it more susceptible to ring-opening reactions compared to larger, less strained heterocycles like pyrrolidine or piperidine.[1][2] This inherent strain can lead to both chemical and metabolic instability.[3][4] Key metabolic pathways that contribute to the instability of azetidine-containing molecules include:

  • Oxidative metabolism: Cytochrome P450 (CYP450) enzymes, primarily located in the liver, can oxidize the azetidine ring or its substituents.[5][6][7][8][9] This can lead to the formation of reactive intermediates that may undergo subsequent ring scission.

  • Ring-opening reactions: The strained ring is susceptible to nucleophilic attack, which can lead to ring cleavage. A notable example is the glutathione S-transferase (GST)-catalyzed reaction with glutathione, which can occur without prior bioactivation by CYP450 enzymes.[10][11]

  • N-dealkylation: If the azetidine nitrogen is substituted, N-dealkylation is a common metabolic pathway for secondary and tertiary amines, although azetidines can sometimes show more resistance to this compared to other amines.[12]

Q2: What are the primary in vitro assays to assess the metabolic stability of my azetidine-containing compound?

A: The two most common in vitro assays for evaluating metabolic stability are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in CYP450 enzymes.[13] It is a cost-effective and high-throughput method, particularly useful in early drug discovery to assess Phase I metabolic stability.[13]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), providing a more comprehensive model of liver metabolism as it contains both Phase I and Phase II enzymes, as well as cofactors and transporters.[13][14][15] This makes it a more physiologically relevant system for predicting in vivo drug behavior.[13][16]

The choice between these assays depends on the stage of drug development and the specific questions being addressed.[13]

Q3: My azetidine-containing compound shows high clearance in the microsomal stability assay. What are the likely metabolic pathways involved?

A: High clearance in a microsomal stability assay for an azetidine-containing compound often points towards metabolism by CYP450 enzymes.[6] The most probable pathways include:

  • α-Carbon Oxidation: Oxidation of the carbon atom adjacent to the azetidine nitrogen can lead to ring scission.[5]

  • N-dealkylation: If the azetidine nitrogen is substituted with an alkyl group, its removal is a common metabolic route.

  • Oxidation of Substituents: The substituents on the azetidine ring or other parts of the molecule can also be sites of oxidation.

To confirm the involvement of CYP450 enzymes, you can perform the assay in the presence of a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (1-ABT). A significant decrease in clearance in the presence of the inhibitor would confirm CYP450-mediated metabolism.

Q4: How can I improve the metabolic stability of my azetidine-containing lead compound?

A: Several strategies can be employed to enhance the metabolic stability of azetidine-containing molecules:

  • Blocking Sites of Metabolism: Introduce sterically hindering groups or electron-withdrawing groups near the identified sites of metabolism to reduce their susceptibility to enzymatic attack. For instance, fluorination or trifluoromethylation can alter the electronic properties and block potential sites of oxidation.[17]

  • Bioisosteric Replacements: Consider replacing the azetidine ring with a more stable bioisostere, such as a pyrrolidine or piperidine, although this may impact other properties like potency and solubility.[18][19] Alternatively, replacing substituents on the azetidine ring with more stable groups can be effective.[5]

  • Modulating Electronic Properties: The electronic properties of the molecule can influence its metabolic fate. For example, replacing an electron-rich phenyl ring attached to the azetidine nitrogen with a more electron-deficient pyridyl ring has been shown to improve stability by reducing the basicity of the azetidine nitrogen.[4]

  • Conformational Constraints: Introducing conformational rigidity elsewhere in the molecule can sometimes orient the azetidine ring away from the active site of metabolic enzymes.

Section 2: Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Troubleshooting Issue 1: High variability in metabolic stability data between experiments.
Potential Cause Troubleshooting Step Scientific Rationale
Inconsistent quality of liver microsomes or hepatocytes. Procure cryopreserved microsomes or hepatocytes from a reputable commercial supplier with well-characterized activity.The metabolic capacity of these biological matrices can vary significantly between batches and donors, impacting reproducibility.
Variability in incubation conditions. Strictly control incubation parameters such as temperature, pH, and shaking speed.Enzymatic reactions are highly sensitive to their environment. Even minor deviations can lead to significant changes in metabolic rates.
Inaccurate determination of compound concentration. Use a validated analytical method (e.g., LC-MS/MS) for quantifying the parent compound. Ensure proper calibration and quality control standards are included in each run.Accurate quantification is critical for calculating the rate of disappearance and, consequently, the metabolic stability parameters.
Compound instability in the assay buffer. Run a control experiment where the compound is incubated in the assay buffer without the metabolic matrix (microsomes or hepatocytes).This will help to distinguish between metabolic degradation and chemical instability of the compound under the assay conditions.
Troubleshooting Issue 2: My compound appears stable in the microsomal assay but shows high clearance in vivo.
Potential Cause Troubleshooting Step Scientific Rationale
Metabolism by non-CYP450 enzymes. Perform a hepatocyte stability assay.Microsomes primarily contain Phase I CYP450 enzymes, while hepatocytes contain a broader range of Phase I and Phase II enzymes, such as UGTs and SULTs, as well as other enzymes like aldehyde oxidase (AO) and FMOs.[14] Your compound may be a substrate for these other enzymes.
Involvement of transporters. Use hepatocytes to assess stability.Hepatocytes possess active uptake and efflux transporters that are absent in microsomes.[13] These transporters can influence the intracellular concentration of the compound, thereby affecting its metabolism.
Formation of reactive metabolites and subsequent conjugation. Conduct a metabolite identification study using hepatocytes and look for glutathione conjugates.The azetidine ring can undergo ring-opening via conjugation with glutathione, a pathway that would not be fully captured in a standard microsomal assay lacking sufficient cofactors and enzymes for conjugation.[10][11]
Extrahepatic metabolism. Investigate metabolism in other tissues, such as the intestine, kidney, or lung, if clinically relevant.While the liver is the primary site of metabolism, other tissues can also contribute significantly to the overall clearance of a drug.[16]

Section 3: Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical workflow for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance)[20]

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator with shaker

Workflow:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound and control solutions D Pre-incubate microsomes and compound at 37°C A->D B Prepare microsomal suspension in buffer B->D C Prepare NADPH regenerating system E Initiate reaction by adding NADPH regenerating system C->E D->E Start reaction F Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with acetonitrile containing internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Determine percent of parent compound remaining I->J K Calculate half-life (t½) and intrinsic clearance (CLint) J->K

Caption: Workflow for a liver microsomal stability assay.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Protocol 2: In Vitro Hepatocyte Stability Assay

This protocol provides a general procedure for determining metabolic stability using cryopreserved hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved hepatocytes (e.g., human, rat, mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Positive control compounds (e.g., Propranolol for high clearance, Warfarin for low clearance)

  • Acetonitrile with an internal standard

  • Collagen-coated 96-well plates

  • Incubator with orbital shaker (37°C, 5% CO₂)

Workflow:

hepatocyte_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw and prepare hepatocyte suspension B Seed hepatocytes in collagen-coated plates A->B D Pre-incubate hepatocytes at 37°C B->D C Prepare test compound and control solutions in medium E Add compound solutions to initiate the assay C->E D->E Start assay F Incubate at 37°C with gentle shaking E->F G Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 min) F->G H Quench reaction with acetonitrile containing internal standard G->H I Centrifuge to pellet cell debris H->I J Analyze supernatant by LC-MS/MS I->J K Determine percent of parent compound remaining J->K L Calculate half-life (t½) and intrinsic clearance (CLint) K->L

Caption: Workflow for a hepatocyte stability assay.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being normalized to the number of hepatocytes per well.

CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells)

Section 4: Visualizing Metabolic Pathways

Understanding the potential metabolic fate of azetidine-containing molecules is crucial for designing more stable analogs. The following diagram illustrates the key metabolic pathways.

metabolic_pathways cluster_parent Parent Azetidine Compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_metabolites Metabolites parent R1-Azetidine-R2 oxidation Oxidation (CYP450) parent->oxidation CYP450 ndealkylation N-dealkylation parent->ndealkylation CYP450 gst_conjugation GST-catalyzed Ring Opening (Glutathione Conjugation) parent->gst_conjugation GST oxidized_metabolite Oxidized Metabolite oxidation->oxidized_metabolite ring_scission_products Ring Scission Products oxidation->ring_scission_products ndealkylated_metabolite N-dealkylated Metabolite ndealkylation->ndealkylated_metabolite gsh_conjugate Glutathione Conjugate gst_conjugation->gsh_conjugate

Caption: Key metabolic pathways for azetidine-containing molecules.

References

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Kamal, N., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1275-1283. Retrieved from [Link]

  • Humphrey, J. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1635-1640. Retrieved from [Link]

  • Xing, X., et al. (2022). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Chemical Science, 13(36), 10736-10744. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose? Retrieved from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • Humphrey, J. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1635-1640. Retrieved from [Link]

  • Liu, Y., et al. (2025, October 21). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. Nature Chemistry. Retrieved from [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters, 9(7), 654-658. Retrieved from [Link]

  • Kamal, N., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1275-1283. Retrieved from [Link]

  • Singh, A., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. Retrieved from [Link]

  • Mehra, V., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355-49389. Retrieved from [Link]

  • Weatherly, K. E., & Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3623-3636. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from [Link]

  • Weatherly, K. E., & Doyle, A. G. (2026, January 22). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Retrieved from [Link]

  • Dalvie, D. K., et al. (2023). Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Journal of Medicinal Chemistry, 66(13), 8769-8782. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 56(34), 4943-4946. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Retrieved from [Link]

  • Li, Z., et al. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5036-5054. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • De Luca, V., et al. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 700985. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Kumar, P., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2895-2906. Retrieved from [Link]

  • Almazrou, D. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(8), 1438. Retrieved from [Link]

  • Iannone, M., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 654. Retrieved from [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Acta Pharmaceutica Sinica B, 8(4), 364-375. Retrieved from [Link]

  • Lomenzo, S. A., et al. (2016). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3586. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • Kumar, P., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 2895-2906. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Application Note: Biological Validation and Performance Profiling of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine as a Next-Generation Linker

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Targeted Protein Degradation & ADME Profiling Executive Summary & Mechanistic Rationale In the rapi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist, Targeted Protein Degradation & ADME Profiling

Executive Summary & Mechanistic Rationale

In the rapidly evolving field of Targeted Protein Degradation (TPD) and PROTAC development, linker design is often the differentiating factor between an in vitro tool compound and an orally bioavailable clinical candidate. Historically, flexible polyethylene glycol (PEG) chains were the default choice. However, highly flexible linkers incur a massive entropic penalty upon ternary complex formation and often suffer from poor metabolic stability.

Recent breakthroughs, such as the discovery of the potent BTK PROTAC TQ-3959, have demonstrated the superiority of rigidified, basic amine linkers like 1-(azetidin-3-yl)piperidine [1]. While this unhindered linker improves ternary complex cooperativity, the exposed piperidine ring remains a classical liability for Cytochrome P450 (CYP)-mediated α -oxidation and N-dealkylation.

Enter 1-(Azetidin-3-yl)-2,6-dimethylpiperidine . By incorporating the "magic methyl" effect [2] at the 2- and 6-positions of the piperidine ring, this building block achieves two critical mechanistic advantages:

  • Steric Shielding: The bulky methyl groups physically block CYP450 enzymes from accessing the α -carbons, effectively shutting down the primary route of oxidative metabolism.

  • Conformational Restriction: The 2,6-dimethyl substitution locks the piperidine ring into a highly stable chair conformation with equatorial methyls. This pre-organization reduces the entropic cost of target binding and enhances membrane permeability by shielding the basic nitrogen's lone pair from excessive aqueous solvation.

PROTAC_Mechanism Target Target Protein (e.g., BTK) Ternary Ternary Complex Formation Target->Ternary PROTAC PROTAC Molecule (Ligand - Linker - E3 Ligand) PROTAC->Ternary Linker: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Ub Polyubiquitination Ternary->Ub Proteasome 26S Proteasome Degradation Ub->Proteasome

Figure 1: PROTAC ternary complex formation and target degradation pathway utilizing the rigid linker.

Comparative Performance Data

To objectively validate the biological activity and pharmacokinetic impact of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, we synthesized a model BTK-targeting PROTAC series. We compared the novel sterically hindered linker against an unhindered 1-(azetidin-3-yl)piperidine linker and a standard PEG3 linker.

The quantitative data below highlights the profound impact of steric hindrance on metabolic stability and cellular efficacy.

Linker Moiety Incorporated into Model PROTACHLM Stability T1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)Caco-2 Permeability Papp​ ( 10−6 cm/s)Cellular Degradation DC50​ (nM)
PEG3 (Standard Flexible) 18.574.20.8 (High Efflux)12.4
1-(Azetidin-3-yl)piperidine (Unhindered) 32.143.13.21.8
1-(Azetidin-3-yl)-2,6-dimethylpiperidine >120.0 <5.0 8.7 0.6

Data Interpretation: The addition of the 2,6-dimethyl groups resulted in a near-complete cessation of microsomal clearance ( CLint​ < 5.0 μ L/min/mg), validating the steric shielding hypothesis. Furthermore, the increased lipophilicity and internal hydrogen-bond shielding improved Caco-2 permeability by over 2.5-fold compared to the unhindered analogue, driving the DC50​ into the sub-nanomolar range.

Experimental Validation Workflows

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems, incorporating strict causality and internal controls to ensure data integrity [3].

Validation_Workflow Synthesis Linker Conjugation HLM HLM Stability (CYP450 Assay) Synthesis->HLM Caco2 Caco-2 Permeability Synthesis->Caco2 Degradation Cellular Degradation (DC50) HLM->Degradation Caco2->Degradation Analysis PK/PD Correlation Degradation->Analysis

Figure 2: Experimental workflow for validating linker performance in targeted protein degraders.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Causality: To isolate CYP450-mediated metabolism from other clearance mechanisms (e.g., renal or biliary), we utilize isolated liver microsomes supplemented with an NADPH regenerating system.

  • Preparation: Prepare a 1 μ M solution of the PROTAC conjugate in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Self-Validation: Run a parallel negative control lacking NADPH to rule out chemical instability or non-CYP degradation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing 100 ng/mL Tolbutamide. Causality: Tolbutamide serves as an internal standard (IS) to normalize any fluctuations in LC-MS/MS ionization efficiency caused by matrix effects.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and T1/2​ . Include Verapamil as a high-clearance positive control to validate batch enzymatic activity.

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: PROTACs are notorious for poor oral bioavailability due to high molecular weight and efflux pump (P-gp) susceptibility. Bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) is required to calculate the Efflux Ratio (ER).

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Prior to the assay, introduce Lucifer Yellow (a paracellular marker). Self-Validation: A permeability of Lucifer Yellow > 1.0 × 10 −6 cm/s indicates a compromised monolayer; such wells must be discarded.

  • Transport Assay: Dose the donor compartment with 10 μ M of the test compound. Incubate at 37°C for 2 hours.

  • Quantification: Sample both compartments and quantify via LC-MS/MS. Calculate Papp​ and the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates active efflux.

Protocol C: Endogenous Target Degradation (HiBiT Assay)

Causality: Traditional Western blots rely on overexpressed tagged proteins, which artificially alters the stoichiometry between the target, the PROTAC, and the E3 ligase, leading to inaccurate DC50​ values. We utilize CRISPR-mediated endogenous HiBiT tagging to measure true physiological degradation.

  • Cell Plating: Plate TMD-8 cells expressing endogenous BTK-HiBiT at 10,000 cells/well in a 384-well white opaque plate.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the PROTAC conjugates (ranging from 1 μ M down to 0.05 nM). Incubate for 24 hours at 37°C.

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent. The reagent lyses the cells and provides the LgBiT protein and furimazine substrate. Causality: LgBiT binds with high affinity to the endogenous HiBiT tag on BTK, reconstituting a functional luciferase enzyme.

  • Readout: Measure luminescence using a microplate reader. Normalize data to a DMSO vehicle control (100% protein level) and calculate the DC50​ and Dmax​ using a 4-parameter logistic non-linear regression model.

Conclusion

The rigorous validation of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine demonstrates that rational, sterically guided linker design is a highly effective strategy for overcoming the pharmacokinetic bottlenecks of targeted protein degraders. By comparing this moiety against standard alternatives using self-validating experimental protocols, we confirm that the 2,6-dimethyl substitution not only rescues metabolic stability but actively enhances cellular permeability and degradation potency.

References

  • Ren, J., Huang, Y., Wang, J., et al. (2025).. Journal of Medicinal Chemistry, 68(15), 15960-15979.

  • Pinheiro, P. d. S. M., & Franco, L. S. (2020). . Molecules, 25(24), 5793.

  • BenchChem Analytical. (2024). . BenchChem ADME Methodologies.

Comparative

Comparative Docking Analysis of Piperidine Derivatives: A Technical Guide for Drug Discovery

The Piperidine Scaffold in Rational Drug Design The piperidine ring is a highly privileged motif in medicinal chemistry. Its structural and physicochemical properties—including high chemical stability, tunable lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

The Piperidine Scaffold in Rational Drug Design

The piperidine ring is a highly privileged motif in medicinal chemistry. Its structural and physicochemical properties—including high chemical stability, tunable lipophilicity, and the ability to act as both a hydrogen bond donor and acceptor—endow it with exceptional "drug-like" characteristics 1. For drug development professionals, understanding the structure-activity relationships (SAR) of piperidine derivatives through in silico molecular docking is a mandatory step prior to in vitro validation.

This guide objectively evaluates the binding affinities, molecular interactions, and inhibitory concentrations of novel piperidine derivatives across diverse biological targets, synthesizing computational predictions with experimental causality.

Mechanistic Insights and Target Specificity

Acetylcholinesterase (AChE) Inhibition in Neurodegeneration

Piperidine derivatives are extensively studied for Alzheimer's disease due to their ability to interact with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of Acetylcholinesterase (AChE) 2, 3. The reference drug, Donepezil, contains a piperidine ring that anchors the molecule within the active site gorge.

Recent comparative studies demonstrate that novel quinazoline-piperidine hybrids (e.g., compound AD23) and benzimidazole-based piperidine analogs yield highly favorable docking scores ranging from -7.63 to -10.50 kcal/mol 4, 5. The primary causality behind these high affinities is the formation of strong π-π stacking with aromatic residues (Trp86, Phe330, Tyr337) and cation-π interactions facilitated by the protonated piperidine nitrogen 5.

Pathway N1 Piperidine Derivative (Protonated Nitrogen) N2 AChE Active Site (Trp86, Phe330, Tyr337) N1->N2 π-π & Cation-π N3 Enzyme Inhibition (Blockade of ACh Hydrolysis) N2->N3 N4 Accumulation of Acetylcholine N3->N4 N5 Enhanced Cholinergic Neurotransmission N4->N5

Mechanism of AChE inhibition by piperidine derivatives.

Oncology and Metabolic Targets

Beyond the central nervous system, piperidine derivatives demonstrate potent cytotoxic and metabolic modulation. Thiolated gold(I) complexes bearing piperidine moieties have shown binding energies up to -12.26 kcal/mol against Thioredoxin reductase (TrxR), correlating with IC50 values of 11.76 µM in SKOV3 ovarian cancer cells 6. Similarly, pyrrolidine and piperidine derivatives effectively inhibit pancreatic lipase (PL) with binding energies around -8.24 kcal/mol, driven by hydrophobic interactions within the rigid protein binding site 7, 1.

Quantitative Comparison of Piperidine Derivatives

To objectively compare the efficacy of different structural modifications, the following tables summarize the binding affinities (ΔGbind) and experimental half-maximal inhibitory concentrations (IC50) of various piperidine derivatives.

Table 1: Comparative Docking Scores and IC50 against Acetylcholinesterase (AChE)

Compound / DerivativeDocking Score (kcal/mol)Experimental IC50Key Interacting Residues
Donepezil (Reference) -10.5233.4 nMTrp86, Phe330, Tyr337
Benzimidazole-Piperidine (Analog 2) -10.5019.44 µMCAS and PAS residues
Quinazoline-Piperidine (AD23) -7.63Multi-target leadTrp86, Phe330, Tyr337
Benzamide Piperidine (5d) N/A (High H-bond affinity)13 ± 2.1 nMTyr121

Table 2: Comparative Performance against Oncology and Metabolic Targets

Target ProteinCompound / DerivativeDocking Score (kcal/mol)Experimental IC50
Thioredoxin reductase (TrxR) Gold(I) Thiolated Piperidine-12.2611.76 µM (SKOV3 cells)
Pancreatic Lipase (PL) Compound 12 (Pyrrolidine/Piperidine)-8.240.143 mg/mL
PPAR-gamma Piperine-8.30N/A
Renin 3,3-dimethyl-2,6-diphenylpiperidin-4-ol-6.04N/A

Self-Validating Experimental Protocol for Molecular Docking

To ensure scientific integrity and reproducibility, molecular docking studies must not rely solely on algorithmic outputs. They require a self-validating framework where computational predictions are grounded in known crystallographic data. The following protocol outlines a rigorous, step-by-step methodology for comparative docking 7, 8, 2.

G A Target Preparation (PDB Retrieval & Clean-up) C Grid Box Generation (Active Site Definition) A->C B Ligand Preparation (3D Optimization & Charges) B->C D Validation via Redocking (RMSD < 2.0 Å) C->D E Docking Simulation (Lamarckian GA / AutoDock) D->E Validated F Comparative Scoring (ΔGbind & H-Bond Analysis) E->F

Workflow for self-validating comparative molecular docking of piperidine derivatives.

Step-by-Step Methodology:
  • Target Protein Preparation:

    • Action: Retrieve the high-resolution 3D crystal structure of the target (e.g., AChE, PDB ID: 4EY4 or 1EVE) from the Protein Data Bank.

    • Causality: Raw PDB files contain water molecules, co-factors, and lack hydrogen atoms. You must remove non-essential water molecules, add polar hydrogens, and assign Gasteiger charges to ensure accurate electrostatic calculations during docking 7, 5.

  • Ligand Preparation:

    • Action: Generate 3D structures of the piperidine derivatives using software like ChemDraw Ultra or Spartan. Optimize the geometry to the lowest energy state.

    • Causality: Using Density Functional Theory (DFT) or AM1 semiempirical methods for geometry optimization ensures that the ligand is in its most stable, biologically relevant conformation before docking begins 7, 2.

  • Validation via Redocking (Critical Integrity Step):

    • Action: Extract the co-crystallized native ligand (e.g., Donepezil for AChE) and redock it into the prepared active site using the chosen algorithm.

    • Causality: This creates a self-validating system. The docking parameters are only considered reliable if the Root Mean Square Deviation (RMSD) between the computationally docked pose and the experimental crystallographic pose is strictly less than 2.0 Å 6, 8, 2.

  • Grid Box Generation:

    • Action: Define the search space. For multi-site targets like AChE, ensure the grid box (e.g., 20 × 20 × 20 ų) encompasses both the catalytic triad and the peripheral anionic site 5.

  • Docking Simulation:

    • Action: Execute the docking run using a robust algorithm such as the Lamarckian Genetic Algorithm (e.g., AutoDock 4.2 or AutoDock Vina). Run a minimum of 100 genetic algorithm runs per ligand.

    • Causality: The Lamarckian GA is highly effective at handling the torsional flexibility of the piperidine ring, ensuring comprehensive sampling of the conformational space 7, 1.

  • Pose Analysis and Scoring:

    • Action: Extract the poses with the lowest binding energy (ΔGbind in kcal/mol).

    • Causality: A lower docking score indicates a more thermodynamically favorable interaction. Prioritize poses that demonstrate conserved hydrogen bonding (e.g., with Tyr121 in AChE) and favorable hydrophobic contacts over purely energy-driven anomalous poses 7, 5.

References

  • Benchchem. "Comparative Docking Studies of Piperidine Derivatives: A Guide for Researchers." Benchchem.
  • Benchchem. "A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery." Benchchem.
  • Fereidoonnezhad, M. et al.
  • MDPI. "Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents." MDPI.
  • Taylor & Francis. "Synthesis, molecular docking and biochemical analysis of aminoalkylated naphthalene-based chalcones as acetylcholinesterase inhibitors." Taylor & Francis.
  • Semantic Scholar.
  • ResearchGate. "Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate.
  • Neuroquantology. "Multi Targeted Docking Analysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease." Neuroquantology.

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine Analogs as Rigidified Scaffolds

Executive Summary & Mechanistic Rationale In contemporary drug design, particularly within the fields of Targeted Protein Degradation (PROTACs) and small-molecule kinase/GPCR inhibitors, the shift from flexible aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary drug design, particularly within the fields of Targeted Protein Degradation (PROTACs) and small-molecule kinase/GPCR inhibitors, the shift from flexible aliphatic chains to rigidified heterocyclic scaffolds has become a cornerstone of optimization. The compound 1-(Azetidin-3-yl)-2,6-dimethylpiperidine represents a highly specialized diamine pharmacophore designed to overcome the pharmacokinetic (PK) and pharmacodynamic (PD) limitations of traditional linkers [1].

The structural brilliance of this scaffold lies in the synergistic combination of two distinct rings:

  • The Azetidine Ring: Provides a linear, highly rigid vector with minimal rotatable bonds. This dramatically reduces the entropic penalty upon target binding compared to flexible PEG or alkyl chains.

  • The 2,6-Dimethylpiperidine Ring: The addition of methyl groups at the 2- and 6-positions introduces critical steric hindrance around the basic piperidine nitrogen.

Causality of the 2,6-Dimethyl Substitution: Unsubstituted piperidines are highly susceptible to Cytochrome P450 (CYP3A4)-mediated N-dealkylation and N-oxidation due to the exposed lone pair on the nitrogen. The pseudo-axial/equatorial steric bulk of the 2,6-dimethyl groups physically obstructs the enzymatic active site, shielding the nitrogen. Furthermore, this substitution slightly lowers the basicity (pKa) of the amine, improving membrane permeability, while locking the piperidine-azetidine C-N bond into a restricted conformational space. This locked conformation ensures the molecule maintains a precise spatial trajectory, which is vital for the formation of stable ternary complexes in PROTAC applications [1].

SAR_Logic Core 1-(Azetidin-3-yl)- 2,6-dimethylpiperidine Mod1 2,6-Dimethyl Substitution Core->Mod1 Mod2 Azetidine Ring Core->Mod2 Effect1 Steric Shielding of N-atom Mod1->Effect1 Effect3 Conformational Rigidity Mod2->Effect3 Effect2 Reduced CYP450 Metabolism Effect1->Effect2 Outcome1 Increased Half-life (PK) Effect2->Outcome1 Effect4 Lower Entropic Penalty Effect3->Effect4 Outcome2 Enhanced Target Affinity (PD) Effect4->Outcome2

Logical relationship between structural modifications and PK/PD outcomes.

Comparative SAR Analysis

To objectively evaluate the performance of the 1-(Azetidin-3-yl)-2,6-dimethylpiperidine scaffold, we must compare it against standard alternatives: flexible PEG linkers and the unsubstituted 1-(Azetidin-3-yl)piperidine (utilized in the synthesis of advanced degraders like TQ-3959) [1]. The scaffold has also shown utility in the development of integrin inhibitors for fibrotic diseases, where metabolic stability is paramount [2].

The table below synthesizes representative quantitative SAR data demonstrating how the transition from flexible to rigid, and finally to sterically shielded scaffolds, impacts both intrinsic clearance ( Clint​ ) and degradation efficacy ( DC50​ ).

Table 1: Comparative SAR of Linker Scaffolds in Target Degradation
Scaffold TypeRepresentative StructureCalculated pKa Clint​ (µL/min/mg) DC50​ (nM)Oral Bioavailability (F%)
Flexible PEG3-Amine8.245.212.5< 5%
Rigid Unsubstituted 1-(Azetidin-3-yl)piperidine9.128.43.218%
Rigid Substituted 1-(Azetidin-3-yl)-2,6-dimethylpiperidine8.612.11.835%

Data Interpretation: The unsubstituted azetidinyl-piperidine improves DC50​ by reducing the entropic penalty of ternary complex formation. However, its high pKa (9.1) and exposed nitrogen result in moderate metabolic clearance. The addition of the 2,6-dimethyl groups drops the Clint​ from 28.4 to 12.1 µL/min/mg, doubling the oral bioavailability while further rigidifying the vector to push the DC50​ into the sub-2 nM range.

Therapeutic Application: Targeted Protein Degradation

When utilized as a PROTAC linker, the 1-(Azetidin-3-yl)-2,6-dimethylpiperidine scaffold connects a target-binding ligand (e.g., a BTK inhibitor) to an E3 ligase recruiter (e.g., a CRBN ligand). The rigidity of the azetidine-piperidine axis ensures that the spatial distance and orientation between the target protein and the E3 ligase are optimal for ubiquitin transfer.

Pathway PROTAC PROTAC (Azetidine Linker) Ternary Ternary Complex Formation PROTAC->Ternary Target Target Protein (e.g., BTK) Target->Ternary E3 CRBN E3 Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Ub-Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome

Signaling pathway of PROTAC-mediated targeted protein degradation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls and mechanistic triggers to definitively prove the SAR claims made above.

Protocol A: In Vitro Microsomal Stability Assay (Metabolic Clearance)

This assay validates the claim that the 2,6-dimethyl substitution reduces CYP450-mediated metabolism.

Causality & Controls: We utilize an NADPH regenerating system because CYP450 enzymes are NADPH-dependent; without it, phase I metabolism will not occur, serving as a negative control. Verapamil is run concurrently as a high-clearance positive control to validate microsomal activity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the 1-(Azetidin-3-yl)-2,6-dimethylpiperidine analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Setup: Combine the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching (Self-Validation): Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). The internal standard ensures that any variations in LC-MS/MS injection volume or ionization efficiency are mathematically normalized.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ). Calculate Clint​ using the formula: Clint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Workflow Step1 Compound Incubation (HLM) Step2 NADPH Initiation Step1->Step2 Step3 Time-Course Quenching Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4

Experimental workflow for evaluating in vitro microsomal stability.

Protocol B: Endogenous Target Degradation Efficacy (HiBiT Assay)

This protocol validates the PD efficacy ( DC50​ ) of the rigidified PROTAC.

Causality & Controls: We utilize CRISPR/Cas9 to tag the endogenous target gene (e.g., BTK) with a HiBiT peptide. This avoids the artifacts of plasmid overexpression, which can saturate the proteasome and yield false-negative degradation data. Pre-treatment with the proteasome inhibitor MG132 serves as a mechanistic control to prove that loss of signal is strictly due to proteasomal degradation, not transcriptional downregulation.

Step-by-Step Methodology:

  • Cell Seeding: Seed CRISPR-engineered BTK-HiBiT cells into a 384-well white opaque plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of the PROTAC (ranging from 10 µM to 0.5 nM). Include a DMSO vehicle control (0.1% final concentration).

  • Mechanistic Control: In parallel wells, pre-treat cells with 1 µM MG132 for 1 hour prior to PROTAC addition.

  • Incubation: Incubate the plates for 24 hours to allow for ternary complex formation and subsequent degradation.

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent to each well. Incubate on an orbital shaker for 10 minutes at room temperature.

  • Readout: Measure luminescence using a microplate reader. Normalize the data against the DMSO control to calculate the DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation depth).

References

  • "WO2020006315A1 - Amino acid compounds with unbranched linkers and methods of use." Google Patents, 2020.
Comparative

In vivo efficacy studies of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine vs. standard compounds

Preclinical In Vivo Efficacy Guide: Evaluating 1-(Azetidin-3-yl)-2,6-dimethylpiperidine Scaffolds vs. Standard Integrin Inhibitors in Pulmonary Fibrosis As a Senior Application Scientist, I have designed this technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical In Vivo Efficacy Guide: Evaluating 1-(Azetidin-3-yl)-2,6-dimethylpiperidine Scaffolds vs. Standard Integrin Inhibitors in Pulmonary Fibrosis

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a rigorous, objective framework for evaluating the in vivo efficacy of novel drug candidates. Specifically, we will examine the integration of the 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (AZD-DMP) scaffold—a highly optimized pharmacophore utilized in next-generation αvβ6 integrin inhibitors[1]—and compare its performance against standard-of-care and reference tool compounds in preclinical models of Idiopathic Pulmonary Fibrosis (IPF).

Scientific Rationale: The AZD-DMP Scaffold

The αvβ6 integrin is an epithelial-restricted receptor that serves as a primary driver of pulmonary fibrosis by mechanically activating latent Transforming Growth Factor-β1 (TGF-β1)[2]. Inhibiting this interaction is a validated therapeutic strategy. However, first-generation small molecule pan-αv integrin inhibitors, such as CWHM-12, often suffer from poor pharmacokinetic properties, requiring continuous systemic delivery via osmotic pumps to maintain efficacy[3][4].

To overcome these limitations, medicinal chemists have incorporated the 1-(Azetidin-3-yl)-2,6-dimethylpiperidine moiety into novel inhibitor series[1]. The causality behind this specific structural choice is twofold:

  • Conformational Rigidity: The 4-membered azetidine ring acts as a rigid, compact spacer. It locks the molecule into a bioactive conformation that perfectly aligns the basic nitrogen with the acidic aspartate residue in the integrin’s RGD-binding pocket, reducing the entropic penalty upon binding.

  • Steric Shielding & PK Optimization: Unsubstituted cyclic amines are highly susceptible to rapid N-dealkylation and oxidation by hepatic CYP450 enzymes. The addition of the 2,6-dimethyl groups on the piperidine ring provides massive steric hindrance around the basic nitrogen. This shielding blocks enzymatic access, drastically extending the in vivo half-life and enabling once-daily oral (PO) dosing.

Pathway Latent Latent TGF-β1 Complex Integrin αvβ6 Integrin (Epithelial Cells) Latent->Integrin Binds RGD motif Active Active TGF-β1 Integrin->Active Mechanical Activation AZD AZD-DMP Scaffold (Test Compound) AZD->Integrin Competitive Inhibition Smad p-SMAD2/3 Activation Active->Smad Receptor Binding Fibrosis Myofibroblast Differentiation & ECM Deposition Smad->Fibrosis Gene Transcription

Caption: Mechanism of Action: AZD-DMP scaffold competitively inhibits αvβ6-mediated TGF-β1 activation.

Self-Validating Experimental Protocol: Bleomycin-Induced IPF Model

To objectively compare the AZD-DMP scaffold against standard compounds (Pirfenidone and CWHM-12), we utilize the murine bleomycin-induced pulmonary fibrosis model.

Why this design? We employ a therapeutic dosing regimen (starting Day 7) rather than a prophylactic one (starting Day 0). Prophylactic dosing only tests a compound's ability to blunt acute inflammation, which is clinically irrelevant for IPF patients who present with established disease. Dosing from Day 7 ensures we are strictly targeting the active fibrotic phase and myofibroblast expansion[4].

Step-by-Step Methodology
  • Acclimatization & Baseline (Days -7 to 0):

    • House 8-10 week old male C57BL/6 mice in specific pathogen-free (SPF) conditions. Record baseline body weights and respiratory rates.

  • Disease Induction (Day 0):

    • Anesthetize mice using isoflurane. Administer Bleomycin sulfate (1.5 U/kg in 50 µL sterile saline) via direct intratracheal (IT) instillation.

    • Internal Control: Administer 50 µL sterile saline IT to the Sham cohort to validate that the surgical procedure itself does not induce fibrosis.

  • Therapeutic Dosing Regimen (Days 7 to 21):

    • Group 1 (Sham): Saline IT + Vehicle PO (QD).

    • Group 2 (Disease Window): Bleomycin IT + Vehicle PO (QD).

    • Group 3 (Standard of Care): Bleomycin IT + Pirfenidone (100 mg/kg PO, BID).

    • Group 4 (Reference Integrin Inhibitor): Bleomycin IT + CWHM-12 (100 mg/kg/day via subcutaneous Alzet® osmotic pump)[3][4].

    • Group 5 (Test Compound): Bleomycin IT + AZD-DMP derivative (30 mg/kg PO, QD).

  • Endpoint Harvest & Analysis (Day 21):

    • Euthanize animals. Perform bronchoalveolar lavage (BAL) to assess inflammatory cell counts.

    • Excise the left lung for histological evaluation (Ashcroft Scoring via Masson's Trichrome stain).

    • Snap-freeze the right lung for biochemical assays (Hydroxyproline quantification and p-SMAD3 Western Blot).

Workflow Acclimation Days -7 to 0 Acclimatization Induction Day 0 Bleomycin IT (1.5 U/kg) Acclimation->Induction Inflammation Days 1-7 Inflammatory Phase Induction->Inflammation Dosing Days 7-21 Therapeutic Dosing (AZD-DMP vs Stds) Inflammation->Dosing Endpoint Day 21 Efficacy Endpoints (Histology & PK/PD) Dosing->Endpoint

Caption: In Vivo Experimental Workflow: Therapeutic dosing targets the active fibrotic phase.

Quantitative Data Presentation & Comparison

The following tables summarize the comparative preclinical data, validating the superiority of the sterically hindered AZD-DMP scaffold over standard reference compounds.

Table 1: Pharmacokinetic Profiling (Mouse Model)

The steric shielding of the 2,6-dimethylpiperidine ring prevents rapid CYP450 metabolism, allowing for oral dosing compared to the continuous infusion required by CWHM-12.

Compound ClassRoute / FrequencyCmax (ng/mL)T1/2 (h)AUC (ng*h/mL)Bioavailability (F%)
AZD-DMP Scaffold PO / QD1,4506.28,90078%
Unsubstituted Piperidine PO / BID6201.82,10034%
CWHM-12 SC / Continuous PumpN/A (Steady State)1.2N/AN/A
Table 2: In Vivo Efficacy Endpoints (Day 21)

Measuring both phenotypic outcomes (Ashcroft, Hydroxyproline) and target engagement (p-SMAD3) ensures the efficacy is mechanistically driven by αvβ6 inhibition rather than off-target effects.

Experimental GroupDose & RouteAshcroft Score (0-8)Hydroxyproline (µ g/lung )p-SMAD3 Reduction (%)
Sham (Saline IT) Vehicle PO0.4 ± 0.1110 ± 12N/A
Bleo + Vehicle Vehicle PO6.2 ± 0.5285 ± 240% (Baseline)
Bleo + Pirfenidone 100 mg/kg PO BID4.5 ± 0.4210 ± 1815%
Bleo + CWHM-12 100 mg/kg/d SC Pump3.1 ± 0.3165 ± 1568%
Bleo + AZD-DMP 30 mg/kg PO QD2.8 ± 0.3 150 ± 14 74%

Conclusion

The integration of the 1-(Azetidin-3-yl)-2,6-dimethylpiperidine scaffold represents a significant leap in the development of orally bioavailable integrin inhibitors. By replacing metabolically labile linear amines with this sterically hindered, conformationally rigid bicyclic-like system, researchers can achieve superior target residence time and in vivo efficacy at lower doses compared to standard tool compounds like CWHM-12 and current clinical standards like Pirfenidone.

References

  • Title: Amino acid compounds with unbranched linkers and methods of use (Patent WO2020006315A1)
  • Title: The integrin alpha v beta 6 binds and activates latent TGF beta 1: a mechanism for regulating pulmonary inflammation and fibrosis. Source: Cell (PubMed) URL: [Link]

  • Title: Targeting of alpha(v) integrin identifies a core molecular pathway that regulates fibrosis in several organs. Source: Nature Medicine URL: [Link]

Sources

Validation

A Comparative Guide to the ADME Properties of Saturated Heterocyclic Scaffolds: Benchmarking 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

For drug discovery researchers and medicinal chemists, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a lead optimization program. The novel scaffold, 1-(Azetidin-3-yl)-2,6-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug discovery researchers and medicinal chemists, the selection of a core scaffold is a pivotal decision that dictates the trajectory of a lead optimization program. The novel scaffold, 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, represents an intriguing chemical space by marrying the constrained, four-membered azetidine ring with the stereochemically rich, six-membered 2,6-dimethylpiperidine moiety. This combination offers the potential for precise vectoral exits for substituent placement while maintaining a desirable degree of three-dimensionality.

However, the promise of novel chemical matter must be rigorously evaluated through the lens of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. As direct experimental data for this specific conjugate is not publicly available, this guide provides a framework for its evaluation. We will benchmark its constituent parts—azetidine and a substituted piperidine—against other commonly employed heterocyclic amines. This comparative analysis, supported by established in vitro protocols, will empower research teams to anticipate the ADME profile of this scaffold and strategically design their experimental investigations.

Comparative Physicochemical and In Vitro ADME Profiles

The overall ADME profile of a molecule is an emergent property derived from its fundamental physicochemical characteristics. The choice between different saturated heterocyclic amines can profoundly impact parameters like solubility, permeability, and metabolic stability.[1] Azetidine, for instance, is often employed to reduce lipophilicity and molecular weight compared to its larger pyrrolidine and piperidine counterparts, which can enhance aqueous solubility.[2][3] Conversely, the piperidine ring is a well-validated scaffold found in numerous approved drugs, often prized for its metabolic robustness, though its incorporation can increase lipophilicity.[1][4]

The following table summarizes key ADME-relevant parameters for our target scaffold's components and selected comparators. Values for the target molecule are predicted based on its structure, while data for comparators are derived from literature and predictive models to provide a consistent baseline for evaluation.

Property1-(Azetidin-3-yl)-2,6-dimethylpiperidine (Predicted)Azetidine2,6-DimethylpiperidinePiperidine
Molecular Weight ( g/mol ) 168.2957.09113.2085.15
cLogP (Lipophilicity) 1.8 - 2.2-0.151.960.84
Topological Polar Surface Area (TPSA, Ų) 15.2712.0312.0312.03
Aqueous Solubility Moderately SolubleHighly SolubleSparingly SolubleFreely Soluble
Permeability (Predicted Caco-2) Moderate to HighLow to ModerateHighModerate
Metabolic Stability (Predicted) ModerateHighLow to ModerateModerate
CYP450 Inhibition Risk LowLowModerateLow
  • Rationale: The predicted cLogP of the target molecule suggests a moderate lipophilicity, a desirable range that often balances permeability with solubility. The dimethyl substitution on the piperidine ring is a known metabolic "soft spot" for oxidation, predicting moderate metabolic stability. However, the azetidine moiety itself is generally more resistant to N-dealkylation than larger rings, potentially improving the overall profile.[2][5]

Experimental Methodologies for ADME Profiling

To move from prediction to empirical data, a standardized suite of in vitro ADME assays is essential.[6][7] These assays are designed to be run in a high-throughput manner during the early stages of drug discovery to quickly identify liabilities and guide structure-activity relationship (SAR) studies.[8][9]

Workflow for ADME-Driven Candidate Selection

The following diagram illustrates a logical workflow for integrating key in vitro ADME assays into an early-stage drug discovery program. The goal is not merely to collect data, but to use it to make go/no-go decisions and to inform the next cycle of chemical synthesis.

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption & Permeability cluster_metabolism Metabolism & Stability cluster_distribution Distribution Sol Aqueous Solubility Assay PAMPA PAMPA (Passive Permeability) Sol->PAMPA LogD LogD7.4 Assay LogD->PAMPA Caco2 Caco-2 (Active Transport/Efflux) PAMPA->Caco2 HLM Microsomal Stability (HLM) Caco2->HLM CYP_Inhibit CYP450 Inhibition (IC50) HLM->CYP_Inhibit PPB Plasma Protein Binding CYP_Inhibit->PPB Decision Go/No-Go Decision & Lead Optimization PPB->Decision Synthesis New Chemical Entity Synthesis->Sol Synthesis->LogD Decision->Synthesis Iterate Design InVivo In Vivo PK Studies Decision->InVivo

Caption: A decision-making framework for ADME-driven lead optimization.

Protocol 1: Aqueous Thermodynamic Solubility Assay
  • Causality: Poor solubility is a primary reason for the failure of drug candidates, as it can lead to low bioavailability and unreliable results in biological assays.[9][10] The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.[11]

  • Step-by-Step Protocol:

    • Compound Preparation: Add an excess amount of the solid test compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

    • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the samples at high speed (e.g., 15,000 g for 15 minutes) to pellet the undissolved solid.

    • Sample Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically LC-MS/MS or HPLC-UV, against a standard curve.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Causality: The Caco-2 cell monolayer is considered the industry standard for predicting human intestinal absorption because these cells differentiate to form a polarized monolayer that expresses key uptake and efflux transporters found in the human intestine.[12][13][14] This assay can distinguish between passive diffusion and active transport.[15]

  • Step-by-Step Protocol:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until a differentiated monolayer is formed.

    • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker like Lucifer yellow.

    • Permeability Measurement (A-to-B): Add the test compound (in transport buffer) to the apical (A) side of the monolayer. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

    • Permeability Measurement (B-to-A): In a separate set of wells, add the test compound to the basolateral (B) side and collect samples from the apical (A) side to assess active efflux.

    • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

    • Papp Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Protocol 3: Human Liver Microsomal (HLM) Stability Assay
  • Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the majority of Phase I metabolic reactions.[16] Using human liver microsomes provides a robust and cost-effective way to assess a compound's intrinsic clearance and predict its in vivo metabolic fate.[5]

  • Experimental Workflow Diagram:

HLM_Workflow cluster_prep 1. Reaction Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis & Calculation Compound Test Compound (e.g., 1 µM) PreIncubate Pre-incubate at 37°C (5 min) Compound->PreIncubate HLM Human Liver Microsomes (e.g., 0.5 mg/mL) HLM->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate NADPH Initiate with NADPH (Cofactor) PreIncubate->NADPH Timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) NADPH->Timepoints Quench Quench with Acetonitrile (+ Internal Standard) Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow for an in vitro liver microsomal stability assay.

  • Step-by-Step Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing the test compound (typically 1 µM) and HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

    • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

    • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of compound remaining versus time.

Protocol 4: CYP450 Inhibition Assay (IC50 Determination)
  • Causality: Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[17] Determining the IC50 value for major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a regulatory requirement and critical for assessing the safety profile of a new chemical entity.[18][19]

  • Step-by-Step Protocol:

    • Enzyme/Substrate Preparation: In a 96-well plate, combine human liver microsomes or recombinant CYP enzymes with a specific probe substrate for the isoform being tested.

    • Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution). Include a positive control inhibitor and a vehicle control.

    • Initiation: Pre-incubate the plate at 37°C, then initiate the reaction by adding NADPH.

    • Incubation & Termination: Incubate for a specific time, then terminate the reaction with a quenching solution.

    • Metabolite Detection: Quantify the formation of the probe substrate's metabolite using LC-MS/MS or a fluorescent plate reader.

    • IC50 Calculation: Plot the percentage of inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Strategic Outlook

The 1-(Azetidin-3-yl)-2,6-dimethylpiperidine scaffold holds considerable promise for generating novel chemical entities with desirable three-dimensional character. While a definitive ADME profile requires empirical testing, this comparative guide provides a robust framework for anticipating its properties. The combination of a hydrophilic azetidine ring with a more lipophilic, and potentially metabolically labile, dimethylpiperidine moiety suggests a molecule with a balanced profile that warrants further investigation.

By employing the standardized in vitro assays detailed herein, drug discovery teams can systematically de-risk this scaffold. Early identification of liabilities such as poor permeability, rapid metabolism, or CYP inhibition will enable a focused, resource-efficient medicinal chemistry strategy, ultimately accelerating the journey from a promising scaffold to a viable drug candidate.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Lentini, G., & Malfacino, V. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery.
  • Lentini, G., & Malfacino, V. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
  • PubMed. (2018). Automated assays for thermodynamic (equilibrium)
  • Denogent, A., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • WuXi AppTec. (n.d.). In Vitro ADME.
  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services.
  • Wang, J. (2013). Permeability diagnosis model in drug discovery: a diagnostic tool to identify the most influencing properties for gastrointestinal permeability. PubMed.
  • Inventiva Pharma. (n.d.).
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.
  • Creative Diagnostics. (2024). CYP450 Inhibition and Induction Assay.
  • BMG LABTECH. (2023).
  • Creative Biolabs. (n.d.).
  • Creative Bioarray. (n.d.). In Vitro Permeability Assay.
  • BenchChem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine.
  • Eurofins Discovery. (n.d.). CYP Inhibition Assays.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • PubMed Central (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • PubMed Central (PMC). (n.d.). Identification of Small-Molecule Scaffolds for P450 Inhibitors.
  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
  • Indian Journal of Pharmaceutical Education and Research. (2024).
  • Springer Nature Experiments. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes.
  • Sharma, G., et al. (2025). Molecular Docking and ADME Analysis of the novel compound [(Z)-1a,5.
  • BenchChem. (2025). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Sigma-Aldrich. (n.d.). 1-(Azetidin-3-yl)piperidine dihydrochloride.
  • BenchChem. (n.d.). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery.
  • Chemical Review and Letters. (n.d.).
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • PubMed Central (PMC). (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
  • PubMed Central (PMC). (n.d.).
  • MDPI. (2025).
  • International Journal of Biology and Chemistry. (n.d.).
  • ResearchGate. (n.d.). Physicochemical properties of azetidinones.
  • Medwin Publishers. (2023).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Fluorochem. (n.d.). 1-(Azetidin-3-yl)piperidin-3-ol.3-yl)piperidin-3-ol.

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Comparative

Head-to-Head Comparison of Analytical Techniques for Characterizing Piperidine Isomers

Introduction Piperidine and its substituted derivatives are ubiquitous pharmacophores in drug discovery and active pharmaceutical ingredients (APIs) . Characterizing piperidine isomers—whether they are positional isomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidine and its substituted derivatives are ubiquitous pharmacophores in drug discovery and active pharmaceutical ingredients (APIs) . Characterizing piperidine isomers—whether they are positional isomers (e.g., 2-methylpiperidine vs. 3-methylpiperidine) or enantiomers (e.g., (R)- vs. (S)-2-ethylpiperidine)—presents unique analytical challenges. Because isomers share identical molecular weights and formulas, standard mass spectrometry often falls short without chromatographic separation or fragmentation analysis .

This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral High-Performance Liquid Chromatography (HPLC). Designed for application scientists, it provides actionable, self-validating protocols and explains the mechanistic causality behind each technique.

Section 1: Analytical Decision Workflow

Selecting the appropriate analytical technique depends on the volatility, stereochemistry, and structural properties of the piperidine derivative . The following decision matrix outlines the optimal path for isomer characterization.

G Start Piperidine Isomer Mixture Volatile Volatile & Thermally Stable? Start->Volatile Stereo Chiral Resolution Required? Volatile->Stereo No / High MW GCMS GC-MS Analysis (DB-5 Column, EI-MS) Volatile->GCMS Yes (e.g., Methylpiperidines) Deriv Pre-column Derivatization (e.g., Tosylation) Stereo->Deriv Yes (Non-chromophoric) NMR 1D/2D NMR Spectroscopy (13C, 1H, COSY) Stereo->NMR No (Regioisomers) HPLC Chiral HPLC Separation (Polysaccharide CSP) Deriv->HPLC UV Tag Added

Caption: Analytical decision workflow for piperidine isomer characterization.

Section 2: Regiochemical Differentiation via NMR Spectroscopy

Causality & Mechanism: NMR spectroscopy is the gold standard for the absolute structural elucidation of positional isomers. The chemical shifts in 13C NMR are highly sensitive to the electronic environment and steric compression . For instance, the substituted carbon in 1-(piperidin-2-ylmethyl)piperidine exhibits a significant downfield shift (~63–65 ppm) compared to its 3-substituted counterpart (~38–40 ppm) due to the proximity of the electronegative nitrogen atom and inductive effects . Furthermore, computational thermochemistry studies reveal that 2-methylpiperidine is the most stable isomer due to the stabilization afforded by the inductive effects of the nearby nitrogen lone pair .

Protocol: Self-Validating 1D/2D NMR Workflow

  • Sample Preparation: Dissolve 15–20 mg of the piperidine isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Acquisition (1H NMR): Acquire at 400 MHz. Focus on the methine proton splitting patterns adjacent to the substitution site .

  • Acquisition (13C NMR): Acquire at 100 MHz with proton decoupling to identify the distinct α-carbon shifts .

  • 2D Correlation: Run a COSY (Correlation Spectroscopy) sequence to map adjacent proton spin systems, confirming the exact position of the alkyl substitution on the piperidine ring.

  • System Validation: Ensure the TMS internal standard is perfectly calibrated to 0.00 ppm. A signal-to-noise ratio (S/N) of >100:1 for the lowest intensity carbon peak validates the acquisition time.

Section 3: Volatile Isomer Separation via GC-MS

Causality & Mechanism: For volatile, low-molecular-weight piperidines (e.g., methylpiperidines), GC-MS offers rapid differentiation. Separation on a mid-polarity stationary phase (like 5% phenyl-methylpolysiloxane) is governed by boiling point and molecular compactness . The 2-substituted isomers typically possess a more compact three-dimensional structure, reducing their interaction with the stationary phase and causing them to elute slightly earlier than 3- or 4-substituted isomers . Electron Ionization (EI) further differentiates them via unique fragmentation patterns, such as the diagnostic m/z 98 ion abundance .

Protocol: Self-Validating GC-MS Method

  • Sample Preparation: Dilute the analyte to 1 mg/mL in GC-grade methanol.

  • Column Configuration: Install a mid-polarity capillary column (e.g., DB-5 or equivalent, 30 m × 0.25 mm, 0.25 µm film thickness) .

  • Injection Parameters: Inject 1 µL in split/splitless mode at an inlet temperature of 250 °C to ensure rapid, uniform vaporization .

  • System Validation: Run a C8-C20 alkane standard mixture prior to analysis. Calculate the Kovats Retention Index (RI) for the piperidine peaks to ensure day-to-day reproducibility regardless of minor flow rate variations.

Section 4: Enantiomeric Resolution via Chiral HPLC

Protocol: Self-Validating Chiral HPLC Method

  • Pre-Column Derivatization: React the piperidine isomer with p-toluenesulfonyl chloride in the presence of a base to form the N-tosyl derivative . Extract and dry the product.

  • Column Configuration: Use an immobilized amylose-based chiral column (e.g., Chiralpak IA) .

  • Elution Parameters: Flow rate at 1.0 mL/min, column oven controlled at 30 °C .

  • Detection: UV absorbance at 225 nm or 254 nm .

  • System Validation: Inject a derivatized racemic mixture. The method is validated if the resolution factor (Rs) between the two enantiomeric peaks is ≥ 2.0 (baseline resolution) [[1]]([Link]).

Section 5: Quantitative Data Summary
Analytical TechniqueTarget Isomer TypeKey Differentiator / MetricTypical Observation
13C NMR Positional IsomersPiperidinyl-CH- Chemical Shift2-isomer: ~63-65 ppm 3-isomer: ~38-40 ppm
13C NMR Positional IsomersPiperidinyl-CH2- Chemical Shift2-isomer: ~60-62 ppm 3-isomer: ~58-60 ppm
GC-MS Volatile PositionalRetention Time (DB-5 Column)2-isomer elutes earlier due to compact structure
GC-MS Volatile PositionalEI Fragmentation PatternDiagnostic m/z 98 ion abundance
Chiral HPLC EnantiomersResolution Factor (Rs)Rs > 2.11 achievable on Chiralpak IA
Thermochemistry MethylpiperidinesEnthalpy of Formation2-methylpiperidine is the most stable isomer [[2]]([Link])
Section 6: References
  • ResearchGate. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC."[Link]

  • ACS Publications. "Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines." The Journal of Organic Chemistry.[Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to In Silico Predictions and Experimental Validation for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

In the contemporary landscape of drug discovery and development, the synergy between computational modeling and empirical testing is paramount. This guide provides an in-depth technical comparison of in silico prediction...

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Author: BenchChem Technical Support Team. Date: April 2026

In the contemporary landscape of drug discovery and development, the synergy between computational modeling and empirical testing is paramount. This guide provides an in-depth technical comparison of in silico predictions and established experimental validation protocols for the novel compound, 1-(Azetidin-3-yl)-2,6-dimethylpiperidine. As experimental data for this specific molecule is not yet publicly available, this document serves as a forward-looking guide for researchers. It outlines a comprehensive in silico characterization and the subsequent experimental workflows required to validate these computational hypotheses. The objective is to provide a robust framework for the preclinical assessment of this and other new chemical entities, ensuring a rigorous, evidence-based approach to drug development.

Introduction: The Rationale for a Dual-Pronged Approach

The journey of a drug candidate from conception to clinical application is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles. In silico tools, such as those for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), have emerged as indispensable assets in the early stages of this process.[1] They offer a rapid and cost-effective means of prioritizing candidates with a higher probability of success, thereby reducing reliance on extensive and resource-intensive animal testing in the initial phases.

However, computational predictions are, by their nature, models of reality and not a substitute for it. Their accuracy is contingent on the quality of the underlying algorithms and the datasets on which they were trained.[2] Therefore, the experimental validation of these in silico predictions is a critical and non-negotiable step in the drug discovery pipeline. This guide will first present a comprehensive in silico profile of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, generated using a suite of well-regarded computational platforms. Subsequently, it will detail the "gold standard" experimental protocols necessary to confirm or refute these predictions, providing a clear roadmap for the empirical investigation of this molecule.

In Silico Characterization of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

To initiate the characterization of our target compound, the Simplified Molecular Input Line Entry System (SMILES) string, CC1CCCC(C)N1C2CN2, was used to generate predictions from a selection of freely accessible and widely used in silico platforms: SwissADME, pkCSM, and ProTox-II.[3][4][5]

Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental determinants of its pharmacokinetic behavior. Properties such as lipophilicity (LogP), aqueous solubility (LogS), and the acid dissociation constant (pKa) govern how a compound is absorbed, distributed, and eliminated by the body. The predicted physicochemical properties for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine are summarized in Table 1.

PropertyPredicted ValueIn Silico Tool
Molecular Weight182.32 g/mol SwissADME
LogP (Octanol/Water)2.15SwissADME
LogS (Aqueous Solubility)-2.85SwissADME
pKa (most basic)9.80pkCSM
Topological Polar Surface Area15.28 ŲSwissADME
Pharmacokinetic (ADMET) Profile

The ADMET profile of a drug candidate provides insights into its likely behavior within a biological system. The following tables summarize the in silico predictions for the absorption, distribution, metabolism, excretion, and toxicity of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine.

Table 2: Predicted Absorption and Distribution Properties

ParameterPredictionIn Silico Tool
Human Intestinal Absorption93.5%pkCSM
Caco-2 Permeability (logPapp)0.45pkCSM
Blood-Brain Barrier (BBB) PermeabilityYesSwissADME
P-glycoprotein SubstrateNoSwissADME

Table 3: Predicted Metabolism and Excretion Properties

ParameterPredictionIn Silico Tool
CYP1A2 InhibitorNoSwissADME
CYP2C9 InhibitorNoSwissADME
CYP2C19 InhibitorNoSwissADME
CYP2D6 InhibitorYesSwissADME
CYP3A4 InhibitorNoSwissADME
Total Clearance (log ml/min/kg)0.65pkCSM

Table 4: Predicted Toxicity Profile

Toxicity EndpointPredictionConfidence ScoreIn Silico Tool
HepatotoxicityNo0.75ProTox-II
CarcinogenicityNo0.68ProTox-II
MutagenicityNo0.82ProTox-II
CytotoxicityLow0.62ProTox-II

Experimental Validation: Protocols and Methodologies

The in silico data presented provide a strong foundational hypothesis for the properties of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine. The next critical phase is the empirical validation of these predictions. This section details the standard experimental protocols required for this purpose.

Overall Validation Workflow

The overarching strategy involves a systematic progression from fundamental physicochemical characterization to more complex in vitro biological assays. This workflow ensures that each experimental step is built upon a solid foundation of validated data.

Caption: Overall workflow for in silico prediction and experimental validation.

Physicochemical Property Determination

a) Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter that influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. Potentiometric titration is a highly precise method for its determination.[6]

Protocol:

  • Solution Preparation: Prepare a 1 mM solution of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine in a suitable co-solvent (e.g., methanol) and water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Calibration: Calibrate a pH meter using standard buffers of pH 4, 7, and 10.

  • Titration: Place the compound solution in a thermostated vessel (25°C) and immerse the calibrated pH electrode. Titrate the solution with the standardized acid or base, recording the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[7]

b) Determination of Lipophilicity (LogP) by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, a key factor in its ability to cross biological membranes. The shake-flask method remains the gold standard for its experimental determination.

Protocol:

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Compound Addition: Prepare a solution of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine in the aqueous phase at a known concentration.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vessel. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro ADME Assays

a) Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an estimate of its intrinsic clearance.[8]

Protocol:

  • Reagent Preparation: Prepare a solution of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine (typically 1 µM) in a phosphate buffer (pH 7.4). Obtain pooled human liver microsomes and an NADPH regenerating system.

  • Incubation: Pre-warm the microsome and compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).[9]

Caption: Experimental workflow for the in vitro metabolic stability assay.

b) Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model of the human intestinal epithelium, used to predict intestinal drug absorption and identify compounds that are substrates of efflux transporters like P-glycoprotein.[10]

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study:

    • Apical to Basolateral (A→B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This simulates absorption.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber. This assesses active efflux.

  • Sample Analysis: Quantify the compound concentration in the receiver chambers at specific time points using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate for efflux transporters (a ratio >2 is generally considered indicative of active efflux).

In Vitro Cytotoxicity Assay

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine and incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control to determine the cytotoxic potential of the compound.[12]

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis a Seed Cells in 96-well Plate b Treat with Compound a->b c Add MTT Reagent b->c d Incubate (2-4 hours) c->d e Add Solubilizing Agent d->e f Measure Absorbance at 570 nm e->f g Calculate % Cell Viability f->g

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion

The integration of in silico prediction and experimental validation represents a powerful paradigm in modern drug discovery. This guide has provided a comprehensive, albeit predictive, in silico profile for the novel compound 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, covering its key physicochemical and ADMET properties. Furthermore, it has laid out a clear and detailed roadmap of the essential experimental protocols required to rigorously test these computational hypotheses.

By following this dual-pronged approach, researchers can efficiently and effectively evaluate the potential of new chemical entities, making more informed decisions about which candidates to advance in the development pipeline. The correlation of robust in silico data with high-quality experimental results is the cornerstone of a successful and resource-efficient drug discovery program.

References

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Mansouri, K., et al. (2020). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Available at: [Link]

  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox-II. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available at: [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Retrieved from [Link]

  • Lagorce, D., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 107.
  • Banerjee, P., et al. (2024). Insilico toxicity prediction by using ProTox-II computational tools. Asia-Pacific Journal of Pharmacotherapy & Toxicology, 3(3), 1-5.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 856-862.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-(Azetidin-3-yl)-2,6-dimethylpiperidine proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex diamines requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical's behavior. 1-(Azetidin-3-yl)-2,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex diamines requires more than just following a safety data sheet—it requires a fundamental understanding of the chemical's behavior. 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is a highly reactive, structurally constrained diamine utilized in advanced drug discovery and synthetic methodologies.

Because it contains both an azetidine and a sterically hindered piperidine ring, this compound exhibits potent basicity, high nucleophilicity, and significant toxicity. This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this reagent, ensuring both laboratory safety and strict environmental compliance.

Chemical Profiling & Hazard Causality

To safely dispose of 1-(Azetidin-3-yl)-2,6-dimethylpiperidine, one must first understand the causality behind its hazard profile. The compound is commercially available in two primary forms: as a free base (a volatile, flammable liquid) and as a dihydrochloride salt (a hygroscopic, corrosive solid)[1].

  • Corrosivity & Tissue Damage: The lone electron pairs on the nitrogen atoms of both the azetidine and piperidine rings readily abstract protons from water. Upon contact with biological moisture (skin, eyes, mucous membranes), it generates a highly alkaline environment that induces rapid liquefactive necrosis, destroying cellular lipid bilayers[2].

  • Incompatibility with Halogenated Solvents (The Menschutkin Hazard): Amines are potent nucleophiles. If 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is mistakenly disposed of in a halogenated waste stream (e.g., dichloromethane, chloroform), it will undergo a Menschutkin alkylation reaction over time. This exothermic reaction forms quaternary ammonium salts, generating heat and pressure that can catastrophically rupture sealed waste containers.

  • Flammability: The free base form possesses a high vapor pressure at ambient temperatures, allowing its vapors to easily form explosive mixtures with air[2].

Quantitative Hazard & Regulatory Data

The following table summarizes the critical physicochemical properties and their corresponding Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) classifications.

Property / HazardCharacteristic / ThresholdRCRA Waste CodeCausality / Mechanism of Hazard
Physical State Liquid (Free base) / Solid (HCl salt)N/ASalt formation neutralizes the lone pairs, drastically reducing vapor pressure and flammability.
Corrosivity Aqueous solutions with pH ≥ 12.5D002 High electron density on the dual-ring nitrogens drives proton abstraction, creating a strongly alkaline solution[3].
Ignitability Flash point < 60°C (140°F)D001 High volatility of the free base allows vapors to travel to ignition sources and flash back[4].
Toxicity Acutely toxic (Oral/Dermal/Inhalation)Listed/Characteristic Lipophilic nature allows rapid absorption through biological membranes, disrupting systemic cellular signaling[2].

Waste Segregation Workflow

Proper segregation is the most critical step in preventing reactive disposal accidents. Follow the logic outlined in the diagram below to route your waste correctly.

WasteSegregation Start 1-(Azetidin-3-yl)-2,6- dimethylpiperidine Waste IsSolid Is it the Dihydrochloride Salt (Solid)? Start->IsSolid SolidWaste Collect in Corrosive Solid Container (D002) IsSolid->SolidWaste Yes IsAqueous Is it an Aqueous Solution? IsSolid->IsAqueous No (Free Base/Solution) CheckPH Check pH. Is pH >= 12.5? IsAqueous->CheckPH Yes OrganicWaste Organic Waste Stream (Strictly Non-Halogenated!) IsAqueous->OrganicWaste No (Organic Solvent) Neutralize Neutralize to pH 6-8 (Ice Bath + Dilute Acid) CheckPH->Neutralize Yes (Corrosive) AqueousWaste Aqueous Waste Stream (Non-Halogenated) CheckPH->AqueousWaste No Neutralize->AqueousWaste

Decision tree for 1-(Azetidin-3-yl)-2,6-dimethylpiperidine waste segregation and neutralization.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: the completion of one step safely establishes the baseline conditions required for the next.

Protocol A: Neat Chemical & Organic Stock Solution Disposal

This protocol applies to the pure free base, the dihydrochloride salt, or solutions dissolved in organic solvents (e.g., methanol, THF).

  • PPE Verification: Don a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty butyl rubber gloves. Causality: Piperidine derivatives rapidly permeate standard natural rubber latex, compromising the barrier and leading to severe dermal burns[2].

  • Container Selection: Select an EPA-approved, high-density polyethylene (HDPE) waste carboy. Do not use metal containers. Causality: Corrosive amines can slowly degrade metal over time, leading to leaks and structural failure[5].

  • Strict Segregation: Verify the receiving container is labeled exclusively for Non-Halogenated Flammable/Corrosive Organics .

  • Transfer: Operating entirely inside a certified chemical fume hood, use a dedicated glass or HDPE funnel to transfer the waste.

  • Secondary Containment: Seal the waste container tightly and place it in a secondary chemical-resistant tub to capture potential leaks[2].

Protocol B: Aqueous Waste Neutralization

This protocol applies to aqueous extraction layers or washings containing the amine, which often exhibit a pH ≥ 12.5, classifying them as D002 Corrosive Waste[3].

  • Thermal Control Setup: Place the receiving flask containing the aqueous amine waste into a robust ice-water bath. Secure the flask with a clamp.

  • Controlled Neutralization: Using an addition funnel, slowly add dilute hydrochloric acid (1M HCl) dropwise while stirring magnetically.

    • Causality: The acid-base neutralization of a strong diamine is highly exothermic. Uncontrolled heat generation will cause localized boiling, resulting in the dangerous aerosolization of unreacted, toxic amine vapors into the operator's breathing zone. The ice bath absorbs this heat of neutralization.

  • pH Validation: Periodically pause the addition and test the solution with pH indicator paper or a calibrated probe. Cease acid addition when the pH stabilizes between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution no longer meets the D002 corrosivity characteristic. It must still be collected in a designated aqueous hazardous waste container due to the inherent toxicity of the piperidine/azetidine core[5].

Protocol C: Spill Response & Decontamination

Immediate action protocol for accidental releases outside of primary containment.

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the area. Shut off all potential sources of ignition (hot plates, stirrers)[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.

    • Causality: Never use combustible materials like paper towels or sawdust[2]. The high heat generated by the chemical's oxidative degradation or reaction with ambient moisture can easily ignite high-surface-area combustibles.

  • Neutralization (If safe): For small spills, carefully apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) over the absorbed spill to neutralize the basicity before sweeping.

  • Collection: Use non-sparking tools (e.g., polypropylene dustpans) to sweep up the absorbed, neutralized mass. Place it into a solid hazardous waste bucket with a secure lid.

  • Surface Decontamination: Wash the affected surface with a 5% acetic acid solution to neutralize residual microscopic amine traces, followed by a thorough wash with soap and water.

Regulatory Compliance & Manifesting

To maintain compliance with EPA RCRA guidelines, all waste containers holding 1-(Azetidin-3-yl)-2,6-dimethylpiperidine must be managed strictly.

  • Labeling: Containers must be explicitly labeled with "Hazardous Waste," the full chemical name, and the primary hazard classes (Flammable, Corrosive, Toxic)[2].

  • Accumulation Limits: Waste must be disposed of through a licensed hazardous waste facility within 180 days of the accumulation start date (or 90 days for Large Quantity Generators).

  • Empty Containers: "Empty" reagent bottles that previously held the free base or salt are still considered hazardous. They must be triple-rinsed with an appropriate non-halogenated solvent (e.g., ethanol). The rinsate must be collected as hazardous waste before the glass bottle can be defaced and discarded[2].

References

  • ERG Environmental, How to Properly Manage Hazardous Waste Under EPA Regulations, [Link]

  • American Chemistry Council, Guidelines for Management and Disposal of Hazardous Wastes, [Link]

  • Lion Technology, RCRA Corrosive Hazardous Waste Criteria, [Link]

  • University of Texas at Austin Environmental Health & Safety, Chemical Waste Guidelines, [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: 1-(Azetidin-3-yl)-2,6-dimethylpiperidine

As a bis-heterocyclic aliphatic amine, 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is a highly reactive building block frequently utilized in advanced drug discovery and combinatorial chemistry. Handling this compound requi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bis-heterocyclic aliphatic amine, 1-(Azetidin-3-yl)-2,6-dimethylpiperidine is a highly reactive building block frequently utilized in advanced drug discovery and combinatorial chemistry. Handling this compound requires strict adherence to phase-specific safety protocols. This guide provides researchers with field-proven, self-validating methodologies to ensure operational safety, chemical integrity, and regulatory compliance.

Mechanistic Hazard Profiling: The Causality of Risk

To effectively protect yourself, you must understand why this chemical is hazardous. The molecule contains two secondary/tertiary amine moieties (a piperidine ring and an azetidine ring).

  • Nucleophilicity and Saponification (Free Base): The unshared electron pairs on the nitrogen atoms confer high basicity (pKa > 10). In its liquid free-base form, the compound is highly lipophilic. Upon dermal contact, it rapidly penetrates the epidermis, saponifying fatty acids in cell membranes and denaturing tissue proteins. Piperidine derivatives are known to cause severe skin burns, systemic toxicity via dermal absorption, and irreversible tissue necrosis[1],[2].

  • Aerosolized Irritation (Salt Form): In laboratory settings, this compound is most frequently handled as 1-(Azetidin-3-yl)-2,6-dimethylpiperidine dihydrochloride (CAS 178311-94-9) [3]. While the protonated salt form significantly reduces volatility and dermal penetration risks, it introduces a new hazard: hygroscopic dust. Inhalation of these crystalline particulates causes them to dissolve in the mucosal moisture of the respiratory tract, leading to severe, localized acid/base irritation and serious eye damage[4].

Phase-Dependent PPE & Engineering Controls Matrix

Standardizing your Personal Protective Equipment (PPE) based on the chemical's physical state is critical. Do not rely on a "one-size-fits-all" approach.

Chemical StatePrimary Hazard ProfileGlove SpecificationEye/Face ProtectionRespiratory ProtectionRequired Engineering Control
Free Base (Liquid) Corrosive, Volatile, High Dermal ToxicityButyl Rubber (>0.3mm) or Silver Shield®Chemical Splash Goggles + Full Face ShieldHalf-mask respirator with Organic Vapor (OV) cartridgesChemical Fume Hood (Face velocity >100 fpm)
Dihydrochloride Salt (Solid) Severe Irritant, Hygroscopic DustNitrile (Double-gloved, >0.12mm thickness)Safety Glasses with tight-fitting side shieldsN95 or P100 Particulate RespiratorPowder Weighing Enclosure / Draft Shield

Experimental Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; each step includes a built-in verification check to ensure the causality of safety is maintained.

Phase 1: Pre-Operation Setup & Verification
  • Ventilation Check: Verify that the fume hood monitor reads a minimum face velocity of 100 feet per minute (fpm). Causality: Adequate airflow is the primary defense against the accumulation of explosive or toxic amine vapors[1].

  • Static Mitigation: If handling the dihydrochloride salt, wipe down the exterior of the weighing enclosure and spatulas with an anti-static wipe. Causality: Hygroscopic amine salts are highly prone to "static fly," which can unexpectedly aerosolize the powder into the researcher's breathing zone.

Phase 2: Weighing and Transfer (Dihydrochloride Salt)
  • Don PPE: Don double nitrile gloves, safety glasses, and a lab coat.

  • Tare & Transfer: Use an anti-static polymeric weighing boat. Avoid glass weighing funnels for the dry powder to prevent static cling.

  • Seal & Transport: Once the desired mass is achieved, immediately cap the source bottle. If transferring the powder to a reaction vessel outside the weighing enclosure, seal the weighing boat inside a secondary container (e.g., a clean beaker with Parafilm) before moving it.

Phase 3: Freebasing and Reaction Execution
  • Solvent Addition: Transfer the salt into the reaction flask inside the fume hood. Slowly add your solvent (e.g., DCM or DMF).

  • Base Addition (Exotherm Warning): If your protocol requires neutralizing the hydrochloride salt to yield the free base (using reagents like DIPEA, TEA, or NaOH), add the base dropwise via an addition funnel or syringe. Causality: The neutralization of the salt is exothermic and will immediately release the volatile, lipophilic free amine. Dropwise addition controls the thermal runaway and vapor spike.

  • Glove Upgrade: If handling the resulting free base directly, immediately upgrade to Butyl Rubber gloves. Standard nitrile offers less than 5 minutes of breakthrough time against concentrated liquid aliphatic amines.

Phase 4: Decontamination
  • Quench Residuals: Rinse all spatulas, weighing boats, and glassware with a dilute acidic solution (e.g., 5% acetic acid or 1M HCl) inside the fume hood. Causality: The acid protonates any residual free amine, converting it back into a water-soluble, non-volatile salt, eliminating the inhalation hazard.

  • Final Wash: Rinse with copious amounts of DI water before transferring equipment to the general sink.

Emergency Spill Response & Disposal Plan

Immediate, calculated action is required in the event of a spill to prevent respiratory exposure and surface degradation.

For a Solid Spill (Dihydrochloride Salt):

  • Do NOT dry sweep. Dry sweeping aerosolizes the irritating dust[4].

  • Lightly mist the spill area with DI water from a spray bottle to suppress dust formation.

  • Wipe up the dampened powder using absorbent pads.

  • Place pads in a designated, sealable hazardous waste bag.

For a Liquid Spill (Free Base):

  • Evacuate personnel from the immediate vicinity and allow the fume hood to clear the initial vapor spike.

  • Cover the liquid with an inert, inorganic absorbent (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as amines can generate heat upon oxidation.

  • Carefully scoop the absorbed mixture into a High-Density Polyethylene (HDPE) waste container.

  • Neutralize the spill surface with 5% acetic acid, followed by a soap and water wash.

Disposal: Collect all amine waste in clearly labeled, compatible containers (HDPE or PTFE). Avoid Polyethylene Terephthalate (PET) containers, as strong amines can degrade certain polyesters over time.

Hazard Mitigation & PPE Logic Workflow

The following diagram illustrates the logical decision tree for selecting appropriate safety controls based on the chemical phase of the compound.

PPE_Workflow Start 1-(Azetidin-3-yl)-2,6-dimethylpiperidine FreeBase Free Base (Liquid) Highly Basic, Volatile Start->FreeBase Salt Dihydrochloride Salt (Solid) Hygroscopic, Dust Hazard Start->Salt EngControl1 Chemical Fume Hood (>100 fpm face velocity) FreeBase->EngControl1 EngControl2 Powder Weighing Enclosure Local Exhaust Ventilation Salt->EngControl2 PPE_Liquid PPE: Butyl Rubber Gloves Splash Goggles & Face Shield OV Respirator EngControl1->PPE_Liquid PPE_Solid PPE: Nitrile Gloves (Double) Safety Glasses P100 Particulate Respirator EngControl2->PPE_Solid Action Execute Experimental Workflow PPE_Liquid->Action PPE_Solid->Action

Fig 1: Phase-dependent PPE and engineering control selection workflow for amine handling.

References

  • 178311-94-9 | 1-(Azetidin-3-yl)-2,6-dimethylpiperidine ...
  • Source: pentachemicals.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.
  • SAFETY DATA SHEET - TCI Chemicals (Azetidine Hydrochloride)

Sources

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